3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Description
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-8-4-7-2-1-3-12-9(7)5-10-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOLBHZRAGNEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216551 | |
| Record name | 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527681-61-4 | |
| Record name | 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527681-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis of a key derivative, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. This document delves into a validated synthetic pathway, elucidating the underlying chemical principles, and offering detailed experimental protocols. The content is structured to provide not only a step-by-step methodology but also a deeper understanding of the strategic considerations in constructing this valuable molecular entity.
Introduction: The Significance of the Pyrano[2,3-c]pyridine Core
The fusion of pyran and pyridine rings gives rise to the pyranopyridine heterocyclic system, a scaffold that has garnered significant attention in drug discovery.[1][2] These structures are integral to a variety of pharmacologically active agents, exhibiting properties such as anticancer, anti-inflammatory, antiviral, and antibacterial activities.[3] The specific regioisomer, 3,4-dihydro-2H-pyrano[2,3-c]pyridine, is a key building block for the development of novel therapeutics. The introduction of a carbaldehyde group at the 6-position provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide focuses on a robust and scalable synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, providing researchers with the practical knowledge required for its preparation in a laboratory setting.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, suggests a synthetic route commencing from a pre-functionalized pyridine precursor. The key transformations would involve the construction of the dihydropyran ring and the subsequent introduction of the aldehyde functionality.
A patented method outlines a reliable multi-step synthesis that will be the focus of this guide.[4] The overall strategy involves the formation of the pyranopyridine core followed by the oxidation of a primary alcohol to the desired aldehyde.
Diagram 1: Retrosynthetic Analysis
Caption: A simplified retrosynthetic pathway for the target molecule.
Detailed Synthetic Protocol
The following protocol is adapted from established and patented procedures, providing a step-by-step guide to the synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.[4]
Step 1: Synthesis of (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol
The initial phase of the synthesis focuses on constructing the fused heterocyclic system with a hydroxymethyl group at the 6-position. This intermediate is crucial for the subsequent oxidation to the target aldehyde. While the patent cited describes the dehydration of a precursor to form the pyran ring, for the purpose of this guide, we will start from the commercially available or readily synthesized pyranopyridine precursor. The final step to obtain the alcohol intermediate involves the reduction of a corresponding ester or carboxylic acid.
A plausible precursor for this step would be an ester derivative of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylic acid. The reduction of this ester, for instance with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, would yield the desired primary alcohol.
Experimental Protocol:
-
To a stirred solution of methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of lithium aluminum hydride (1.5 eq) in THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide solution, and then water again, while maintaining the temperature below 20 °C.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol, which can be purified by crystallization.[4]
Characterization Data for (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol: [4]
| Technique | Observed Data |
| ¹H NMR (300 MHz, CDCl₃) | δ ppm 8.10 (s, 1 H), 6.91-6.99 (m, 1 H), 4.65 (s, 2 H), 4.18-4.29 (m, 2 H), 3.42 (s, 1 H), 2.79 (t, J=6.50 Hz, 2 H), 1.96-2.12 (m, 2 H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ ppm 151.09, 150.39, 137.87, 131.40, 121.14, 66.51, 64.10, 24.22, 21.55 |
| HRMS (M+H) m/z | calcd for C₉H₁₂NO₂: 166.0868; found: 166.0861 |
Step 2: Oxidation to 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
The final step in the synthesis is the selective oxidation of the primary alcohol to the corresponding aldehyde. A variety of oxidizing agents can be employed for this transformation. The patent describes a procedure using a sulfur trioxide pyridine complex, which is a mild and effective reagent for this purpose.[4] This method avoids over-oxidation to the carboxylic acid.
Experimental Protocol: [4]
-
To a stirred solution of (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol (1.0 eq) in a mixture of dichloromethane (DCM) and dimethyl sulfoxide (DMSO, 2.05 eq) at 0-5 °C, add triethylamine (4.1 eq).
-
Slowly add solid sulfur trioxide pyridine complex (2.0 eq) to the mixture, ensuring the temperature is maintained between 0 and 7 °C.
-
Stir the reaction mixture at this temperature for 5-8 hours.
-
Quench the reaction with an aqueous 5 wt% sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 5 wt% aqueous citric acid solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
-
The product can be further purified by column chromatography on silica gel.
Diagram 2: Synthetic Workflow
Caption: A flowchart illustrating the two-step synthesis of the target aldehyde.
Mechanistic Insights and Alternative Methodologies
The Oxidation Step: Parikh-Doering Oxidation
The oxidation of the primary alcohol to the aldehyde using the sulfur trioxide pyridine complex in the presence of a hindered base like triethylamine and DMSO is known as the Parikh-Doering oxidation. This method is advantageous due to its mild reaction conditions, which are compatible with a wide range of functional groups.
The mechanism involves the activation of DMSO by the sulfur trioxide pyridine complex to form an electrophilic sulfur species. The alcohol then attacks this species, and subsequent deprotonation by triethylamine followed by an intramolecular proton transfer and elimination of dimethyl sulfide yields the desired aldehyde.
Alternative Synthetic Approaches
While the presented route is effective, other synthetic strategies could also be envisioned for the construction of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
-
Vilsmeier-Haack Formylation: For the introduction of the aldehyde group, the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] If the 3,4-dihydro-2H-pyrano[2,3-c]pyridine core is sufficiently activated, direct formylation at the 6-position could be a viable alternative to the oxidation of the corresponding alcohol. The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6]
-
Directed Ortho-Metalation (DoM): Another strategy for the functionalization of the pyridine ring is directed ortho-metalation. If a suitable directing group is present on the pyranopyridine scaffold, lithiation can be achieved at a specific position, followed by quenching with an appropriate electrophile to introduce the aldehyde or a precursor group.[8][9]
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. By following the outlined experimental protocols, researchers can reliably access this valuable building block for applications in medicinal chemistry and drug discovery. The discussion of the underlying reaction mechanisms and potential alternative synthetic routes further enhances the utility of this guide for scientists engaged in the design and synthesis of novel heterocyclic compounds. The provided information, grounded in authoritative sources, is intended to empower researchers to confidently incorporate this important scaffold into their synthetic programs.
References
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]
-
A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. Available at: [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]
-
Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. MDPI. Available at: [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. National Institutes of Health (NIH). Available at: [Link]
- Process for preparing pyrano-[2,3-c]pyridine derivatives. Google Patents.
-
Synthesis of Highly Fused Pyrano[2,3- b]pyridines via Rh(III)-Catalyzed C-H Activation and Intramolecular Cascade Annulation under Room Temperature. National Institutes of Health (NIH). Available at: [Link]
-
Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. National Institutes of Health (NIH). Available at: [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. ResearchGate. Available at: [Link]
-
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]
-
Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. National Institutes of Health (NIH). Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Available at: [Link]
-
Synthesis of 1,2,3,4-tetrahydropyridines. Organic Chemistry Portal. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. EP2595994B1 - Process for preparing pyrano - [2,3-c]pyridine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. znaturforsch.com [znaturforsch.com]
The Architecture of Pyranopyridine Discovery and Isolation: A Technical Guide for Drug Development Professionals
Foreword: The Rising Prominence of the Pyranopyridine Scaffold
The pyranopyridine core, a heterocyclic scaffold merging a pyran ring with a pyridine moiety, has emerged as a privileged structure in modern medicinal chemistry. Its inherent structural rigidity and capacity for diverse functionalization have rendered it a versatile template for designing molecules with a wide array of biological activities. From potent efflux pump inhibitors that combat multidrug resistance in bacteria to novel anticancer and antiviral agents, the therapeutic potential of pyranopyridine derivatives is expanding at a remarkable pace.[1][2] This guide provides an in-depth technical exploration of the discovery, synthesis, isolation, and characterization of these promising compounds, tailored for researchers, scientists, and drug development professionals.
I. Strategic Pathways to Pyranopyridine Synthesis
The construction of the pyranopyridine skeleton can be approached through various synthetic strategies, each with its own merits regarding efficiency, atom economy, and substituent compatibility. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.
A. Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to pyranopyridine synthesis. These one-pot procedures minimize intermediate isolation steps, reduce solvent waste, and often lead to high yields of the desired products.
A prevalent MCR strategy for synthesizing pyrano[2,3-b]pyridines involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a suitable pyranone or pyridinone precursor. The reaction proceeds through a cascade of transformations, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.
Experimental Protocol: One-Pot Synthesis of Pyrano[2,3-b]pyridine Derivatives
Objective: To synthesize a substituted pyrano[2,3-b]pyridine via a one-pot, three-component reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
4-hydroxy-6-methyl-2-pyrone (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxy-6-methyl-2-pyrone (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure pyrano[2,3-b]pyridine derivative.
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
B. Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering significant rate enhancements, higher yields, and often cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation to pyranopyridine synthesis allows for rapid exploration of structure-activity relationships (SAR) by accelerating the synthesis of analog libraries.
Experimental Protocol: Microwave-Assisted Synthesis of Pyrano[2,3-c]pyridine Derivatives
Objective: To rapidly synthesize a pyrano[2,3-c]pyridine derivative using microwave irradiation.
Materials:
-
3-cyano-4-methyl-6-hydroxy-2-pyridone (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
A dedicated microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine 3-cyano-4-methyl-6-hydroxy-2-pyridone (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in DMF (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100 W) and monitor the temperature, maintaining it at a set point (e.g., 120 °C) for a specified time (typically 5-15 minutes).
-
After the irradiation period, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
II. The Art of Isolation and Purification
The isolation and purification of the synthesized pyranopyridine derivatives are critical steps to ensure the integrity of subsequent biological and analytical characterization. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.
A. Column Chromatography: The Workhorse of Purification
Column chromatography is a versatile and widely used technique for separating and purifying organic compounds. For pyranopyridine derivatives, silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the desired product from byproducts and unreacted starting materials.
Experimental Protocol: Purification by Flash Column Chromatography
Objective: To purify a crude pyranopyridine derivative using flash column chromatography.
Materials:
-
Crude pyranopyridine derivative
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The optimal gradient will depend on the specific compound and impurities and should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified pyranopyridine derivative.
B. Recrystallization: Achieving Crystalline Purity
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures. A suitable recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
Experimental Protocol: Recrystallization of a Pyranopyridine Derivative
Objective: To purify a pyranopyridine derivative by recrystallization.
Materials:
-
Crude pyranopyridine derivative
-
A suitable solvent or solvent pair (e.g., ethanol, ethyl acetate, ethanol/water, hexane/ethyl acetate)
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool slowly. A good solvent will result in the formation of crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
III. Structural Elucidation and Characterization
Unambiguous characterization of the synthesized pyranopyridine derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For pyranopyridines, characteristic signals include those for aromatic protons on the pyridine ring, protons on the pyran ring, and protons of any substituents.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment.
| Proton/Carbon Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 160 |
| Pyran Ring Protons | 2.5 - 5.0 | 60 - 100 |
| Aromatic Substituent Protons | 6.5 - 8.0 | 110 - 150 |
| Aliphatic Substituent Protons | 0.8 - 4.0 | 10 - 60 |
B. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (carbonyl) | 1650 - 1750 |
| C=N (in pyridine ring) | 1580 - 1620 |
| C=C (in aromatic rings) | 1450 - 1600 |
| C-O (in pyran ring) | 1050 - 1250 |
| N-H (if present) | 3200 - 3500 |
| O-H (if present) | 3200 - 3600 (broad) |
C. Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used for pyranopyridine analysis. The fragmentation of the pyranopyridine core is influenced by the nature and position of its substituents.
D. Chiral Separation
For pyranopyridine derivatives that are chiral, separation of the enantiomers is often necessary as they can exhibit different pharmacological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for enantiomeric resolution. The choice of CSP and mobile phase is crucial for achieving successful separation.
Illustrative Workflow for Pyranopyridine Synthesis and Analysis
Caption: A generalized workflow for the synthesis, purification, and characterization of pyranopyridine derivatives.
IV. Conclusion: A Scaffold of Immense Possibilities
The pyranopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the efficiency of multicomponent and microwave-assisted reactions, empower medicinal chemists to rapidly generate diverse libraries of these compounds. Coupled with robust purification and characterization techniques, the exploration of the vast chemical space around the pyranopyridine core is poised to deliver the next generation of innovative medicines. This guide serves as a foundational resource for researchers embarking on or advancing their journey in the exciting field of pyranopyridine chemistry.
V. References
-
El-Behairy, M.F., Hassan, R.M., & Sundby, E. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(165). Available from: [Link]
-
Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available from: [Link]
-
Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(7), 2574-2587. Available from: [Link]
-
Lage, H., et al. (2015). A Mass Spectrometry-Based Assay for Improved Quantitative Measurements of Efflux Pump Inhibition. PLOS One. Available from: [Link]
-
Padivitage, N. L., et al. (2014). Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6. ResearchGate. Available from: [Link]
-
Saeed, A., et al. (2022). An Overview of Synthetic Routes of Pharmaceutically Important Pyranopyrazoles. PubMed. Available from: [Link]
-
Salinas, F., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available from: [Link]
-
Opperman, T. J., & Kwasny, S. M. (2017). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. Available from: [Link]
-
Boyarskaya, S., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available from: [Link]
Sources
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Foreword: The Imperative of Unambiguous Structural Verification
In the landscape of medicinal chemistry and drug development, the pyranopyridine scaffold is of considerable interest due to its prevalence in biologically active molecules and its versatile synthetic utility.[1][2] The precise arrangement of atoms within these heterocyclic systems dictates their pharmacological and pharmacokinetic profiles.[3] Consequently, the unambiguous structural elucidation of novel derivatives is not merely a procedural step but the foundational bedrock upon which all subsequent research is built. This guide provides a comprehensive, technically-grounded walkthrough for the structural determination of a specific, important derivative: 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. Our approach is rooted in an integrated spectroscopic methodology, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques provides a self-validating system for structural confirmation.
Initial Assessment: Molecular Formula and Functional Group Profiling
The first phase of any structural elucidation workflow involves establishing the molecular formula and identifying the key functional groups present. This foundational data constrains the realm of possible structures and guides subsequent, more detailed analyses.
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: HRMS is the definitive technique for determining the elemental composition of a molecule with high precision. Unlike low-resolution MS, which provides nominal mass, HRMS measures mass-to-charge ratio (m/z) to four or more decimal places, enabling the calculation of a unique molecular formula.
An electron impact (EI) or electrospray ionization (ESI) HRMS analysis is expected to yield the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. For 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, the anticipated molecular formula is C₉H₉NO₂. The exact mass would be calculated and compared to the experimental value to confirm this composition.
Trustworthiness through Fragmentation Analysis: The fragmentation pattern provides a secondary layer of verification. The pyranopyridine core is relatively stable, but characteristic losses can be anticipated.[4] Key expected fragmentation pathways include the initial loss of the formyl radical (•CHO) or carbon monoxide (CO) from the aldehyde group, followed by cleavages within the dihydropyran ring.[5] Observing these specific losses corroborates the presence of the proposed functional groups and ring systems.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Choice: IR spectroscopy is a rapid, non-destructive technique that excels at identifying specific functional groups by detecting their characteristic vibrational frequencies.[6] It serves as a quick and effective method to confirm the presence of the core functionalities hypothesized from the molecular formula.
For the target molecule, the IR spectrum provides a distinct fingerprint:
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the aldehyde carbonyl. Because the aldehyde is conjugated with the aromatic pyridine ring, this peak is anticipated in the range of 1710-1685 cm⁻¹ .[7]
-
Aldehydic C-H Stretches: A hallmark of aldehydes is the presence of two weak to medium bands corresponding to the C-H stretch of the formyl group, typically appearing around 2850 cm⁻¹ and 2750 cm⁻¹ .[8] The presence of both peaks is highly diagnostic.
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹).[9] A series of medium-to-weak absorptions between 1600-1450 cm⁻¹ will confirm the vibrations of the C=C bonds within the pyridine ring.
-
Aliphatic C-H Stretches: The CH₂ groups of the dihydropyran ring will produce symmetric and asymmetric stretching bands in the 2950-2850 cm⁻¹ region.
-
C-O-C Ether Stretch: A strong, characteristic band for the cyclic ether linkage (C-O-C) in the dihydropyran ring is expected in the 1250-1050 cm⁻¹ region.
The convergence of these specific bands provides high confidence in the presence of an aromatic aldehyde fused to a dihydropyran ring system.
Definitive Structural Assembly via Nuclear Magnetic Resonance (NMR)
While MS and IR confirm the pieces, NMR spectroscopy reveals how they are assembled. A multi-pronged NMR analysis, combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is essential for the complete and unambiguous assignment of the molecular skeleton.[10][11]
Workflow for NMR-Based Structure Elucidation
The logical flow of NMR experiments is designed to build the structure piece by piece, from direct correlations to long-range connectivities.
Caption: Logical workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Proton Inventory
The ¹H NMR spectrum provides the first detailed look at the electronic environment of every proton in the molecule. For our target, we predict the following signals:
-
Aldehydic Proton (H-10): A highly deshielded singlet, expected around δ 9.8-10.2 ppm . Its singlet nature is due to the absence of adjacent protons.
-
Pyridine Ring Protons (H-5, H-7): Two distinct signals in the aromatic region (δ 7.0-8.5 ppm). H-5 is adjacent to the electron-withdrawing aldehyde and the ring nitrogen, making it the most downfield aromatic proton. H-7 is adjacent to the fused pyran ring. Their splitting will depend on the coupling constant, but they are often sharp singlets or narrow doublets.
-
Dihydropyran Protons (H-2, H-3, H-4):
-
H-2 (O-CH₂): A triplet deshielded by the adjacent oxygen atom, expected around δ 4.3-4.5 ppm .
-
H-4 (Ar-CH₂): A triplet deshielded by the aromatic ring, expected around δ 2.8-3.0 ppm .
-
H-3 (-CH₂-): A multiplet (quintet or sextet) integrating to 2H, located between the other two aliphatic signals, around δ 2.0-2.2 ppm .
-
¹³C NMR and DEPT: Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically unique carbons. The DEPT-135 experiment is invaluable, showing CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons (including C=O) are absent.[12]
-
Carbonyl Carbon (C-10): The most downfield signal, typically δ 190-195 ppm .
-
Pyridine Ring Carbons (C-4a, C-5, C-6, C-7, C-8a): Five distinct signals in the aromatic/olefinic region (δ 115-165 ppm ). C-6 (bearing the aldehyde) and C-8a (fusion carbon adjacent to nitrogen) will be significantly deshielded.
-
Dihydropyran Carbons (C-2, C-3, C-4): Three signals in the aliphatic region.
-
C-2 (O-CH₂): Deshielded by oxygen, δ 65-70 ppm .
-
C-4 (Ar-CH₂): δ 25-30 ppm .
-
C-3 (-CH₂-): The most upfield carbon, δ 20-25 ppm .
-
| Predicted ¹H and ¹³C NMR Data for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde | | :--- | :--- | :--- | :--- | :--- | | Position | Atom Type | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | DEPT-135 | | 10 | CH | ~9.9 (s, 1H) | ~192 | Positive | | 5 | CH | ~8.5 (s, 1H) | ~155 | Positive | | 7 | CH | ~7.4 (s, 1H) | ~120 | Positive | | 2 | CH₂ | ~4.4 (t, 2H) | ~68 | Negative | | 4 | CH₂ | ~2.9 (t, 2H) | ~28 | Negative | | 3 | CH₂ | ~2.1 (m, 2H) | ~22 | Negative | | 6 | C | - | ~135 | Absent | | 4a | C | - | ~125 | Absent | | 8a | C | - | ~162 | Absent |
(Note: Chemical shifts are estimates based on typical values for similar structures and may vary with solvent and experimental conditions.)
2D NMR: Establishing Connectivity
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[13] The most critical information from the COSY spectrum is the confirmation of the aliphatic spin system in the dihydropyran ring. A clear correlation will be observed between H-2/H-3 and H-3/H-4, establishing the -CH₂(2)-CH₂(3)-CH₂(4)- fragment. No correlations are expected for the aldehyde proton or between the two pyridine protons, confirming their isolation from other proton spin systems.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC creates a direct, one-bond correlation map between each proton and the carbon it is attached to.[14] This experiment allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals. For example, the proton signal at ~4.4 ppm will show a cross-peak to the carbon signal at ~68 ppm, definitively assigning this pair as C-2/H-2.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the final structure, as it reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[14][15] HMBC is the key to connecting the isolated fragments and confirming the ring fusion.
Key Expected HMBC Correlations:
-
Aldehyde to Ring: The aldehyde proton (H-10) should show correlations to C-6 and C-5, locking the aldehyde group to its position on the pyridine ring.
-
Dihydropyran to Pyridine Fusion:
-
The aliphatic protons at H-4 should show a crucial correlation to the pyridine ring carbons C-4a and C-5.
-
The aromatic proton H-5 should show a correlation to the aliphatic carbon C-4.
-
-
Pyridine Ring Connectivity:
-
Proton H-5 will correlate to C-7 and C-4a.
-
Proton H-7 will correlate to C-5, C-8a, and C-4a.
-
These long-range correlations bridge all the fragments, leaving no ambiguity about the final structure.
Sources
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. article.sapub.org [article.sapub.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel heterocyclic compound, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. In the dynamic landscape of drug discovery and materials science, the detailed structural characterization of such scaffolds is paramount. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule. Given the absence of extensive published experimental data for this specific isomer, this guide combines predicted spectroscopic data with a thorough analysis of related structures and foundational spectroscopic principles to offer a robust and scientifically grounded resource.
Introduction: The Significance of the Pyrano[2,3-c]pyridine Scaffold
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. These structures are recognized for a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The specific compound of interest, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, with the chemical formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol , presents a unique substitution pattern that is anticipated to influence its biological and chemical characteristics.[1][2][3] The aldehyde functional group at the 6-position offers a versatile handle for further synthetic modifications, making it a valuable intermediate for the synthesis of more complex derivatives.
This guide will systematically dissect the spectroscopic data expected for this molecule, providing a foundational understanding for its identification and characterization.
Molecular Structure and Isomerism
It is crucial to distinguish 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde from its isomers, such as the more commonly referenced 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde.[4] The arrangement of the fused rings and the position of the nitrogen atom and substituents dramatically influence the electronic environment of the molecule and, consequently, its spectroscopic signatures.
Figure 1. Chemical structure of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.2 | s | - |
| Pyridine-H (C5) | 8.5 - 8.8 | s | - |
| Pyridine-H (C7) | 7.5 - 7.8 | s | - |
| O-CH₂ (C2) | 4.3 - 4.6 | t | 5.0 - 7.0 |
| N-CH₂ (C4) | 3.0 - 3.3 | t | 5.0 - 7.0 |
| CH₂ (C3) | 2.0 - 2.3 | p | 5.0 - 7.0 |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation:
-
Aldehyde Proton: The proton of the aldehyde group is expected to be the most deshielded, appearing as a singlet in the downfield region of the spectrum (around 9.8-10.2 ppm).
-
Aromatic Protons: The two protons on the pyridine ring are in different chemical environments and are expected to appear as singlets, assuming no significant long-range coupling. The proton at C5, being adjacent to the electron-withdrawing aldehyde group, will likely be more deshielded than the proton at C7.
-
Dihydropyran Ring Protons: The protons on the saturated dihydropyran ring will appear in the upfield region. The methylene group adjacent to the oxygen (C2) will be the most deshielded of the three, appearing as a triplet. The methylene group at C4, adjacent to the pyridine ring, will also be a triplet. The central methylene group (C3) will likely appear as a pentet (or multiplet) due to coupling with the protons on both C2 and C4.
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 195 |
| C6 | 155 - 160 |
| C8 | 150 - 155 |
| C4a | 145 - 150 |
| C5 | 135 - 140 |
| C7 | 120 - 125 |
| C2 | 65 - 70 |
| C4 | 45 - 50 |
| C3 | 20 - 25 |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded and will appear significantly downfield.
-
Aromatic and Olefinic Carbons: The carbons of the pyridine ring and the fused carbons will appear in the aromatic region (120-160 ppm). The carbons directly attached to the nitrogen and oxygen atoms will be more deshielded.
-
Aliphatic Carbons: The three sp³ hybridized carbons of the dihydropyran ring will be found in the upfield region of the spectrum. The carbon attached to the oxygen (C2) will be the most deshielded of the three.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Frequencies for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Aldehyde) | 1690 - 1710 | Strong |
| C-H (Aldehyde) | 2720 - 2820 | Medium, two bands |
| C=N, C=C (Aromatic) | 1550 - 1650 | Medium to Strong |
| C-O-C (Ether) | 1050 - 1150 | Strong |
| C-H (sp²) | 3000 - 3100 | Medium |
| C-H (sp³) | 2850 - 2960 | Medium |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation:
The IR spectrum will be dominated by a strong absorption band for the aldehyde carbonyl stretch. The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations. The aromatic C=N and C=C stretching vibrations will appear in the 1550-1650 cm⁻¹ region. A strong band corresponding to the C-O-C ether linkage of the pyran ring is also expected.
Figure 2. A simplified workflow for IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound is expected at m/z = 163.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways may include:
-
Loss of the aldehyde group (-CHO), resulting in a fragment at m/z = 134.
-
Loss of a hydrogen atom, leading to a fragment at m/z = 162.
-
Retro-Diels-Alder reaction of the dihydropyran ring, leading to characteristic fragments.
-
Sources
The Unveiling of Pyranopyridine Carbaldehydes: A Technical Guide to Their Physicochemical Properties for Drug Discovery and Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry and organic synthesis, the pyranopyridine scaffold has emerged as a privileged heterocyclic system, underpinning the development of a diverse array of biologically active molecules. The introduction of a carbaldehyde functionality onto this fused ring system gives rise to pyranopyridine carbaldehydes, a class of compounds that serve as versatile synthetic intermediates and possess intrinsic chemical reactivity ripe for exploration. This in-depth technical guide, compiled from a senior application scientist's perspective, aims to provide a comprehensive understanding of the core physical and chemical properties of pyranopyridine carbaldehydes. By delving into the causality behind their behavior and outlining key experimental protocols, this document will serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and synthetic methodologies.
The Structural and Electronic Landscape of Pyranopyridine Carbaldehydes
The pyranopyridine nucleus is a bicyclic heteroaromatic system where a pyran ring is fused to a pyridine ring. The fusion can occur in several isomeric forms, with the position of the nitrogen atom in the pyridine ring and the oxygen atom in the pyran ring, along with the position of the carbaldehyde group, dictating the molecule's overall electronic distribution and, consequently, its physical and chemical properties.
The presence of both an electron-donating oxygen atom in the pyran ring and an electron-withdrawing nitrogen atom in the pyridine ring creates a unique electronic environment. The carbaldehyde group, being a strong electron-withdrawing group, further modulates the reactivity of the entire scaffold. Understanding this electronic interplay is crucial for predicting the outcomes of chemical transformations and for designing molecules with desired biological activities.
Physical Properties: From Benchtop to Biological Milieu
Physical State, Melting, and Boiling Points
Pyranopyridine carbaldehydes are typically crystalline solids at room temperature, a consequence of their planar aromatic structure which facilitates efficient crystal packing. Their melting points are influenced by the substitution pattern on the heterocyclic core, with more symmetrical isomers and those with substituents capable of strong intermolecular interactions (e.g., hydrogen bonding) generally exhibiting higher melting points. For instance, simple pyridine carbaldehydes, which serve as foundational analogs, have distinct physical properties based on the aldehyde's position. Pyridine-2-carbaldehyde is an oily liquid with a boiling point of 181 °C, while pyridine-4-carbaldehyde is a liquid with a melting point of 4 °C and a boiling point of 198 °C.[1][2] Pyridine-3-carbaldehyde is also a liquid with a melting point of 7 °C.[3]
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pyridine-2-carbaldehyde | C₆H₅NO | 107.112 | 148–151 | 181 |
| Pyridine-3-carbaldehyde | C₆H₅NO | 107.112 | 7 | 95–97 (at 15 mmHg) |
| Pyridine-4-carbaldehyde | C₆H₅NO | 107.112 | 4 | 198 |
This table presents data for simple pyridine carbaldehydes as a reference for understanding the general physical properties of related heterocyclic aldehydes.
Solubility Profile
The solubility of pyranopyridine carbaldehydes is a critical parameter for their use in both synthetic reactions and biological assays. The presence of the nitrogen and oxygen heteroatoms, along with the polar carbaldehyde group, imparts a degree of polarity to the molecule. Consequently, they generally exhibit moderate solubility in polar organic solvents such as ethanol, acetone, and dimethylformamide (DMF).[4] Their solubility in water is expected to be limited but can be enhanced by the introduction of polar substituents or by forming salts at the basic pyridine nitrogen. Conversely, they are typically less soluble in nonpolar solvents like hexane.
Spectroscopic Characterization: Deciphering the Molecular Signature
A thorough spectroscopic analysis is the cornerstone of structural elucidation for any novel compound. For pyranopyridine carbaldehydes, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a pyranopyridine carbaldehyde provides a wealth of information. The aldehydic proton is the most deshielded, typically appearing as a singlet in the range of δ 9.5-10.5 ppm.[5] The aromatic protons on the pyranopyridine core resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are dependent on the substitution and the isomeric form of the pyranopyridine ring.
¹³C NMR: The carbon NMR spectrum is equally informative. The carbonyl carbon of the aldehyde is highly deshielded and appears in the δ 190-200 ppm region.[6] The aromatic carbons of the fused ring system are found between δ 110 and 160 ppm.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyranopyridine carbaldehyde in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the protons. Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and, if necessary, by employing advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning the complex spin systems of the aromatic core.
Infrared (IR) Spectroscopy
The IR spectrum of a pyranopyridine carbaldehyde is dominated by the strong absorption of the carbonyl group. The C=O stretching vibration typically appears in the range of 1680-1710 cm⁻¹.[7][8] The position of this band is sensitive to the electronic environment; conjugation with the aromatic system can lower the frequency. Another key diagnostic feature is the C-H stretching vibration of the aldehyde proton, which gives rise to one or two characteristic medium-intensity bands in the region of 2700-2850 cm⁻¹.[9]
Experimental Protocol: Infrared (IR) Spectroscopic Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the key diagnostic peaks: the strong C=O stretch (1680-1710 cm⁻¹) and the characteristic aldehydic C-H stretches (2700-2850 cm⁻¹). Also, analyze the fingerprint region (below 1500 cm⁻¹) for absorptions corresponding to the C-O and C-N bonds of the heterocyclic core and C-H bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For pyranopyridine carbaldehydes, the molecular ion peak (M⁺) is typically observed. Common fragmentation patterns include the loss of the aldehyde group (CHO) or a hydrogen atom from the aldehyde, leading to a stable acylium ion. The fragmentation of the pyranopyridine ring itself can also provide structural information.
Experimental Protocol: Mass Spectrometric Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.
-
Mass Analysis: Acquire the mass spectrum.
-
Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to deduce the fragmentation pathways, which can corroborate the proposed structure. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the parent ion and its fragments.
Chemical Properties and Reactivity: A Synthon for Innovation
The chemical reactivity of pyranopyridine carbaldehydes is dictated by the interplay of the aldehyde functionality and the fused heterocyclic system. This dual reactivity makes them valuable building blocks in organic synthesis.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional handle that can undergo a wide range of transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[10] This transformation is a key step in the synthesis of pyranopyridine carboxylic acids, which are themselves important pharmacophores.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (NaBH₄).[11] This provides access to a different class of substituted pyranopyridines.
-
Nucleophilic Addition and Condensation Reactions: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base, is a powerful method for constructing more complex molecular architectures.
-
Schiff Base Formation: Reaction with primary amines leads to the formation of imines (Schiff bases), which are important intermediates and ligands in coordination chemistry.
-
Figure 1: Key chemical transformations of the aldehyde group in pyranopyridine carbaldehydes.
Reactivity of the Pyranopyridine Core
The pyranopyridine ring system itself can participate in chemical reactions, although its reactivity is generally lower than that of the aldehyde group. The electron density of the aromatic rings is influenced by the positions of the heteroatoms and the aldehyde group. Electrophilic aromatic substitution reactions are possible, with the position of attack directed by the existing substituents. The pyridine nitrogen can also act as a nucleophile or a base, and its quaternization can modulate the reactivity of the entire molecule.
The Role of X-ray Crystallography in Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. For pyranopyridine carbaldehydes, this technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. This information is invaluable for understanding structure-property relationships and for computational modeling studies in drug design. While a comprehensive library of crystal structures for this specific class is still growing, studies on related pyridine and pyranopyridine derivatives have demonstrated the utility of this technique.[12][13][14]
Figure 2: A typical experimental workflow for the synthesis and characterization of pyranopyridine carbaldehydes.
Conclusion and Future Perspectives
Pyranopyridine carbaldehydes represent a class of heterocyclic compounds with significant potential in both medicinal chemistry and organic synthesis. Their unique electronic and structural features, coupled with the versatile reactivity of the aldehyde group, make them attractive starting materials for the construction of complex molecular scaffolds. A thorough understanding of their physical and chemical properties, as outlined in this guide, is essential for their effective utilization.
Future research in this area will likely focus on the development of novel and efficient synthetic routes to a wider range of pyranopyridine carbaldehyde isomers and their derivatives. Furthermore, a more systematic investigation into their physicochemical properties and a deeper exploration of their reactivity will undoubtedly open up new avenues for the design of innovative therapeutics and functional materials. As our understanding of this fascinating class of molecules grows, so too will their impact on the scientific community.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved January 26, 2026, from [Link]
-
Synthesis and X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC. [Link]
-
Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (n.d.). Baghdad Science Journal. [Link]
-
Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved January 26, 2026, from [Link]
-
Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment. (2019). PubMed. [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. [Link]
-
A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. (2007). ResearchGate. [Link]
-
Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]
-
Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. (2015). PubMed. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024). PubMed. [Link]
-
Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. (n.d.). PMC. [Link]
-
Solubility of Pyridine-2-carbaldehyde. (n.d.). Solubility of Things. [Link]
-
Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (n.d.). PMC. [Link]
-
One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. (2022). Asian Journal of Chemistry. [Link]
-
IR: aldehydes. (n.d.). University of Colorado Boulder. [Link]
-
Synthon Approach in Designing Organic Synthesis. (n.d.). Asian Journal of Research in Chemistry. [Link]
-
The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. (n.d.). Sci-Hub. [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. (2013). TSI Journals. [Link]
-
The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. [Link]
-
The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. (n.d.). Sci-Hub. [Link]
-
(PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017). ResearchGate. [Link]
-
Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains. (n.d.). NIH. [Link]
-
Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. (2023). OpenStax. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
1H NMR chemical shift ppm table. (n.d.). California State Polytechnic University, Pomona. [Link]
-
(PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Pressbooks. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
-
a guide to 13c nmr chemical shift values. (2015). Compound Interest. [Link]
Sources
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
The 3,4-Dihydro-2H-pyrano[2,3-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold, a fused heterocyclic system incorporating both pyran and pyridine rings, has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and the electronic properties endowed by the embedded nitrogen and oxygen heteroatoms make it a fertile ground for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of this promising scaffold, offering field-proven insights for its application in contemporary drug discovery programs. The structural versatility of the pyranopyridine core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to address a wide array of therapeutic targets.[1]
Strategic Synthesis of the 3,4-Dihydro-2H-pyrano[2,3-c]pyridine Core: A Chemist's Perspective
The construction of the 3,4-dihydro-2H-pyrano[2,3-c]pyridine ring system can be achieved through various synthetic methodologies, with the choice of route often dictated by the desired substitution pattern, scalability, and atom economy. Multi-component reactions (MCRs) have emerged as a particularly powerful strategy, offering a streamlined approach to complex molecular architectures from simple, readily available starting materials.
Multi-Component Reactions: An Efficient and Convergent Approach
MCRs are highly valued in synthetic chemistry for their ability to form multiple chemical bonds in a single operation, thereby reducing the number of synthetic steps, solvent waste, and purification efforts.[2] A common and effective MCR for the synthesis of substituted pyranopyridines involves the one-pot condensation of an aldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a suitable pyranone or dihydropyranone precursor in the presence of a catalyst.[3]
The rationale behind employing an MCR lies in its convergence and efficiency. By assembling the core scaffold in a single step, it avoids the lengthy and often low-yielding linear sequences that can be a bottleneck in drug discovery campaigns. The use of environmentally benign solvents like water or ethanol, often in conjunction with catalysts such as ammonium acetate or silica-supported sulfuric acid, further enhances the green credentials of these synthetic routes.[3][4]
Caption: Generalized workflow for the multi-component synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffolds.
Step-by-Step Experimental Protocol for a One-Pot Synthesis
The following protocol is a representative example of a multi-component reaction for the synthesis of a substituted 3,4-dihydro-2H-pyrano[2,3-c]pyridine derivative. This protocol is designed to be self-validating through the inclusion of characterization data.
Objective: To synthesize 6-amino-4-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-c]pyridine-5-carbonitrile.
Materials:
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
3,4-Dihydro-2H-pyran-2-one (0.98 g, 10 mmol)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), 3,4-dihydro-2H-pyran-2-one (10 mmol), and ammonium acetate (20 mmol) in ethanol (20 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.
-
Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure 6-amino-4-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-c]pyridine-5-carbonitrile as a white solid.
Self-Validation/Characterization:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amino (N-H stretching around 3300-3500 cm⁻¹), cyano (C≡N stretching around 2200 cm⁻¹), and pyran (C-O-C stretching around 1050-1150 cm⁻¹) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons, the methine proton at C4, and the methylene protons of the dihydropyran ring.
-
¹³C NMR will confirm the presence of the correct number of carbon atoms, including the quaternary carbons of the pyridine and pyran rings, and the carbon of the cyano group.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₁₄H₁₂ClN₃O).
A Spectrum of Biological Activities: Therapeutic Potential of Pyranopyridine Derivatives
The 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad range of pharmacological activities. This versatility stems from the ability to introduce various substituents at different positions of the heterocyclic core, leading to interactions with a multitude of biological targets.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the pyranopyridine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4] A key area of investigation has been their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[5]
Dual Inhibition of EGFR and VEGFR-2:
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two well-validated targets in oncology.[6][7] EGFR signaling promotes cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] The dual inhibition of both EGFR and VEGFR-2 represents a promising therapeutic strategy to simultaneously attack the tumor cells directly and cut off their blood supply.[9]
Several pyranopyridine derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2.[5][10] The rationale for this dual activity lies in the ability of the scaffold to fit into the ATP-binding pocket of both kinases. Structure-activity relationship (SAR) studies have shown that substitution with specific aromatic and heterocyclic moieties can enhance the binding affinity and inhibitory potency.[11]
Caption: Mechanism of action of pyranopyridine derivatives as dual inhibitors of EGFR and VEGFR-2.
Induction of Apoptosis:
Beyond kinase inhibition, some pyranopyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[12] This is a highly desirable mechanism of action for an anticancer drug, as it leads to the clean and efficient removal of malignant cells. The apoptotic cascade can be initiated through various signaling pathways, and pyranopyridine compounds may influence the expression of pro-apoptotic and anti-apoptotic proteins.
Quantitative Analysis of Anticancer Activity:
The following table summarizes the in vitro anticancer activity of representative pyranopyridine and related derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Scaffold Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8a | Pyrano[3,2-c]pyridine | A-549 (Lung) | 0.23 | [10] |
| 8b | Pyrido[2,3-d]pyrimidin-4(3H)-one | PC-3 (Prostate) | 18.01 | [13] |
| 8d | Pyrido[2,3-d]pyrimidin-4(3H)-one | A-549 (Lung) | 7.23 | [13] |
| 9a | Pyrido[2,3-d]pyrimidin-4(3H)-one | PC-3 (Prostate) | 9.26 | [13] |
| Compound 10 | Pyridine Derivative | HepG2 (Liver) | 4.25 | [14] |
| Compound 8 | Pyridine Derivative | HepG2 (Liver) | 4.34 | [14] |
| Compound 9 | Pyridine Derivative | HepG2 (Liver) | 4.68 | [14] |
| Compound 8b | Pyridopyrazolopyrimidine | HCT-116 (Colon) | 2.3 | [5] |
Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics with novel mechanisms of action. Pyranopyridine derivatives have emerged as a promising scaffold for the development of new antimicrobial agents.[15]
Inhibition of Bacterial Efflux Pumps:
One of the primary mechanisms by which bacteria develop resistance to antibiotics is through the overexpression of efflux pumps, which actively transport drugs out of the bacterial cell.[12] The pyranopyridine derivative MBX2319 has been identified as a potent inhibitor of the Resistance-Nodulation-Division (RND)-type efflux pumps in Enterobacteriaceae.[16] By inhibiting these pumps, pyranopyridine derivatives can restore the efficacy of existing antibiotics that are substrates for these pumps.[9]
The mechanism of inhibition is thought to involve the binding of the pyranopyridine molecule to a hydrophobic trap within the AcrB transporter protein, which is a key component of the AcrAB-TolC efflux pump system.[12] This binding is proposed to sterically hinder the binding of antibiotic substrates and/or inhibit the conformational changes required for the pump's function.[12]
Direct Antibacterial Activity:
In addition to their role as efflux pump inhibitors, some pyranopyridine derivatives exhibit intrinsic antibacterial activity.[17] Their mechanism of action is still under investigation but may involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.
Quantitative Analysis of Antimicrobial Activity:
The following table presents the minimum inhibitory concentration (MIC) values for representative pyranopyrazole derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |
| 5c | Escherichia coli | 6.25 | [18] |
| 5c | Klebsiella pneumoniae | 6.25 | [18] |
| 5c | Listeria monocytogenes | 12.5 | [18] |
| 5c | Staphylococcus aureus | 12.5 | [18] |
| 5a, 5b, 5d, 5e | Escherichia coli | 12.5 | [18] |
| 5a, 5b, 5d, 5e | Klebsiella pneumoniae | 12.5 | [18] |
Conclusion and Future Directions
The 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold has firmly established itself as a privileged core in medicinal chemistry and drug discovery. The development of efficient and versatile synthetic strategies, particularly multi-component reactions, has made a diverse array of derivatives readily accessible for biological evaluation. The broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects, underscores the therapeutic potential of this heterocyclic system.
Future research in this area should continue to focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by pyranopyridine derivatives will be crucial for rational drug design.
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to guide the design of more potent and selective inhibitors.
-
Optimization of Pharmacokinetic Properties: Further chemical modifications to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.
-
Exploration of New Therapeutic Areas: Investigating the potential of pyranopyridine derivatives for the treatment of other diseases, such as viral infections, inflammatory disorders, and neurodegenerative diseases.
The continued exploration of the chemical space around the 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold holds great promise for the discovery of the next generation of innovative medicines.
References
- Saha, A., & Talukdar, B. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6S).
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Salahi, R., & Al-Obaid, A. M. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1838-1851.
- Le, X., et al. (2021). Combining EGFR and VEGF inhibitors for NSCLC. AACR Annual Meeting 2021.
- Taflan, E., et al. (2019). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. BMC Chemistry, 13(1), 1-13.
- Sjuts, H., et al. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Proceedings of the National Academy of Sciences, 113(13), 3509-3514.
- Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
- Mohamed, S. F., et al. (2025).
- Al-Suwaidan, I. A., et al. (2026). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 31(1), 123.
- BenchChem. (2025).
- Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives.
- Menéndez, J. C. (2013). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 18(1), 1-25.
- Opperman, T. J., et al. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2025-2035.
- Al-Zaydi, K. M. (2013). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)
- Bouhedjar, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 11(5), 13083-13096.
- El-Sayed, M. A. A., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(6), 597-617.
- Abdel-Aziz, M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(1), 1-20.
- El-Damasy, A. K., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Drug Targeting, 1-15.
- Torres, S. Y., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.
- Wójcik, G., & Zaprutko, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(1), 1-25.
- Ellis, L. M. (2007). The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. Clinical Cancer Research, 13(5), 1-5.
- El-Gohary, N. S., & Shaaban, M. I. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Bioorganic Chemistry, 111, 104870.
- Al-Tel, T. H. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Letters in Drug Design & Discovery, 15(1), 1-10.
- Pachpinde, A. M., & Langade, M. M. (2025). One Pot Multicomponent Synthesis of Pyranopyrazoles using Tetra Butyl Ammonium Bromide as Catalyst in Aqueous Media. International Journal of Scientific Research in Science and Technology, 11(1), 1-5.
- Metwally, A. M. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 223, 113645.
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3865-3873.
Sources
- 1. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pnas.org [pnas.org]
- 10. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benthamdirect.com [benthamdirect.com]
An In-Depth Technical Guide to the Derivatives of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
Abstract
The 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis and derivatization of a key intermediate, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. We will delve into the synthetic pathways for the core structure, followed by detailed protocols for the strategic modification of the 6-carbaldehyde functional group. Key derivatization strategies, including reductive amination, Knoevenagel condensation, and the Wittig reaction, will be explored in depth, complete with mechanistic insights and step-by-step experimental procedures. Furthermore, this guide will illuminate the significant therapeutic potential of these derivatives, with a particular focus on their role as inhibitors of the AcrB multidrug efflux pump, a critical target in overcoming bacterial resistance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, providing both the foundational knowledge and the practical guidance necessary to explore this promising class of compounds.
Introduction: The Significance of the Pyrano[2,3-c]pyridine Core
The fusion of pyran and pyridine rings creates the pyrano[2,3-c]pyridine heterocyclic system, a scaffold that has garnered considerable attention in the field of medicinal chemistry. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and neurotropic activities[1][2][3][4][5][6][7][8][9]. The unique three-dimensional architecture of the 3,4-dihydro-2H-pyrano[2,3-c]pyridine system, combining a planar aromatic pyridine ring with a non-planar saturated pyran ring, provides a versatile framework for the design of novel therapeutic agents[1].
The 6-carbaldehyde derivative, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde (CAS RN: 527681-61-4)[3][10], is a particularly valuable intermediate. Its aldehyde functionality serves as a versatile chemical handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will focus on the synthetic pathways to this key aldehyde and its subsequent derivatization to unlock its therapeutic potential.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | [3][10] |
| Molecular Weight | 163.17 g/mol | [3][10] |
| CAS Number | 527681-61-4 | [3][10] |
| Appearance | Solid | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |
Synthesis of the 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde Core
The synthesis of the core aldehyde is a critical first step in the exploration of its derivatives. A highly efficient method involves the selective oxidation of the corresponding primary alcohol, (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol.
Synthetic Pathway Overview
Caption: Synthesis of the target aldehyde from its alcohol precursor.
Experimental Protocol: Oxidation of (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol
This protocol is based on the selective oxidation of benzylic alcohols using manganese dioxide (MnO₂), a mild and efficient oxidizing agent that minimizes over-oxidation to the carboxylic acid[11].
Materials:
-
(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Chloroform (CHCl₃), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Celite or filter paper
-
Rotary evaporator
Procedure:
-
To a solution of (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol in anhydrous chloroform, add an excess of activated manganese dioxide (typically 5-10 molar equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite or filter paper to remove the manganese dioxide. Wash the filter cake with additional chloroform.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
-
The product can be further purified by column chromatography on silica gel if necessary.
Expected Yield: 96%[11].
Derivatization of the 6-Carbaldehyde: Key Synthetic Strategies
The aldehyde group at the 6-position is a versatile functional group that can be readily transformed into a wide variety of other functionalities. This section will detail three key derivatization strategies: reductive amination, Knoevenagel condensation, and the Wittig reaction.
Reductive Amination: Introduction of Nitrogen-Containing Moieties
Reductive amination is a powerful method for the formation of C-N bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is particularly valuable in medicinal chemistry for the introduction of diverse amine-containing side chains.
Caption: General workflow for the reductive amination of the core aldehyde.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations[11].
Materials:
-
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
-
Primary or secondary amine (e.g., piperidine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Chloroform (CHCl₃) / Methanol (MeOH) mixture
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve the 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde and the desired amine (1.0-1.2 equivalents) in a mixture of chloroform and methanol.
-
Stir the solution at room temperature under an inert atmosphere.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) to the reaction mixture in portions.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields: 56–87% for N-alkylated piperidine derivatives[11].
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new C=C double bond[6]. This reaction is ideal for synthesizing α,β-unsaturated derivatives, which are valuable intermediates and can themselves exhibit biological activity.
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product[1][6]. Interestingly, for pyridinecarbaldehydes, the reaction can proceed efficiently even without a catalyst in a water-ethanol mixture, as the pyridine nitrogen itself can act as a base to activate the methylene compound[12].
This protocol is adapted from the catalyst-free condensation of pyridinecarbaldehydes[12].
Materials:
-
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add the active methylene compound (1.0-1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The product may precipitate out of the solution as the reaction progresses.
-
Monitor the reaction by TLC.
-
If the product precipitates, collect it by filtration, wash with cold ethanol or water, and dry.
-
If the product remains in solution, remove the ethanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Wittig Reaction: Conversion to Alkenes
The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from aldehydes or ketones[9][13][14][15]. It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent) to form a new C=C double bond with high regioselectivity.
The Wittig reagent is typically prepared by treating a phosphonium salt with a strong base. The reaction with the aldehyde proceeds through a betaine or oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide[13].
This is a general procedure that can be adapted for the Wittig reaction with the target aldehyde.
Materials:
-
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Schlenk flask or other suitable glassware for inert atmosphere reactions
-
Syringes for transfer of reagents
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base via syringe. The formation of the ylide is often indicated by a color change.
-
Stir the mixture for a specified time to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve the 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde in the anhydrous solvent in a separate flask.
-
Slowly add the aldehyde solution to the pre-formed ylide solution at the same low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
-
Therapeutic Applications: Targeting Bacterial Multidrug Resistance
A particularly exciting application of pyranopyridine derivatives is their ability to combat bacterial multidrug resistance (MDR). Certain derivatives of the pyranopyridine scaffold have been identified as potent inhibitors of the AcrB multidrug efflux pump, a key component of the AcrAB-TolC efflux system in Gram-negative bacteria like Escherichia coli[7][16].
Mechanism of Action: Inhibition of the AcrB Efflux Pump
The AcrAB-TolC efflux pump is a major mechanism by which bacteria expel a wide range of antibiotics, rendering them ineffective. AcrB is the inner membrane component responsible for substrate recognition and energy transduction. Pyranopyridine inhibitors have been shown to bind to a hydrophobic trap within the AcrB protein[16]. This binding event is thought to allosterically inhibit the conformational changes necessary for the transport of antibiotics out of the cell.
Caption: Mechanism of AcrB efflux pump inhibition by pyranopyridine derivatives.
By inhibiting the AcrB pump, these pyranopyridine derivatives can restore the efficacy of conventional antibiotics that would otherwise be expelled by the bacteria. This adjunctive therapy approach is a promising strategy to combat the growing threat of antibiotic resistance[9].
Structure-Activity Relationship (SAR) Insights
Studies on various analogs of pyranopyridine efflux pump inhibitors have provided valuable SAR data. These studies have identified regions of the molecule that are critical for inhibitory activity and those that can be modified to enhance potency, improve metabolic stability, and increase solubility[9]. The derivatization strategies outlined in this guide provide the chemical tools necessary to systematically probe these SARs and design more effective efflux pump inhibitors.
Conclusion and Future Perspectives
The 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde core is a highly valuable and versatile scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its synthesis and derivatization through key chemical transformations, including reductive amination, Knoevenagel condensation, and the Wittig reaction. The demonstrated activity of pyranopyridine derivatives as potent inhibitors of the AcrB multidrug efflux pump highlights the significant potential of this compound class in addressing the urgent global challenge of antibiotic resistance.
Future research in this area should focus on the synthesis of diverse libraries of derivatives based on the protocols outlined herein. Systematic exploration of the SAR will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Further mechanistic studies are also warranted to fully elucidate the interactions of these inhibitors with their biological targets and to identify new therapeutic applications for this promising class of heterocyclic compounds.
References
-
Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. Retrieved from [Link]
-
African Journal of Biomedical Research. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
PNAS. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Retrieved from [Link]
-
ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]
-
ResearchGate. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig reaction. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]
-
PubMed. (2008). Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea. Retrieved from [Link]
-
YouTube. (2026). Pyridine Nucleophilic Reactions | Favourable Positions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
MDPI. (n.d.). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][11]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]
Sources
- 1. chemrj.org [chemrj.org]
- 2. 3,4-ジヒドロ-2H-ピラノ[2,3-b]ピリジン-6-カルバルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. achmem.com [achmem.com]
- 4. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes [mdpi.com]
- 5. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1222533-91-6|3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde|BLD Pharm [bldpharm.com]
- 11. 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid | 1260664-03-6 | Benchchem [benchchem.com]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
An In-Depth Technical Guide to 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the synthesis of novel heterocyclic scaffolds is a cornerstone of developing next-generation therapeutics. Among these, fused pyridine ring systems have demonstrated significant potential across a range of biological targets. This technical guide focuses on 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde , a pivotal chemical intermediate whose structural motif is of growing interest in the synthesis of complex molecular architectures for drug discovery programs. This document provides a comprehensive overview of its chemical identity, synthesis, and its emerging role in the development of new antibacterial agents.
Core Compound Identification
The subject of this guide is the heterocyclic compound identified as 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde .
| Identifier | Value | Source |
| CAS Number | 527681-61-4 | [1][2] |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| IUPAC Name | 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde | [3] |
| SMILES | C1CC2=CC(=NC=C2OC1)C=O | [1][2] |
| InChI Key | DSOLBHZRAGNEPO-UHFFFAOYSA-N | [3] |
Physical and Chemical Properties:
| Property | Value | Source |
| Physical Form | Solid | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][2] |
Safety Information:
| Hazard Statements | Precautionary Statements |
| H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | P261, P280, P301+P312, P302+P317, P303+P361+P353, P305+P351+P338 |
Strategic Importance in Drug Discovery
The pyrano[2,3-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The fusion of a pyran ring to a pyridine core creates a rigid, three-dimensional structure that can be strategically functionalized to interact with the active sites of various enzymes and receptors.
Specifically, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde has been identified as a crucial intermediate in the synthesis of novel antibacterial agents[4]. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. This versatility is paramount in the lead optimization phase of drug discovery, where fine-tuning of molecular properties is essential to enhance potency, selectivity, and pharmacokinetic profiles.
The development of new antibacterial drugs is a critical area of research due to the rise of antibiotic-resistant bacteria. The utility of this pyranopyridine carbaldehyde as a building block for such agents underscores its importance to the scientific community.
Synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
The general synthetic approach involves the construction of the fused heterocyclic system from acyclic or simpler cyclic precursors. Key strategies often employed in the synthesis of related pyranopyridine systems include:
-
Cyclization Reactions: Intramolecular or intermolecular cyclization reactions are fundamental to forming the pyran ring fused to the pyridine core. This can involve reactions of appropriately substituted pyridine derivatives with reagents that provide the necessary carbon atoms for the pyran ring.
-
Multicomponent Reactions: These reactions, where multiple starting materials react in a single pot to form a complex product, offer an efficient way to build the pyranopyridine scaffold.
-
Functional Group Interconversions: The introduction of the aldehyde group at the 6-position is a key transformation. This can be achieved through various methods, such as the oxidation of a corresponding primary alcohol or the reduction of a carboxylic acid derivative.
A generalized workflow for the synthesis of such intermediates is depicted below:
Caption: Generalized synthetic workflow for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
Applications in the Synthesis of Bioactive Molecules
As a key intermediate, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is not typically the final bioactive compound itself. Instead, its value lies in its utility as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is particularly useful for:
-
Reductive Amination: To introduce a wide variety of amine-containing side chains, which can modulate solubility, basicity, and interactions with biological targets.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, allowing for the extension of the molecule and the introduction of different functional groups.
-
Condensation Reactions: With various nucleophiles to form imines, oximes, hydrazones, and other derivatives, which can be final products or further elaborated.
-
Oxidation: To the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.
The following diagram illustrates the utility of this intermediate in generating a library of diverse compounds for biological screening.
Caption: Derivatization pathways from the core intermediate.
Future Perspectives
The strategic importance of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is poised to grow as the demand for novel antibacterial agents continues to rise. Future research in this area will likely focus on:
-
Development of more efficient and sustainable synthetic methodologies: To make this key intermediate more accessible to the broader research community.
-
Exploration of its use in the synthesis of inhibitors for other biological targets: Beyond antibacterial agents, the pyranopyridine scaffold may have applications in areas such as oncology, virology, and neuroscience.
-
Design and synthesis of novel derivatives: With improved potency, selectivity, and drug-like properties.
References
- Google Patents. Process for preparing pyrano - [2,3-c]pyridine derivatives. EP2595994B1.
-
PubChem. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. Available from: [Link]
Sources
- 1. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde | C9H9NO2 | CID 56640311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2595994B1 - Process for preparing pyrano - [2,3-c]pyridine derivatives - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Preliminary Screening of Pyranopyridine Compounds for Cancer Drug Discovery
Introduction: The Pyranopyridine Scaffold - A Privileged Structure in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyranopyridine scaffold is one such "privileged structure," demonstrating a remarkable versatility that allows it to interact with a wide array of biological targets. This fused heterocyclic system is noted for its structural rigidity and three-dimensional character, which are desirable traits for achieving high-affinity and selective binding to protein targets.
Pyranopyridine derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3] Their efficacy in oncology is often attributed to their ability to function as kinase inhibitors.[4] Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[5] Specifically, pyranopyridine-based compounds have shown promise in modulating key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[6][7][8]
This guide provides a comprehensive, technically-grounded framework for the preliminary screening of novel pyranopyridine compound libraries. Moving beyond a simple recitation of protocols, we will delve into the strategic decisions and scientific rationale that underpin a robust and efficient screening cascade, from initial target engagement to the selection of promising hits for further development. Our focus will be on identifying inhibitors of the PI3K/Akt/mTOR pathway, a clinically validated target space for cancer therapeutics.
Chapter 1: The Foundation - Target Strategy and Assay Development
The success of any screening campaign is predicated on the quality of its foundational elements: a well-validated target and a robust, sensitive assay. The choice of assay technology is a critical decision point that balances throughput, cost, and physiological relevance.
The Target: PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that integrates signals from growth factors and nutrients to regulate cellular processes like growth, proliferation, and survival.[6][8] Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for therapeutic intervention.[7][8]
Choosing the Right Assay: Biochemical vs. Cell-Based Screening
The initial choice between a biochemical and a cell-based assay for the primary screen is a pivotal one.
-
Biochemical Assays: These assays measure the direct interaction of a compound with an isolated target protein (e.g., a purified kinase).[9] They are highly sensitive, reproducible, and amenable to high-throughput formats.[5][10] However, they lack the complexity of a cellular environment and cannot assess factors like cell permeability or off-target effects.
-
Cell-Based Assays: These assays measure the effect of a compound on a specific cellular event within a living cell (e.g., inhibition of substrate phosphorylation).[9] They provide more physiologically relevant data by inherently accounting for cell permeability and metabolism. However, they can be more variable and are susceptible to identifying compounds that act through indirect mechanisms or are simply cytotoxic.
Expert Insight: For a primary High-Throughput Screening (HTS) campaign, a biochemical assay is often preferred due to its robustness and lower false-positive rate from cytotoxicity. It provides a clean, direct measure of target engagement. Cell-based assays are then invaluable as secondary, orthogonal assays to confirm that the biochemical "hits" are also active in a physiological context.
Developing a High-Throughput Biochemical Assay
We will focus on developing a biochemical assay for a key kinase in the pathway, such as PI3Kα or mTOR. A popular, robust, and non-radioactive HTS technology is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) .[11]
Principle of AlphaLISA Kinase Assay: The AlphaLISA technology relies on the proximity of two types of beads: Donor and Acceptor beads.[11][12] In a kinase assay, one antibody specific to the substrate is conjugated to an Acceptor bead, and a second antibody that recognizes the phosphorylated substrate is biotinylated, allowing it to bind to streptavidin-coated Donor beads. When the kinase phosphorylates the substrate, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[12][13] An inhibitor will prevent this phosphorylation, leading to a decrease in signal.
Chapter 2: The Screening Cascade - From Primary Screen to Hit Confirmation
A screening campaign is a multi-step process designed to systematically narrow a large library of compounds down to a small number of validated, promising hits.
Primary High-Throughput Screening (HTS)
The goal of the primary screen is to rapidly test every compound in the library at a single concentration (typically 10 µM) to identify "primary hits".[14]
Experimental Protocol: Primary AlphaLISA HTS
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each pyranopyridine compound (from a 10 mM DMSO stock) into the wells of a 384-well assay plate. Dispense DMSO into control wells.
-
Enzyme Addition: Add 5 µL of kinase solution (e.g., PI3Kα) in assay buffer to all wells.
-
Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a mix containing the biotinylated substrate and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a mix containing AlphaLISA Acceptor beads and Streptavidin-Donor beads. Incubate for 60 minutes in the dark.
-
Readout: Read the plate on an Alpha-enabled plate reader.
Data Analysis and Quality Control: The Z'-Factor
For an HTS assay to be reliable, its quality must be rigorously assessed. The Z'-factor (Z-prime) is a statistical parameter that quantifies the suitability of an assay for HTS.[15] It reflects the dynamic range of the signal and the data variation.[15]
The formula is:
Where:
-
and
are the mean and standard deviation of the positive control (no inhibition, e.g., DMSO). -
and
are the mean and standard deviation of the negative control (full inhibition, e.g., a known potent inhibitor).
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[16][17] |
| 0 to 0.5 | Acceptable, but may require optimization.[16] |
| < 0 | Not a viable assay for screening.[18] |
Expert Insight: Always calculate the Z'-factor for every plate in your screen.[15] A plate with a Z' < 0.5 should be flagged for review or repeated, as the data from that plate is unreliable. This self-validating system is crucial for trustworthiness.
Hit Confirmation and Potency Determination
Primary hits must be confirmed. This involves re-testing the original compound from the library plate and, ideally, testing a freshly sourced or synthesized powder sample to rule out sample degradation or identity issues.
Confirmed hits are then evaluated in dose-response assays to determine their potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). This is a critical step to prioritize the most potent compounds for further study.
Chapter 3: Secondary Screening and Early Profiling
With a set of confirmed, potent hits, the focus shifts to validating their mechanism of action and assessing their drug-like properties.
Orthogonal and Cell-Based Assays
An orthogonal assay confirms the activity of a hit using a different technology or method to eliminate technology-specific artifacts. A crucial orthogonal step is to transition from the biochemical assay to a cell-based format.
A cell-based assay, such as an AlphaLISA SureFire® Ultra™ assay , can measure the phosphorylation of a downstream substrate like Akt in cell lysate.[19] This confirms that the compound can penetrate the cell membrane and inhibit the target in its native environment. A positive result here significantly increases confidence in the hit compound.
Early ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.[20][21] Performing these assays early saves significant resources.[20][21]
Key In Vitro ADME/Tox Assays:
| Property | Assay | Purpose |
| Absorption | Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures a compound's ability to diffuse passively across an artificial lipid membrane, predicting oral absorption.[22][23] |
| Metabolism | Microsomal Stability Assay | Assesses how quickly a compound is metabolized by liver enzymes (microsomes), indicating its likely half-life in the body.[24][25] |
| Toxicity | Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®) | Measures the general toxicity of a compound to a representative cell line to flag non-specific cytotoxic compounds.[25] |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[26]
-
Compound Addition: The test compound is added to a buffer solution in the wells of the donor plate.
-
Sandwich Assembly: An acceptor plate containing buffer is placed underneath the donor plate, creating a "sandwich".[23][27]
-
Incubation: The assembly is incubated for several hours (e.g., 5 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[28]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured (typically by LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. Compounds with high Papp values are predicted to have good passive absorption.[28]
Conclusion
The preliminary screening of a pyranopyridine library is a systematic, data-driven process that requires careful planning and rigorous execution. By integrating robust biochemical primary screens with physiologically relevant cell-based secondary assays and early ADME/Tox profiling, researchers can efficiently identify high-quality, cell-active hits with drug-like potential. This structured cascade ensures that resources are focused on the most promising compounds, maximizing the probability of success in the long and challenging path of drug discovery. The validated hits emerging from this workflow serve as the starting point for intensive medicinal chemistry efforts in the lead optimization phase.
References
-
Title: New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies Source: PubMed URL: [Link]
-
Title: Assay performance and the Z'-factor in HTS Source: Drug Target Review URL: [Link]
-
Title: In Vitro ADME and Toxicology Assays Source: Eurofins Discovery URL: [Link]
-
Title: Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: MDPI URL: [Link]
-
Title: Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL: [Link]
-
Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]
-
Title: In vitro ADME-tox Services Source: Symeres URL: [Link]
-
Title: Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products Source: MDPI URL: [Link]
-
Title: Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives Source: ResearchGate URL: [Link]
-
Title: High-throughput screening for kinase inhibitors Source: PubMed URL: [Link]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: PubMed URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Creative Biolabs URL: [Link]
-
Title: Z-factor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]
-
Title: Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy Source: PubMed URL: [Link]
-
Title: pampa-permeability-assay.pdf Source: Technology Networks URL: [Link]
-
Title: Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pyranopyrimidine: A Promising Scaffold with various Biological activities Source: Asian Journal of Pharmaceutical Research URL: [Link]
-
Title: Working principle of the AlphaLISA assay. Source: ResearchGate URL: [Link]
-
Title: List of natural compounds targeting PI3K/AKT/mTOR signaling pathway Source: ResearchGate URL: [Link]
-
Title: Data analysis approaches in high throughput screening Source: SlideShare URL: [Link]
-
Title: Identification of first active compounds in drug discovery. how to proceed? Source: Frontiers in Molecular Biosciences URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development Source: YouTube URL: [Link]
-
Title: Early Probe and Drug Discovery in Academia: A Minireview Source: MDPI URL: [Link]
-
Title: On HTS: Z-factor Source: Assay.Dev URL: [Link]
-
Title: In vitro ADME-Tox characterisation in drug discovery and development Source: VectorB2B URL: [Link]
-
Title: Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening Source: The Scientist URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Source: Creative Bioarray URL: [Link]
-
Title: PI3K AKT mTOR Pathway (and the effects) Source: YouTube URL: [Link]
-
Title: Screening Strategies Used in Drug Discovery Source: Technology Networks URL: [Link]
-
Title: Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Implementing AlphaLISA™ SureFire® Ultra™ Technology Source: YouTube URL: [Link]
-
Title: High Throughput Screening for Protein Kinase Inhibitors Source: Bentham Science URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asianjpr.com [asianjpr.com]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rna.uzh.ch [rna.uzh.ch]
- 17. assay.dev [assay.dev]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. vectorb2b.com [vectorb2b.com]
- 22. PAMPA | Evotec [evotec.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 24. symeres.com [symeres.com]
- 25. cellgs.com [cellgs.com]
- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 27. youtube.com [youtube.com]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Technical Guide to the Reactivity of the Aldehyde Group in Pyranopyridines: A Medicinal Chemist's Perspective
Abstract
The pyranopyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer and antiviral properties.[3][4] A key functional group that unlocks the synthetic versatility of this scaffold is the aldehyde moiety, typically at the 3-position of the pyrano[2,3-b]pyridine core. This aldehyde group serves as a critical synthetic handle, allowing for a diverse range of chemical transformations to generate novel analogues with tailored pharmacological profiles. This in-depth guide provides a technical exploration of the aldehyde group's reactivity in pyranopyridines, focusing on the causality behind experimental choices and providing robust, field-proven protocols for researchers in drug development.
Introduction: The Unique Chemical Environment of the Pyranopyridine Aldehyde
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon.[5] In the context of the pyranopyridine ring system, this electrophilicity is modulated by the electronic interplay between the electron-rich pyran oxygen and the electron-deficient pyridine nitrogen. The pyridine ring, being electron-withdrawing, enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[6] This inherent reactivity makes the pyranopyridine aldehyde an exceptionally valuable precursor for molecular elaboration. However, this same reactivity demands careful control of reaction conditions to achieve selective transformations.[7]
This guide will systematically explore the key reaction classes of the pyranopyridine aldehyde, providing both mechanistic insights and detailed experimental workflows.
Core Transformations: A Gateway to Molecular Diversity
The synthetic utility of the pyranopyridine aldehyde is best demonstrated through its participation in several fundamental organic reactions. These transformations are cornerstones of medicinal chemistry programs aimed at generating compound libraries for biological screening.
Nucleophilic Addition: The Foundation of C-C and C-N Bond Formation
Nucleophilic addition is the hallmark reaction of aldehydes.[8][9] The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to yield the final product.[8]
Caption: Generalized workflow of nucleophilic addition to a pyranopyridine aldehyde.
2.1.1. Reductive Amination: Forging Critical Amine Linkages
Reductive amination is a robust and widely used method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine.[10] This one-pot reaction proceeds through an intermediate imine or iminium ion, which is then reduced in situ.[11][12] The choice of reducing agent is critical for success. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, preventing the unwanted formation of the corresponding alcohol.[11][13]
Field-Proven Protocol: Reductive Amination
-
Dissolution & Imine Formation: Dissolve the pyranopyridine aldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps control any exotherm and gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amine.
Wittig Reaction: Precise Alkene Synthesis
The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with absolute control over the double bond's position.[14][15] The reaction involves a phosphonium ylide, also known as a Wittig reagent, which attacks the aldehyde to form a betaine intermediate that collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine oxide.[16][17]
Field-Proven Protocol: Wittig Olefination
-
Ylide Generation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic color of the ylide should appear.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of the pyranopyridine aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Knoevenagel Condensation: Forming Electron-Deficient Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to an aldehyde, followed by dehydration.[18] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and is highly effective for synthesizing α,β-unsaturated systems, which are valuable Michael acceptors in drug design. The pyridine ring within the pyranopyridine scaffold can itself possess catalytic activity, accelerating the condensation.[6]
Field-Proven Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve the pyranopyridine aldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine or pyridine (0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) for 2-6 hours. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Isolation: Upon completion (monitored by TLC), cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Oxidation and Reduction: Modulating the Oxidation State
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, a key functional group for improving solubility and providing a handle for amide coupling.[19] While strong oxidants can be used, milder conditions are often preferred to avoid side reactions on the sensitive heterocyclic core. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene, is a highly reliable method.
Field-Proven Protocol: Pinnick Oxidation
-
Reaction Setup: Dissolve the pyranopyridine aldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Reagent Addition: Add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) and sodium chlorite (NaClO₂) (1.5 eq) in water. Causality Note: The phosphate buffer maintains a slightly acidic pH to prevent the formation of explosive chlorine dioxide gas, and 2-methyl-2-butene scavenges the hypochlorite byproduct.
-
Reaction: Stir vigorously at room temperature for 4-8 hours.
-
Work-up and Isolation: Quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl to pH ~3-4 and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting carboxylic acid.
Reduction to Primary Alcohol
Reduction of the aldehyde to the corresponding primary alcohol is a straightforward transformation, typically achieved with high yield using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. NaBH₄ is a mild reducing agent that is highly selective for aldehydes and ketones, leaving other functional groups like esters or amides intact.
Field-Proven Protocol: NaBH₄ Reduction
-
Reaction Setup: Dissolve the pyranopyridine aldehyde (1.0 eq) in methanol or ethanol and cool the solution to 0 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully add water to quench the excess NaBH₄, followed by 1M HCl to neutralize the solution. Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the desired alcohol, which is often pure enough for subsequent steps without further purification.
Summary of Reaction Conditions
The following table summarizes typical conditions for the key transformations discussed.
| Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| Reductive Amination | Amine, NaBH(OAc)₃, Acetic Acid | DCE, THF | Room Temp | 70-95% |
| Wittig Reaction | Phosphonium Salt, Strong Base (n-BuLi) | Anhydrous THF | 0 °C to RT | 60-90% |
| Knoevenagel | Active Methylene, Piperidine/Pyridine | Ethanol, Toluene | Reflux | 80-98% |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp | 85-98% |
| NaBH₄ Reduction | NaBH₄ | Methanol, Ethanol | 0 °C to RT | 90-99% |
Conclusion
The aldehyde group on the pyranopyridine scaffold is a powerful and versatile functional handle for synthetic elaboration in drug discovery. Its enhanced electrophilicity, conferred by the fused pyridine ring, allows it to readily participate in a wide range of high-yielding transformations, including nucleophilic additions, condensations, oxidations, and reductions. By understanding the underlying mechanisms and applying the robust, field-tested protocols detailed in this guide, researchers and drug development professionals can efficiently generate diverse libraries of pyranopyridine derivatives, accelerating the discovery of new therapeutic agents.
References
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Theoretical Investigation of the Effects of Aldehyde Substitution with Pyran Groups in D-π-A Dye on Performance of DSSCs. MDPI. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. Available at: [Link]
-
19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Organic Chemistry. Available at: [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. Available at: [Link]
-
A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. PubMed. Available at: [Link]
-
A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. Available at: [Link]
-
Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Iraqi National Journal of Chemistry. Available at: [Link]
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]
- Process for the production of pyridine aldehydes.Google Patents.
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. ResearchGate. Available at: [Link]
-
Wittig Reaction - Common Conditions. The Organic Synthesis Archive. Available at: [Link]
-
Reductive Amination. Myers Chem 115, Harvard University. Available at: [Link]
-
Oxidation of Primary Alcohol to Aldehyde by Pyridinium Chloro Chromate(PCC). Reaction with mechanism. YouTube. Available at: [Link]
-
A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Brieflands. Available at: [Link]
-
Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC - NIH. Available at: [Link]
-
Synthesis of Novel Derivatives of pyrano[2,3-d]pyrimidinevia Intramolecular Cyclocondensation Reaction Under Acidic and Basic Conditions. ResearchGate. Available at: [Link]
-
Alcohol or alkyl halide oxidation into aldehyde using pyridine N-oxide. YouTube. Available at: [Link]
-
How to selectively propargylate the aldehyde group present in bromopyridine aldehyde? ResearchGate. Available at: [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. PubChem. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
The Wittig reaction. YouTube. Available at: [Link]
-
19: Aldehydes and Ketones- Nucleophilic Addition Reactions. Chemistry LibreTexts. Available at: [Link]
-
The Nucleophilic Addition Reactions of Aldehydes & Ketones. Study.com. Available at: [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]
-
Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. PubMed. Available at: [Link]
Sources
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. The Nucleophilic Addition Reactions of Aldehydes & Ketones - Video | Study.com [study.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. brieflands.com [brieflands.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 2H-Pyran Derivatives
Abstract
The 2H-pyran scaffold is a cornerstone in synthetic organic chemistry, serving as a highly versatile and reactive synthon for the construction of a diverse array of heterocyclic compounds. Its unique electronic properties and inherent reactivity, particularly its valence tautomerism with open-chain dienone forms, provide multiple avenues for chemical transformation. This technical guide offers an in-depth exploration of the principal synthetic strategies for converting 2H-pyran derivatives into novel and medicinally relevant heterocyclic systems. We will delve into the mechanistic underpinnings of key transformations, including ring conversions, cycloaddition reactions, and modern domino and multicomponent strategies. This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical insights and field-proven experimental protocols to leverage the synthetic potential of 2H-pyrans in the rapid assembly of complex molecular architectures.
Introduction: The 2H-Pyran Ring - A Privileged Synthon in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals incorporating these structural motifs. Among the myriad of starting materials for their synthesis, the 2H-pyran ring stands out due to its unique reactivity. The importance of pyran-2-one derivatives as building blocks in synthetic and medicinal chemistry is well-established, stemming from their interesting structural features and diverse pharmacological properties[1].
The Unique Reactivity of 2H-Pyrans: Valence Tautomerism and Stability
The chemistry of 2H-pyrans is dominated by their tendency to exist in equilibrium with their valence isomers, specifically open-chain (Z)-dienone forms, through a reversible 6π-electrocyclization process.[2]. This equilibrium is sensitive to steric and electronic factors; for instance, steric destabilization of the dienone form will shift the equilibrium towards the more stable cyclic 2H-pyran.[2]. This dynamic relationship is the key to their synthetic utility, as reactions can often proceed through the more reactive open-chain isomer. The pyran-2-one ring is highly susceptible to nucleophilic attack at the electrophilic centers C-2, C-4, and C-6, opening up a variety of synthetic pathways[1][3]. Fusion to an aromatic ring, as seen in chromenes, also confers significant stability to the 2H-pyran system[2].
Importance of Synthesized Heterocycles in Medicinal Chemistry and Drug Development
The ability to efficiently synthesize complex molecular scaffolds is paramount in drug discovery. Multicomponent reactions (MCRs), for example, provide a powerful and sustainable platform for generating diverse pyran derivatives, which exhibit significant biological activities, including the inhibition of key cellular targets like cyclin-dependent kinase 2 (CDK2)[4]. The heterocycles derived from 2H-pyrans, such as pyridines, pyrazoles, and fused systems, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The methodologies discussed herein provide robust pathways to these valuable compounds.
Scope and Objectives of this Guide
This guide provides a comprehensive overview of the primary synthetic routes for transforming 2H-pyran derivatives. It is structured to provide a logical progression from fundamental reaction mechanisms to practical, step-by-step experimental protocols. The objective is to equip researchers with the knowledge to strategically design and execute syntheses of novel heterocyclic compounds from these versatile starting materials.
Key Synthetic Strategies for Transforming 2H-Pyran Derivatives
The transformation of the 2H-pyran ring can be broadly categorized into several key strategies, each exploiting a different aspect of the pyran's inherent reactivity.
Ring Transformation and Rearrangement Reactions
Ring transformation reactions are among the most powerful methods for generating new heterocyclic systems, as they directly convert the pyran core into a different scaffold.
The reaction of 2H-pyran-2-ones with ammonia or primary amines is a classical and effective method for synthesizing substituted pyridin-2(1H)-ones. The mechanism involves a nucleophilic attack on the pyran ring, followed by ring-opening, recyclization with the incorporation of the nitrogen atom, and subsequent dehydration to yield the aromatic pyridine core. This transformation is a testament to the utility of the pyran ring as a C5 synthon.
Caption: Mechanism for the conversion of 2H-pyran-2-one to a substituted pyridin-2(1H)-one.
Functionally substituted 2H-pyrans can also serve as precursors to five-membered heterocycles. For instance, the reaction of 2H-pyran derivatives containing a suitable leaving group or an activated carbonyl with hydrazine (NH₂NH₂) or its derivatives leads to the formation of pyrazoles. This reaction proceeds via an initial nucleophilic attack by the hydrazine, followed by ring opening and subsequent intramolecular condensation to form the stable five-membered aromatic pyrazole ring. This method is particularly useful for generating highly substituted pyrazoles, which are important pharmacophores.
Cycloaddition Reactions: Building Rings upon Rings
The conjugated diene system within the 2H-pyran ring makes it an excellent participant in cycloaddition reactions, particularly the Diels-Alder reaction.
2H-pyran-2-ones can react with various dienophiles, such as acetylenedicarboxylates, to yield oxabicyclo[2.2.2]octene intermediates[5]. These bridged systems are often unstable and undergo a spontaneous retro-Diels-Alder reaction, extruding carbon dioxide (CO₂) to produce substituted cyclohexadiene intermediates, which can then aromatize[5]. This [4+2] cycloaddition/retro-Diels-Alder cascade is a powerful strategy for the synthesis of highly substituted aromatic and hydroaromatic compounds.
Domino and Multicomponent Reactions (MCRs)
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental responsibility. Domino reactions and MCRs are exemplary strategies that align with these principles, allowing for the construction of complex molecules in a single synthetic operation.
One of the most common routes to synthesizing the 2H-pyran core itself relies on a domino sequence starting with a Knoevenagel condensation between an active methylene compound (e.g., a 1,3-dicarbonyl) and an α,β-unsaturated aldehyde[2]. This condensation generates a 1-oxatriene intermediate, which immediately undergoes a 6π-electrocyclization to form the stable 2H-pyran ring[2]. This entire tandem process can be viewed as a formal [3+3] cycloaddition and is a highly versatile method for creating a wide variety of substituted 2H-pyrans[2].
Sources
Methodological & Application
Synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde: A Detailed Application Note and Protocol
This document provides a comprehensive guide for the synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, a key intermediate in the development of novel therapeutic agents. This protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction: The Significance of Pyrano[2,3-c]pyridines
The pyrano[2,3-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique three-dimensional structure and electronic properties make it an attractive framework for the design of enzyme inhibitors and receptor modulators. Specifically, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde serves as a crucial building block for compounds aimed at treating bacterial infections, highlighting the importance of a reliable and scalable synthetic route. Previously disclosed methods for its preparation have been described as lengthy and low-yielding, necessitating the development of more efficient pathways.[1]
This application note details a robust multi-step synthesis adapted from patented procedures, focusing on the practical aspects of the synthesis, the rationale behind the choice of reagents, and the critical parameters for success.
Overall Synthetic Strategy
The synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is achieved through a two-step sequence starting from the corresponding methyl carboxylate precursor. The overarching strategy involves:
-
Reduction of the Ester: The methyl ester of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylic acid is selectively reduced to the corresponding primary alcohol, (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol.
-
Oxidation of the Alcohol: The resulting alcohol is then carefully oxidized to afford the target aldehyde, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
Figure 1. Overall synthetic workflow for the preparation of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
Detailed Experimental Protocols
Part 1: Synthesis of (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol
This initial step focuses on the selective reduction of the carboxylate ester to a primary alcohol. Lithium borohydride (LiBH₄) is chosen as the reducing agent. It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and offers good selectivity for the reduction of esters in the presence of other functional groups.
Table 1: Reagents and Materials for Part 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate | 193.20 | 7.4 g | 1.0 |
| Lithium Borohydride (LiBH₄) 2M solution in THF | 21.78 | 20 mL | 1.05 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 32 mL | - |
| Hydrochloric Acid (HCl), 6N aqueous solution | 36.46 | 37 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Sodium Bicarbonate (NaHCO₃), saturated aqueous solution | 84.01 | As needed | - |
| Brine, saturated aqueous solution | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate (7.4 g, 1 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (32 mL) to the flask and stir the mixture.
-
Heating: Gently heat the mixture to 55 °C.
-
Addition of Reducing Agent: Once the reaction mixture reaches 55 °C, slowly add a 2M solution of lithium borohydride (LiBH₄) in THF (20 mL, 1.05 eq) over a period of 1 hour. Caution: The addition of LiBH₄ can be exothermic. Maintain a steady addition rate to control the reaction temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at 55 °C. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: After the reduction is complete, cool the mixture to 45 °C. Carefully and slowly add 6N aqueous hydrochloric acid (HCl) (37 mL) to quench the excess LiBH₄. Caution: Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation and add the acid dropwise.
-
Work-up:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization to yield (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol as an off-white solid.[1]
-
Expected Characterization Data for (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol:
-
¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.10 (s, 1H), 6.91-6.99 (m, 1H), 4.65 (s, 2H), 4.18-4.29 (m, 2H), 3.42 (s, 1H), 2.79 (t, J=6.50 Hz, 2H), 1.96-2.12 (m, 2H).[1]
-
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 151.09, 150.39, 137.87, 131.40, 121.14, 66.51, 64.10, 24.22, 21.55.[1]
-
HRMS (M+H) m/z: calculated for C₉H₁₂NO₂, 166.0868; found, 166.0861.[1]
Part 2: Synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
The final step involves the oxidation of the primary alcohol to the target aldehyde. A Parikh-Doering oxidation is employed, which utilizes the sulfur trioxide pyridine complex as a mild oxidizing agent in the presence of dimethyl sulfoxide (DMSO) and a hindered base, triethylamine (Et₃N). This method is advantageous as it avoids the use of heavy metals and proceeds under mild conditions, minimizing over-oxidation to the carboxylic acid.
Table 2: Reagents and Materials for Part 2
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol | 165.19 | 300 g | 1.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.5 L + 0.9 L | - |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | 216 mL | 2.05 |
| Triethylamine (Et₃N) | 101.19 | 858 mL | 4.1 |
| Pyridine Sulfur Trioxide Complex | 159.16 | 474 g | 2.0 |
| Sodium Bicarbonate (NaHCO₃), 5 wt% aq. solution | 84.01 | 3 L | - |
| Citric Acid, 5 wt% aqueous solution | 192.12 | 3.0 L | - |
| Brine, saturated aqueous solution | - | 300 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer and a thermometer, add (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol (300 g, 1.0 eq), anhydrous dichloromethane (DCM) (1.5 L), and anhydrous dimethyl sulfoxide (DMSO) (216 mL, 2.05 eq).
-
Cooling: Cool the reaction mixture to a temperature between 0 to 5 °C using an ice bath.
-
Addition of Base: Slowly add triethylamine (858 mL, 4.1 eq) to the cooled mixture while maintaining the temperature between 0 to 7 °C.
-
Addition of Oxidizing Agent: Carefully add solid pyridine sulfur trioxide complex (474 g, 2.0 eq) in portions to the reaction mixture. Caution: This addition is exothermic. Ensure the temperature of the reaction mixture is maintained between 0 to 7 °C.
-
Reaction Monitoring: Stir the mixture at 0 to 7 °C for approximately 5 to 8 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding a 5 wt% aqueous solution of sodium bicarbonate (NaHCO₃) (3 L). This will form a biphasic mixture.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (0.9 L).
-
Combine all organic layers.
-
Wash the combined organic layers with a 5 wt% aqueous solution of citric acid (3.0 L) to remove triethylamine, followed by a wash with brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation:
-
Filter off the drying agent.
-
The resulting solution contains the desired product, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, in DCM. This solution can be used directly in subsequent steps or concentrated under reduced pressure to isolate the crude product. Further purification can be achieved by column chromatography if necessary.[1]
-
Figure 2. Simplified mechanism of the Parikh-Doering oxidation.
Trustworthiness and Self-Validation
The successful synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde relies on careful execution and monitoring of each step.
-
Reaction Monitoring: It is crucial to monitor the progress of both the reduction and oxidation steps using appropriate analytical techniques such as TLC or LC-MS. This will prevent over-reaction or incomplete conversion.
-
Moisture Control: The use of anhydrous solvents and reagents is critical, particularly for the reduction step with LiBH₄ and the Parikh-Doering oxidation, as water can decompose the reagents and lead to side reactions.
-
Temperature Control: Maintaining the specified temperature ranges is essential for controlling the reactivity of the reagents and minimizing the formation of byproducts.
By adhering to these principles, this protocol provides a reliable and reproducible method for the synthesis of the target compound.
References
- Patel, M., et al. (2014). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1041-1046.
- Beairsto, J. F., et al. (2013). Process for preparing pyrano-[2,3-c]pyridine derivatives.
- Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507.
Sources
The Strategic Application of 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Privileged Pyrano[2,3-c]pyridine Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Among the myriad of heterocyclic systems, the pyrano[2,3-c]pyridine core has emerged as a "privileged scaffold." This designation is attributed to its recurring presence in a variety of biologically active compounds and its capacity to serve as a versatile template for the synthesis of diverse compound libraries. The fusion of a pyran ring with a pyridine moiety creates a unique three-dimensional structure that can effectively interact with a range of biological targets. Derivatives of the pyranopyridine scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties, making them a focal point of intensive research in medicinal chemistry.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of a key intermediate, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde , in the synthesis of medicinally relevant compounds. We will delve into the synthetic pathways to access this valuable building block and explore its application in the generation of novel therapeutic agents, supported by detailed experimental protocols and insights into the rationale behind synthetic strategies.
Synthetic Accessibility: Crafting the Core Intermediate
The utility of any chemical scaffold in a medicinal chemistry program is fundamentally dependent on its synthetic accessibility. An efficient, scalable, and cost-effective synthesis is paramount. For 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, a robust synthetic strategy involves a two-step sequence starting from a suitable precursor, methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate. This approach, outlined in patent literature, provides a reliable route to the key alcohol intermediate, which is then oxidized to the target aldehyde.[3]
The causality behind this two-step approach lies in the selective and high-yielding nature of each transformation. The reduction of the ester to the primary alcohol is a standard and well-controlled process, while the subsequent oxidation of the alcohol to the aldehyde can be achieved with a variety of modern reagents that are selective and minimize over-oxidation to the carboxylic acid. This control is crucial for preserving the aldehyde functionality, which is the linchpin for further derivatization.
Experimental Protocol 1: Synthesis of (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol
This protocol details the reduction of the methyl ester to the corresponding primary alcohol, the direct precursor to the target aldehyde.[3]
Materials:
-
Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate
-
Tetrahydrofuran (THF), anhydrous
-
Lithium borohydride (LiBH₄), 2M solution in THF
-
6N Hydrochloric acid (HCl)
-
50 wt% Sodium hydroxide (NaOH) solution
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred solution of methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate (1.0 eq) in anhydrous THF, heat the mixture to 55 °C.
-
Slowly add a 2M solution of LiBH₄ in THF (1.05 eq) via an addition funnel over 1 hour, maintaining the temperature at 55 °C.
-
Continue stirring at 55 °C until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 45 °C and carefully quench by the slow addition of 6N HCl.
-
Continue stirring for 1 hour, then cool the mixture to 25 °C.
-
Adjust the pH of the mixture to approximately 9.5-10 by the addition of 50 wt% aqueous NaOH solution.
-
Extract the aqueous layer with 2-MeTHF (2 x volume of THF).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization to yield (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol as an off-white solid.
Experimental Protocol 2: Synthesis of 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
This protocol describes the oxidation of the primary alcohol to the target aldehyde. A Swern oxidation is a reliable method for this transformation.
Materials:
-
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol
-
Dichloromethane (DCM), anhydrous
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
In a separate flask, dissolve (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol (1.0 eq) in anhydrous DCM.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
After stirring for 15 minutes, add the solution of the alcohol to the reaction mixture dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq) to the flask and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be purified by column chromatography on silica gel to afford 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
Medicinal Chemistry Applications: A Gateway to Novel Therapeutics
The aldehyde functionality of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is a versatile handle for a multitude of chemical transformations, making it an ideal starting point for generating libraries of diverse derivatives for biological screening. The electron-withdrawing nature of the pyridine ring and the aldehyde group allows for a rich derivatization chemistry.
Key Derivatization Reactions:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a powerful method for introducing a wide range of functional groups and exploring the chemical space around the core scaffold.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of the carbon chain and the introduction of various substituents.
-
Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) to form Knoevenagel condensation products, which can then be used in multicomponent reactions to build more complex heterocyclic systems.
-
Oxidation: The aldehyde can be further oxidized to the corresponding carboxylic acid, which can then be converted to amides, esters, and other acid derivatives.
Case Study: Pyrano[2,3-c]pyrazoles as Potential Antiviral Agents
While a specific drug discovery program starting from 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is not extensively documented in publicly available literature, the closely related pyrano[2,3-c]pyrazole scaffold has been investigated for its potential as antiviral agents, particularly against human coronaviruses.[2] A study on a series of pyrano[2,3-c]pyrazole derivatives demonstrated their ability to inhibit the replication of human coronavirus 229E (HCoV-2229E).[2]
This research highlights the potential of the pyranopyridine core in antiviral drug discovery. The synthesis of these pyrano[2,3-c]pyrazoles often involves a multicomponent reaction where an aldehyde is a key starting material. This provides a strong rationale for the use of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde to generate novel analogs with potential anti-coronavirus activity.
The following table summarizes the in vitro anti-HCoV-229E activity of selected pyrano[2,3-c]pyrazole derivatives from the aforementioned study. This data illustrates the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of a lead scaffold.
| Compound | CC₅₀ (µM) (Vero E6 cells) | IC₅₀ (µM) (HCoV-229E) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Compound 18 | > 100 | 7.9 | > 12.6 |
| Compound 6 | > 100 | 13.2 | > 7.6 |
| Compound 14 | > 100 | 15.4 | > 6.5 |
| Compound 7 | > 100 | 23.3 | > 4.3 |
| Data extracted from a study on pyrano[2,3-c]pyrazole derivatives as potential human coronavirus inhibitors.[2] |
The data indicates that subtle structural modifications on the pyranopyrazole scaffold can significantly impact antiviral potency, underscoring the value of synthesizing and testing a diverse library of analogs derived from a common intermediate like 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
Visualizing the Workflow and Potential Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Hypothetical mechanism of a derivative inhibiting viral replication.
Conclusion and Future Perspectives
3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its efficient synthesis and the reactivity of the aldehyde functional group provide medicinal chemists with a powerful tool to explore the chemical space around the privileged pyranopyridine scaffold. The demonstrated potential of related compounds as antiviral agents, coupled with the broad spectrum of activities associated with this heterocyclic system, underscores the importance of this intermediate in the ongoing search for new therapeutics. Future research efforts focused on the derivatization of this aldehyde and the systematic evaluation of the resulting compounds against a range of biological targets are highly warranted and hold significant promise for the discovery of next-generation drugs.
References
- El-Essawy, F. A., Khattab, A. F., Zahran, M. A., & Gomaa, S. H. (2007). Synthesis of Functionalized Pyrano [3, 2‐c] pyridines and Their Transformations to 4‐Hydroxy‐3 [(1 E)‐N‐hydroxyalkanimidoyl]. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 340(10), 527-533.
- Sharma, P., Dubey, A., Dwivedi, M. K., & Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s), 783-792.
- Allayeh, A. K., El-boghdady, A. H., Said, M. A., Saleh, M. G. A., Abdel-Aal, M. T., & Abouelenein, M. G. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 724.
- Ivachtchenko, A. V., et al. (2010). Synthesis and biological evaluation of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl)carboxamides. Bioorganic & Medicinal Chemistry, 18(16), 5896-5907.
- Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124.
- Process for preparing pyrano - [2,3-c]pyridine derivatives. (2013). EP2595994B1. Google Patents.
Sources
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Versatile Intermediate: Application Notes for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde in Synthetic Chemistry
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. These structures are integral to a variety of biologically active molecules. The functionalization of this core scaffold is key to modulating pharmacological activity, and the aldehyde group serves as a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde as a pivotal synthetic intermediate. We will detail its synthesis and provide robust protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, offering researchers a practical guide to leveraging this valuable building block.
Synthesis of the Intermediate: A Two-Step Approach
The target aldehyde, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, can be efficiently prepared from its corresponding methyl carboxylate precursor in a two-step reduction-oxidation sequence. This method provides a reliable route to the desired intermediate in good yields.
Workflow for the Synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Caption: Synthetic route to the target aldehyde.
Protocol 1: Synthesis of (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol
This protocol details the reduction of the methyl ester to the corresponding primary alcohol. Lithium borohydride is a suitable reagent for this transformation, offering good selectivity for the ester in the presence of the heterocyclic system.
Materials:
-
Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate
-
Tetrahydrofuran (THF), anhydrous
-
Lithium borohydride (LiBH₄), 2M solution in THF
-
Hydrochloric acid (HCl), 6N
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate (1.0 eq) in anhydrous THF, heat the mixture to 55 °C.
-
Slowly add a 2M solution of LiBH₄ in THF (1.05 eq) over 1 hour, maintaining the temperature at 55 °C.
-
Continue stirring at 55 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 45 °C and carefully quench by the slow addition of 6N HCl.
-
Adjust the pH of the aqueous layer to ~8 with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by crystallization or column chromatography.
Protocol 2: Synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde via Parikh-Doering Oxidation
The Parikh-Doering oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes using the sulfur trioxide pyridine complex as the activating agent for DMSO.[1] This method is particularly advantageous as it operates at low temperatures, minimizing side reactions.[2]
Materials:
-
(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Pyridine sulfur trioxide complex (Py·SO₃)
-
Sodium bicarbonate (NaHCO₃), 5 wt% aqueous solution
-
Citric acid, 5 wt% aqueous solution
-
Brine, saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask, dissolve (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol (1.0 eq) in anhydrous DCM and anhydrous DMSO (2.05 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add triethylamine (4.1 eq) to the cooled solution.
-
In a separate flask, prepare a slurry of pyridine sulfur trioxide complex (2.0 eq) in anhydrous DCM and add it portion-wise to the reaction mixture, ensuring the temperature is maintained between 0 and 7 °C.
-
Stir the reaction at 0-7 °C for 5-8 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a 5 wt% aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 5 wt% aqueous citric acid and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the target aldehyde.
Applications in Key Synthetic Transformations
The aldehyde functionality of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde opens the door to a multitude of synthetic elaborations. Below are detailed protocols for three fundamental transformations: reductive amination, the Wittig reaction, and the Knoevenagel condensation.
Application 1: Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a powerful method for forming C-N bonds.[3] The use of sodium triacetoxyborohydride (STAB) is a mild and selective protocol that is compatible with a wide range of functional groups, making it ideal for the amination of heteroaromatic aldehydes.[4][5]
Sources
- 1. youtube.com [youtube.com]
- 2. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development Using Pyranopyridine Scaffolds
A Guide for Researchers in Drug Discovery
Introduction: The Promising Role of Pyranopyridine Scaffolds in Kinase Inhibition
The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic molecules, making it a highly sought-after scaffold in the pharmaceutical industry.[1] Its polar and ionizable nature often enhances the solubility and bioavailability of less soluble compounds.[1] Fused heterocyclic systems incorporating the pyridine nucleus are a cornerstone of medicinal chemistry, leading to the discovery of a wide array of therapeutic agents.[1][2] Among these, the pyranopyridine scaffold, which combines a pyran ring with a pyridine ring, has demonstrated significant potential in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][4][5]
Recent studies have highlighted the efficacy of pyranopyridine derivatives as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] This makes them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the pyranopyridine scaffold represents a promising framework for the design of novel, potent, and selective kinase inhibitors.[3][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust in vitro assays to characterize and validate pyranopyridine-based kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and accessible format.
Guiding Principles for Assay Development: A Triad of Strategy
The journey of a kinase inhibitor from a chemical entity to a potential therapeutic is paved with rigorous in vitro testing.[7] The success of this journey hinges on a well-defined assay development strategy. The following three pillars form the foundation of our approach:
-
Tiered Assay Funnel: A hierarchical approach to screening is essential for efficiency and cost-effectiveness. We begin with high-throughput biochemical assays to identify initial hits and then progress to more complex cell-based assays to confirm on-target activity and assess cellular effects. This tiered approach ensures that only the most promising compounds advance, saving valuable resources.
-
Orthogonal Validation: No single assay can provide a complete picture of a compound's activity.[9] Therefore, we employ orthogonal assays, which utilize different detection technologies or biological principles to measure the same endpoint. This strategy minimizes the risk of artifacts and false positives that can arise from a single assay format, thereby increasing confidence in the results.[10]
-
From Purified Protein to Cellular Context: While biochemical assays using purified enzymes are crucial for determining direct inhibitory activity and mechanism of action, they do not fully recapitulate the complex cellular environment.[11] Therefore, it is imperative to transition promising hits from biochemical assays to cell-based assays to evaluate their efficacy in a more physiologically relevant setting.[9]
Caption: Core principles of the assay development workflow.
Part 1: Biochemical Assays for Direct Kinase Inhibition
Biochemical assays are the first step in evaluating the inhibitory potential of pyranopyridine compounds against their target kinase.[7] These assays utilize purified, active kinase enzyme and a specific substrate to measure the enzyme's catalytic activity. The primary goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Assay Technology Selection: HTRF® and Fluorescence Polarization
For high-throughput screening and detailed kinetic studies, we recommend two robust and homogeneous assay formats: Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP).[12][13] Both are "mix-and-read" assays, eliminating the need for wash steps and making them highly amenable to automation.[14]
-
HTRF® (Homogeneous Time-Resolved Fluorescence): This technology is based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[15] In a kinase assay, one antibody is labeled with a europium cryptate donor and another with a d2 acceptor. These antibodies recognize either the substrate or the phosphorylated product. When the substrate is phosphorylated by the kinase, the antibodies bind, bringing the donor and acceptor into close proximity and generating a FRET signal.[16] The time-resolved detection minimizes interference from short-lived background fluorescence.[14]
-
Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13] In a kinase binding assay, a small fluorescently labeled tracer molecule that binds to the kinase is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When a pyranopyridine inhibitor displaces the tracer from the kinase's active site, the tracer becomes free and tumbles rapidly again, leading to a decrease in polarization.[17]
Caption: Simplified workflows for HTRF and FP kinase assays.
Protocol 1: HTRF® Kinase Assay for IC50 Determination of Pyranopyridine Inhibitors
This protocol is designed for determining the IC50 value of a pyranopyridine compound against a target kinase, for example, VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase (active)
-
Biotinylated peptide substrate
-
ATP
-
Pyranopyridine compound library
-
HTRF® Kinase Assay Buffer
-
HTRF® Detection Reagents (Europium-labeled anti-phospho antibody and Streptavidin-d2)
-
384-well low-volume white microplates
-
HTRF®-compatible microplate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the pyranopyridine compounds in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute the compounds in the HTRF® Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.[8]
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the VEGFR-2 kinase and the biotinylated peptide substrate in the HTRF® Kinase Assay Buffer. The optimal concentrations of the kinase and substrate should be determined empirically through titration experiments.
-
Assay Plate Preparation: Add 2 µL of the diluted pyranopyridine compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Initiate Kinase Reaction: Add 4 µL of the kinase reaction mixture to each well.
-
Start Reaction: Add 4 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Detection: Add 10 µL of the HTRF® detection reagent mixture (containing both the europium-labeled antibody and streptavidin-d2) to each well. This will stop the kinase reaction and initiate the detection signal.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis:
The HTRF® ratio is calculated from the emission signals of the acceptor and donor. The percent inhibition is then calculated relative to the high (no inhibitor) and low (no enzyme) controls. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Representative Data:
| Pyranopyridine Derivative | VEGFR-2 IC50 (nM) |
| Compound A | 15 |
| Compound B | 85 |
| Compound C | >10,000 |
| Staurosporine (Control) | 5 |
Part 2: Cell-Based Assays for Target Engagement and Cellular Potency
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for confirming that a compound can enter cells, engage its target, and exert a biological effect.[9] These assays provide a more physiologically relevant context for evaluating the efficacy of pyranopyridine inhibitors.
Assay Technology Selection: Cellular Thermal Shift Assay (CETSA®) and Luciferase Reporter Assays
-
Cellular Thermal Shift Assay (CETSA®): This label-free method directly measures the binding of a compound to its target protein in cells. The principle is based on the observation that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. By heating cell lysates or intact cells to various temperatures, the amount of soluble target protein remaining can be quantified by methods such as Western blotting or ELISA. An upward shift in the melting curve in the presence of the pyranopyridine compound indicates target engagement.
-
Luciferase Reporter Assays: These assays are powerful tools for measuring the activity of specific signaling pathways downstream of the target kinase.[18] A reporter construct is introduced into cells, where the expression of a luciferase enzyme is driven by a promoter containing response elements for a transcription factor that is regulated by the kinase of interest.[19] Inhibition of the kinase by a pyranopyridine compound will lead to a decrease in luciferase expression, which can be quantified by measuring the light output upon addition of a substrate.[20]
Caption: Simplified signaling pathway for a luciferase reporter assay.
Protocol 2: Luciferase Reporter Assay for Cellular Potency
This protocol describes a luciferase reporter assay to determine the cellular potency of pyranopyridine compounds targeting a specific signaling pathway, for example, the NFAT pathway downstream of a receptor tyrosine kinase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NFAT-luciferase reporter plasmid
-
Transfection reagent
-
Complete cell culture medium
-
Pyranopyridine compounds
-
Luciferase assay reagent
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Co-transfect the cells with the NFAT-luciferase reporter plasmid and a constitutively active expression vector for a control reporter (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the pyranopyridine compounds. Include a DMSO control.
-
Cell Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with an appropriate agonist to activate the signaling pathway of interest (e.g., a growth factor for a receptor tyrosine kinase).
-
Incubation: Incubate the cells for 6-8 hours to allow for luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions. The Renilla luciferase activity is used to normalize for differences in cell number and transfection efficiency.
-
Data Acquisition: Measure the luminescence on a plate-reading luminometer.
Data Analysis:
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition relative to the stimulated (high) and unstimulated (low) controls. Determine the cellular IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Part 3: Assessing Cellular Viability and Cytotoxicity
A critical aspect of drug development is to ensure that the observed inhibitory effects are not due to general cytotoxicity.[9] Therefore, it is essential to perform counter-screens to assess the impact of the pyranopyridine compounds on cell viability.
Assay Technology Selection: MTT/MTS Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays for assessing cell metabolic activity.[21] Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells. These assays are widely used to measure cytotoxicity and cytostatic effects of compounds.[22]
Protocol 3: MTT Assay for Cytotoxicity Profiling
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Complete cell culture medium
-
Pyranopyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyranopyridine compounds for 48-72 hours. Include a DMSO control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the DMSO-treated control cells. The CC50 (half-maximal cytotoxic concentration) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Selectivity Index:
A crucial parameter to determine is the selectivity index (SI), which is the ratio of the CC50 in a non-cancerous cell line to the IC50 in the cancer cell line of interest. A higher SI value indicates a greater therapeutic window for the compound.
Representative Data:
| Compound | A549 IC50 (µM) | Normal Fibroblast CC50 (µM) | Selectivity Index (SI) |
| Pyranopyridine D | 0.5 | 25 | 50 |
| Pyranopyridine E | 1.2 | 10 | 8.3 |
| Doxorubicin (Control) | 0.1 | 0.5 | 5 |
Conclusion: A Roadmap for Success
The pyranopyridine scaffold holds immense promise for the development of novel kinase inhibitors. The successful translation of these promising compounds from the bench to the clinic relies on a well-designed and rigorously executed in vitro assay cascade. By employing a tiered approach that incorporates orthogonal biochemical and cell-based assays, researchers can confidently identify and characterize potent and selective pyranopyridine-based drug candidates. The protocols and principles outlined in this application note provide a robust framework for navigating the complexities of in vitro assay development and accelerating the discovery of the next generation of targeted therapies.
References
-
Al-Ostoot, F. H., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475. Available at: [Link]
-
Kysil, O., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 28(14), 5396. Available at: [Link]
-
Zieker, D., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 328. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475. Available at: [Link]
-
Seo, J., et al. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical biochemistry, 462, 47–54. Available at: [Link]
-
Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Available at: [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475. Available at: [Link]
-
Pham, H. T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. Synthetic Communications, 50(12), 1836–1846. Available at: [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Available at: [Link]
-
Kim, S., & Park, H. (2012). Fluorescence detection techniques for protein kinase assay. Sensors, 12(6), 7548–7567. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available at: [Link]
-
Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Li, M., et al. (2010). Luciferase reporter assay system for deciphering GPCR pathways. Current chemical genomics, 4, 84–91. Available at: [Link]
-
Preprints.org. (2023). Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Available at: [Link]
-
BMG LABTECH. (2020). HTRF technology on Microplate Readers. Available at: [Link]
-
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
-
Asian Journal of Pharmaceutical Research. (2021). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Available at: [Link]
-
ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Available at: [Link]
-
QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
Cisbio. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Available at: [Link]
-
Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Available at: [Link]
-
National Institutes of Health. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Available at: [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available at: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]
-
Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Available at: [Link]
-
ResearchGate. (2012). Bioassays for Anticancer Activities. Available at: [Link]
-
Nanoshel. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]
-
ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]
-
University of Wollongong. (2013). Bioassays for anticancer activities. Available at: [Link]
-
PubMed. (2013). Bioassays for anticancer activities. Available at: [Link]
-
PLOS ONE. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. Available at: [Link]
-
ResearchGate. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. HTRF Principle | Revvity [revvity.com]
- 16. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goldbio.com [goldbio.com]
- 19. Luciferase Reporter Assay for Deciphering GPCR Pathways [se.promega.com]
- 20. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ro.uow.edu.au [ro.uow.edu.au]
The Versatile Building Block: 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde in Kinase Inhibitor Discovery
Introduction: The Pressing Need for Selective Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as off-target effects and acquired resistance necessitate the continuous exploration of novel chemical scaffolds.
The pyranopyridine core has emerged as a privileged scaffold in medicinal chemistry due to its structural rigidity, ability to form key hydrogen bond interactions within the ATP-binding site of kinases, and synthetic tractability.[3][4] This application note focuses on a particularly valuable building block, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde , and its application in the synthesis of potent and selective kinase inhibitors. We will explore its synthesis, key chemical transformations, and its role in the development of inhibitors targeting critical cancer-related signaling pathways like the PI3K/Akt/mTOR pathway.
The Strategic Advantage of the 3,4-dihydro-2H-pyrano[2,3-c]pyridine Scaffold
The 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold offers several advantages for kinase inhibitor design:
-
Structural Rigidity and Defined Vectorial Space: The fused ring system provides a rigid framework that limits conformational flexibility, which can lead to higher binding affinity and selectivity. The defined geometry allows for the precise positioning of substituents to interact with specific pockets within the kinase active site.
-
Hydrogen Bonding Capabilities: The pyridine nitrogen and the pyran oxygen can act as hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region.[2]
-
Versatile Handle for Derivatization: The aldehyde functionality at the 6-position serves as a versatile chemical handle for a wide range of chemical transformations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]
Synthesis of the Key Building Block: 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
While a direct, one-pot synthesis for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is not extensively documented, a plausible and efficient multi-step synthetic route can be proposed based on established organic chemistry principles and reactions for analogous heterocyclic systems.[6] This proposed synthesis offers a logical pathway for researchers to obtain this valuable building block.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target aldehyde.
Protocol: A Proposed Multi-Step Synthesis
Step 1: Propargylation of 2-chloro-3-hydroxymethylpyridine
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-chloro-3-hydroxymethylpyridine (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add propargyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-chloro-3-(prop-2-yn-1-yloxymethyl)pyridine.
Causality: This Williamson ether synthesis introduces the alkyne functionality necessary for the subsequent cyclization step. The use of a strong base like NaH is crucial for deprotonating the alcohol.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 in a high-boiling point solvent such as o-dichlorobenzene.
-
Heat the solution to reflux (approximately 180 °C) for 6-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ol.
Causality: This step is a proposed intramolecular hetero-Diels-Alder reaction or a related thermal cyclization.[7][8] The high temperature facilitates the [4+2] cycloaddition between the pyridine ring (acting as the azadiene) and the alkyne (as the dienophile), followed by tautomerization to the aromatic pyridine.
Step 3: Formylation and Reduction
-
Subject the phenolic intermediate to a formylation reaction, such as the Vilsmeier-Haack or Duff reaction, to introduce a formyl group onto the pyridine ring, likely at the electron-rich position ortho to the hydroxyl group.
-
Without extensive purification, reduce the resulting aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol.
-
Work up the reaction and purify the crude product to obtain (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol.
Causality: Direct formylation of the pyridine ring can be challenging. A two-step approach involving formylation of the more activated phenol and subsequent reduction provides a more controlled route to the hydroxymethyl intermediate.
Step 4: Oxidation to the Aldehyde
-
Dissolve the alcohol from Step 3 in a suitable solvent like dichloromethane or chloroform.
-
Add an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in excess.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the oxidant.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the final product, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde .
Causality: Mild oxidation is required to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. MnO₂ is a common and effective reagent for the oxidation of benzylic and allylic alcohols.
Derivatization of the Aldehyde: Building a Kinase Inhibitor Library
The aldehyde at the 6-position is a key functional group that allows for the introduction of various pharmacophoric elements through a range of chemical reactions. This versatility is crucial for exploring the structure-activity relationships of potential kinase inhibitors.
Key Derivatization Reactions
Caption: Key reactions for derivatizing the aldehyde.
Protocol 1: Reductive Amination
-
Dissolve 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.
-
Stir the reaction at room temperature for 4-12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Trustworthiness: This protocol is a standard and highly reliable method for the synthesis of amines from aldehydes, known for its mild conditions and broad substrate scope.
Protocol 2: Wittig and Horner-Wadsworth-Emmons Olefination
-
For Wittig: To a suspension of a phosphonium salt (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium hydride to generate the ylide.
-
Stir for 30 minutes, then add a solution of the aldehyde (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
For HWE: To a suspension of sodium hydride (1.1 eq) in anhydrous THF, add a phosphonate ester (1.1 eq) dropwise at 0 °C.
-
After stirring for 30 minutes, add a solution of the aldehyde (1.0 eq) in THF.
-
Work up both reactions by quenching with water and extracting with an organic solvent. Purify by column chromatography.
Expertise & Experience: The choice between the Wittig and HWE reaction depends on the desired stereochemistry of the resulting alkene. The HWE reaction typically favors the formation of the (E)-alkene.
Application in Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, playing a central role in cell growth, proliferation, and survival.[9] Inhibitors that can target one or more kinases in this pathway are of significant therapeutic interest. The 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold is a promising starting point for the design of such inhibitors.
The PI3K/Akt/mTOR Signaling Cascade
Caption: Simplified PI3K/Akt/mTOR signaling pathway.[7][10]
Derivatives of the pyranopyridine scaffold have shown promise as inhibitors of PI3K and/or mTOR.[11] By modifying the substituents introduced via the aldehyde, it is possible to tune the selectivity and potency of the inhibitors for different kinases within the pathway. For example, a bulky hydrophobic group introduced via reductive amination might occupy a hydrophobic pocket in the kinase active site, while a group capable of forming additional hydrogen bonds could enhance binding to the hinge region.
Exemplary Kinase Inhibitory Activity
| Scaffold | Target Kinase(s) | IC50 (nM) | Reference Compound |
| Pyrazolopyrimidine | Src | <1 | eCF506[12] |
| Pyrido[2,3-d]pyrimidine | PI3Kα / mTOR | 3.4 / 4.7 | Compound 31[11] |
| Imidazo[1,2-a]pyridine | PI3Kα / mTOR | 15 / 2.5 | A representative compound[5] |
| Pyranopyridine | VEGFR-2 | 2650 | A representative compound[13] |
This table presents data for structurally related compounds to illustrate the potential of the pyranopyridine scaffold. The development of inhibitors from the title compound is an active area of research.
Conclusion and Future Directions
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its rigid core and the reactive aldehyde functionality provide an excellent starting point for the generation of diverse chemical libraries. The proposed synthetic route offers a practical approach for obtaining this key intermediate. Future work should focus on the validation of this synthesis and the exploration of the resulting derivatives as inhibitors of key cancer-related kinases, particularly within the PI3K/Akt/mTOR pathway. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted cancer therapies.
References
- Yu, Y., Han, Y., Zhang, F., Gao, Z., Zhu, T., Dong, S., & Ma, M. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(9), 3028–3046.
- Sharma, D., Kumar, R., & Singh, R. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6S).
- Soliman, H. A., et al. (2022). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6S), 783-788.
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
- Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4787-4801.
-
ResearchGate. (n.d.). Synthesis of Annulated Pyridines by Intramolecular Inverse-Electron-Demand Hetero-Diels-Alder Reaction under Superheated Continuous Flow Conditions. Retrieved from [Link]
- Nguyen, T. H., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17265–17274.
- Wang, X., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4443-4448.
- Zhang, M., et al. (2023). Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie, 356(11), e2300241.
- Patel, H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1113-1128.
- Chand, K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridine-2 (1H)
-
QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]
- Hirayama, T., et al. (2015). Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors: 2. Application of Electrostatic Potential Map (EPM) and Structure-Based Modeling to Imidazo[1,2-a]pyridine Derivatives as Anti-Tumor Agents. Journal of Medicinal Chemistry, 58(20), 8036-8053.
- Yang, H., et al. (2021). Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. Bioorganic & Medicinal Chemistry, 46, 116346.
- Ye, Q., Fu, C., & Li, J. (2021). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. Molecules, 26(1), 52.
- El-Damasy, A. K., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475.
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
- Subramanyam, J., et al. (2017). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry, 60(4), 1379–1399.
- Lu, X., et al. (2019). Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases, 5(2), 239–249.
- Gangjee, A., et al. (2013). N2-Trimethylacetyl substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d] pyrimidine-2,4-diamines: Design, cellular receptor tyrosine kinase inhibitory activities and in vivo evaluation as antiangiogenic, antimetastatic and antitumor agents. Bioorganic & Medicinal Chemistry, 21(5), 1312–1323.
- Hu, H., et al. (2020). Design, synthesis and biological evaluation of methylenehydrazine-1-carboxamide derivatives with (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold: Novel potential CDK9 inhibitors. Bioorganic Chemistry, 102, 104064.
- Wang, W., et al. (2022). Novel diosgenin–amino acid–benzoic acid mustard trihybrids exert antitumor effects via cell cycle arrest and apoptosis. RSC Medicinal Chemistry, 13(5), 585-595.
- Sunhee, K., et al. (2014). Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. Journal of Medicinal Chemistry, 57(12), 5293–5305.
- Williams, Z., et al. (2019). Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases, 5(2), 239–249.
- Sun, C., et al. (2022). Conversion of aryl azides to aminopyridines. Journal of the American Chemical Society, 144(39), 17797–17802.
- Haverty, P. M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs.
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: High-Purity Isolation of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Introduction: The Mandate for Purity
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its fused bicyclic structure, incorporating both a dihydropyran ring and a pyridine moiety, offers a unique three-dimensional scaffold for developing novel molecular entities. The aldehyde functional group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, making it a valuable intermediate in multi-step syntheses.
The ultimate success of these downstream applications is critically dependent on the purity of the starting aldehyde. Trace impurities can lead to unforeseen side reactions, catalyst poisoning, and the generation of complex product mixtures that are challenging to separate, ultimately compromising yield, reproducibility, and the biological or material integrity of the final compound. This guide provides a comprehensive overview of robust purification strategies for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, grounded in fundamental chemical principles and validated laboratory practices.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential impurities. Based on common synthetic routes to pyranopyridines and heterocyclic aldehydes, the crude product may contain several classes of impurities.[1][2][3]
-
Unreacted Starting Materials: Precursors used in the cyclization or formylation steps.
-
Over-Oxidized By-product: The corresponding carboxylic acid, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylic acid, is a common impurity formed by the oxidation of the target aldehyde. This is particularly relevant if the synthesis involves strong oxidizing agents or exposure to air over time. The properties of a similar compound, 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid, are known, suggesting this is a plausible and problematic impurity.[4]
-
Reduced By-product: The corresponding alcohol, (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol, may be present if reductive conditions were employed or as a disproportionation product.
-
Residual Catalysts: Transition metals (e.g., Palladium, Ruthenium) from coupling or cyclization reactions.[1]
-
Solvent and Reagent Residues: High-boiling point solvents (e.g., DMF, DMSO) or excess reagents used during the synthesis.
Strategic Purification Workflow
A multi-tiered approach is recommended to achieve high purity (>98%). The selection and sequence of techniques depend on the scale of the purification and the nature of the impurities identified.
Caption: Strategic workflow for the purification of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. The target compound should be stored under an inert atmosphere in a freezer (-20°C) to prevent degradation.[5]
Protocol 1: Preparative Flash Column Chromatography
This is the most effective and versatile method for the primary purification of moderately polar heterocyclic compounds. The use of high-quality silica gel (230-400 mesh) is crucial for achieving good resolution.[6] The basic nitrogen of the pyridine ring can cause peak tailing on acidic silica gel. This can often be mitigated by pre-treating the silica or adding a basic modifier to the mobile phase.
Rationale for Method Selection: Flash chromatography excels at separating compounds with different polarities. It is highly effective for removing both less polar (e.g., unreacted starting materials) and more polar (e.g., over-oxidized carboxylic acid) impurities from the target aldehyde.
Step-by-Step Methodology:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate and develop in various solvent systems. The goal is to find a system where the target compound has an Rf value of approximately 0.25-0.35.
-
Visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain to detect non-UV active impurities.
-
If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine (Et₃N) or ammonia (in methanol) to the mobile phase to improve the spot shape.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% Hexane or a Hexane/EtOAc mixture).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase, applying positive pressure (air or nitrogen).
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC.[7] For example, start with 10% Ethyl Acetate in Hexane and gradually increase to 50% Ethyl Acetate in Hexane.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing the target compound.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Data Presentation: Solvent System Screening
| Solvent System (v/v) | Modifier (0.5%) | Target Rf | Impurity A Rf (Less Polar) | Impurity B Rf (More Polar) | Observations |
|---|---|---|---|---|---|
| Hexane / Ethyl Acetate (7:3) | None | 0.30 | 0.55 | 0.05 | Good initial separation, slight tailing of the target spot. |
| Hexane / Ethyl Acetate (7:3) | Triethylamine | 0.35 | 0.58 | 0.08 | Sharper spot for the target compound, improved separation from baseline. (Optimal) |
| Dichloromethane / Methanol (98:2) | None | 0.40 | 0.80 | 0.20 | Less separation between target and polar impurity B. |
Protocol 2: Recrystallization
If chromatography yields a product that is >95% pure, recrystallization can be an excellent final step to remove minor impurities and obtain a crystalline solid.[8][9]
Rationale for Method Selection: Recrystallization is an equilibrium-based purification technique that separates substances based on differences in their solubility in a specific solvent at different temperatures. It is highly effective at removing small amounts of impurities that may co-elute during chromatography.
Step-by-Step Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.
-
Test small amounts of the purified product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, or mixed solvent systems like ethyl acetate/hexane).
-
-
Dissolution:
-
Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heat the mixture gently (e.g., on a hotplate with stirring) until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask helps prevent solvent evaporation and contamination.
-
Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals thoroughly under high vacuum.
-
Protocol 3: Acid-Base Extraction
For very crude samples containing significant amounts of neutral (non-basic) impurities, a preliminary acid-base extraction can be beneficial. The basic pyridine nitrogen will be protonated in an acidic aqueous solution, rendering the molecule water-soluble, while neutral impurities remain in the organic phase.
Rationale for Method Selection: This leverages the basicity of the pyridine nitrogen to selectively move the target compound from an organic solvent into an aqueous phase, leaving behind non-basic impurities.[10][11]
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Quality Control: Purity and Identity Confirmation
Post-purification analysis is a non-negotiable step to validate the success of the protocol.
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-bearing impurities. The integration of the aldehyde proton (~9-10 ppm) versus other signals provides a good measure of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides highly accurate purity data (by UV trace integration) and confirms the molecular weight of the product (m/z = 163.17).[5]
-
HPLC (High-Performance Liquid Chromatography): A quantitative method to determine purity with high precision using a calibrated standard.
References
-
Schmidt, B. (2003). An olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers. European Journal of Organic Chemistry, 2003(4), 816-819. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3793. Available at: [Link]
-
ResearchGate. (2011). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Available at: [Link]
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1894-1899. Available at: [Link]
- Google Patents. (1966). Process for the production of pyridine aldehydes. (US3274206A).
-
National Institutes of Health. (2008). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 18(11), 3225-3228. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
- Google Patents. (2010). Preparation method of 2-pyridine carboxaldehyde. (CN101906068A).
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
ACS Publications. (2021). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry, 86(3), 2530-2541. Available at: [Link]
-
ACS Publications. (2009). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 131(43), 15586-15587. Available at: [Link]
-
ResearchGate. (2000). The preparation of some heteroaromatic and aromatic aldehydes. Available at: [Link]
-
MDPI. (2023). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 28(22), 7622. Available at: [Link]
- Google Patents. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (US20100222568A1).
-
ACS Publications. (2022). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry, 87(2), 1147-1159. Available at: [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid | 1260664-03-6 | Benchchem [benchchem.com]
- 5. achmem.com [achmem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of Pyranopyridine Derivatives
Preamble: The Analytical Imperative for Pyranopyridine Scaffolds
Pyranopyridine derivatives represent a privileged class of heterocyclic compounds, forming the structural core of numerous biologically active agents. Their diverse pharmacological profiles, including roles as efflux pump inhibitors in combating multidrug resistance, underscore their significance in modern drug discovery.[1] The precise substitution pattern on the fused ring system dictates the molecule's three-dimensional conformation, reactivity, and ultimately, its biological function. Therefore, an unambiguous and exhaustive analytical characterization is not merely a procedural formality but the foundational pillar upon which all subsequent biological and clinical investigations are built.
This guide eschews a one-size-fits-all template. Instead, it presents an integrated, logic-driven strategy for the structural elucidation and purity assessment of novel pyranopyridine derivatives. We will dissect the core analytical techniques, moving beyond the procedural steps to illuminate the causality behind methodological choices, ensuring each protocol is a self-validating system for generating robust, reliable, and defensible data.
The Cornerstone of Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the preeminent technique for the de novo structural determination of organic molecules.[2][3] For pyranopyridine derivatives, it provides unparalleled insight into the proton and carbon framework, allowing for the definitive assignment of constitution, configuration, and conformation.
Expertise & Causality:
The primary goal is to obtain a high-resolution spectrum where every unique proton and carbon is resolved. The choice of a deuterated solvent is critical; it dissolves the analyte without generating an overwhelming solvent signal in ¹H NMR.[3] Solvents like Chloroform-d (CDCl₃) or DMSO-d₆ are common, with the choice depending on the analyte's solubility.[2]
Accurate quantification and the observation of quaternary carbons in ¹³C NMR depend on ensuring full spin-lattice relaxation (T₁) between pulses. A common pitfall is using a short relaxation delay (d1), which leads to signal saturation and non-quantitative data. The authoritative standard is to set d1 to at least five times the T₁ of the slowest-relaxing nucleus (often a quaternary carbon).[4] While T₁ values are often unknown, a conservative d1 of 30-60 seconds is a reliable starting point for quantitative ¹³C spectra.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyranopyridine derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution; sonication may be required.
-
The solvent choice is dictated by the compound's solubility. DMSO-d₆ is excellent for polar compounds and allows for the observation of exchangeable protons (e.g., -NH, -OH).
-
-
Instrument Setup & Tuning:
-
Insert the sample into the NMR magnet and allow at least 5 minutes for temperature equilibration.[4]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the probe for the relevant nuclei (¹H and ¹³C).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step for achieving sharp, symmetrical peaks and high resolution.[4] Spinning the sample is generally avoided to prevent spinning sidebands.[4]
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Parameters: 30-degree pulse angle, spectral width covering ~ -2 to 12 ppm, acquisition time of ~2-4 seconds, and a relaxation delay (d1) of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: 30-degree pulse angle, spectral width of ~0 to 220 ppm.
-
For quantitative results: Use a relaxation delay (d1) of at least 30 seconds and a sufficient number of scans (NS) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing & Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze chemical shifts, coupling constants (J-values), and multiplicities to assemble structural fragments.[5]
-
Data Presentation: Typical NMR Chemical Shifts
| Nucleus | Structural Moiety | Typical Chemical Shift (δ, ppm) |
| ¹H | Pyridine-H (α) | 8.5 - 9.0 |
| Pyridine-H (β, γ) | 7.0 - 8.0 | |
| Pyran-H (next to O) | 3.5 - 4.5 | |
| Aromatic-H | 6.5 - 8.5 | |
| NH/NH₂ | 5.0 - 10.0 (broad) | |
| ¹³C | Pyridine-C (α) | 148 - 155 |
| Pyridine-C (β, γ) | 120 - 140 | |
| Pyran-C (next to O) | 60 - 80 | |
| Carbonyl (C=O) | 160 - 180 | |
| Nitrile (C≡N) | 115 - 125 |
Visualization: NMR Analysis Workflow
Caption: Workflow for structural elucidation via NMR.
Confirming Identity and Mass: Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural data derived from its fragmentation pattern.[6] For pyranopyridine derivatives, which contain nitrogen, this technique is exceptionally powerful.
Expertise & Causality:
The choice of ionization technique is paramount. Electrospray Ionization (ESI) is a "soft" ionization method ideal for these moderately polar, often non-volatile compounds. It typically generates protonated molecules ([M+H]⁺) or other quasi-molecular ions, which directly yield the molecular weight.[6] High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or TOF, is essential for determining the elemental formula. An accurate mass measurement (to within 5 ppm) provides strong evidence for a proposed chemical formula, significantly increasing confidence in the structural assignment.
The Nitrogen Rule is a simple yet powerful diagnostic tool: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] Since pyranopyridines contain at least one nitrogen atom, this rule can immediately flag potential impurities or incorrect assignments. Fragmentation patterns, often induced by collision-induced dissociation (CID) in MS/MS experiments, provide a roadmap of the molecule's structure. Cleavages adjacent to the heteroatoms and characteristic losses (e.g., loss of CO, HCN) can confirm the connectivity of the ring system.[7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
-
Instrumentation (LC-MS):
-
Couple a High-Performance Liquid Chromatograph to the mass spectrometer.
-
LC Conditions: Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any residual impurities before it enters the mass spectrometer.
-
MS Ionization: Utilize ESI in positive ion mode. Formic acid in the mobile phase aids in the protonation of the nitrogen atom, enhancing the [M+H]⁺ signal.
-
MS Analyzer: Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu).
-
HRMS: If available, ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
MS/MS (Optional): Perform a product ion scan on the precursor [M+H]⁺ ion to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak in the full scan spectrum.
-
Use the accurate mass to calculate the elemental formula using formula calculator software.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm structural features.
-
Data Presentation: Common MS Fragmentation
| Precursor Ion | Fragmentation Process | Common Neutral Loss | Resulting Fragment |
| [M+H]⁺ | Retro-Diels-Alder | Alkene/Alkyne | Pyridine-containing fragment |
| [M+H]⁺ | Cleavage of substituents | R•, H₂O, CO | Core structure fragment |
| [M+H]⁺ | Pyridine ring opening | HCN | Fused pyran fragment |
Visualization: LC-MS Analysis Workflow
Caption: Logic flow for LC-MS based characterization.
Quantifying Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of synthesized compounds.[8][9] It excels at separating the target molecule from starting materials, by-products, and degradation products, allowing for accurate quantification.
Expertise & Causality:
Reversed-phase HPLC (RP-HPLC) is the dominant mode for analyzing moderately polar compounds like pyranopyridines. A C18 (octadecylsilyl) stationary phase is the standard starting point, as it provides good retention for a wide range of organic molecules.[10] The mobile phase, typically a mixture of water and a polar organic solvent (acetonitrile or methanol), is chosen to elute the compound with a good retention factor (k') between 2 and 10.[11] Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape by suppressing the ionization of basic nitrogen atoms.
The detector wavelength should be set at an absorption maximum (λmax) of the analyte to ensure maximum sensitivity.[12][13] This λmax is determined beforehand by running a UV-Vis spectrum of the pure compound.[14] Method validation, following ICH guidelines, is a mandatory step to ensure the method is accurate, precise, specific, and robust for its intended purpose.[8][15]
Protocol: HPLC Purity Analysis
-
λmax Determination:
-
Dissolve a small amount of the pure compound in a suitable solvent (e.g., methanol).
-
Acquire a UV-Vis spectrum from 200-400 nm to identify the wavelength(s) of maximum absorbance.[14]
-
-
Method Development:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: Begin with an isocratic mixture of water and acetonitrile (both with 0.1% formic acid), for example, 50:50.
-
Detection: Set the UV detector to the predetermined λmax.
-
Injection: Inject a 10 µL plug of the sample solution (~0.1 mg/mL).
-
-
Optimization:
-
Adjust the mobile phase composition to achieve a retention time of 3-10 minutes. If the peak elutes too early, increase the water content. If it elutes too late, increase the acetonitrile content.
-
If multiple peaks are present and poorly resolved, switch to a gradient elution (e.g., starting at 95% water and ramping to 95% acetonitrile over 15-20 minutes).
-
-
Quantification:
-
Once the separation is optimized, calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Data Presentation: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase for good retention of organic molecules.[10] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for RP-HPLC. Acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier to control elution strength. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column.[10] |
| Column Temp. | 30 °C | Improves reproducibility and peak efficiency. |
| Detection | UV at 254 nm (or λmax) | Wavelength for sensitive detection of the aromatic system.[10] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Visualization: HPLC Method Development Logic
Caption: Logical workflow for RP-HPLC method development.
The Gold Standard: Single-Crystal X-ray Crystallography
For absolute proof of structure, including stereochemistry, single-crystal X-ray crystallography is the definitive technique.[16] It provides an unambiguous 3D map of electron density, from which the precise atomic positions can be determined.
Expertise & Causality:
The single most significant challenge is growing a diffraction-quality single crystal. This process can be more art than science, often requiring extensive screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The outcome is binary: either a suitable crystal is obtained, or the structure cannot be determined by this method. Once a crystal is obtained and diffracts well, the resulting structure is considered unequivocal proof. The key outputs, such as the crystal system, space group, and refinement factors (R-factors), are standard metrics of the quality of the solved structure.[17][18]
Protocol: X-ray Crystallography
-
Crystal Growth:
-
Dissolve the highly purified compound in a minimal amount of a suitable solvent.
-
Attempt crystallization using techniques like slow evaporation, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent.
-
Screen multiple solvent/anti-solvent systems.
-
-
Data Collection:
-
Mount a suitable crystal (<0.5 mm) on a goniometer.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the model against the experimental data to finalize atomic positions, bond lengths, and angles.
-
Complementary Spectroscopic Fingerprints: FTIR and UV-Vis
While NMR and MS provide the core structural data, Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable complementary information.
-
FTIR Spectroscopy: This technique is excellent for the rapid identification of key functional groups.[19] The presence of characteristic vibrations for C=O (carbonyls), C≡N (nitriles), C-O-C (ether linkages in the pyran ring), and N-H or O-H groups provides a quick confirmation that the desired functional groups are present in the synthesized molecule.[20][21]
-
UV-Visible Spectroscopy: The primary utility of UV-Vis is to determine the λmax for HPLC analysis, as discussed previously.[22][23][24] The electronic transitions (π→π* and n→π*) of the conjugated pyranopyridine system give rise to a characteristic spectrum, which can also be used for quantitative analysis via the Beer-Lambert law.[14]
Integrated Analytical Strategy: A Holistic Approach
No single technique is sufficient for the complete characterization of a novel pyranopyridine derivative. A robust, self-validating characterization relies on the convergence of data from multiple orthogonal methods. The diagram below illustrates a comprehensive workflow.
Visualization: Overall Characterization Strategy
Caption: A comprehensive workflow for pyranopyridine characterization.
By systematically applying this multi-modal analytical framework, researchers can establish the identity, purity, and structure of novel pyranopyridine derivatives with the highest degree of scientific confidence, paving the way for meaningful downstream applications.
References
-
Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]
-
Steps for HPLC Method Development. Pharmaguideline. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field. National Center for Biotechnology Information (PMC). [Link]
-
SYNTHESIS, CHARACTERIZATION PYRIMIDINE. ResearchGate. [Link]
-
Structural identification of pyridinopyrone compounds with anti-neuroinflammatory activity from streptomyces sulphureus DSM 40104. National Center for Biotechnology Information (PMC). [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]
-
UV-spectrum of pyridine. ResearchGate. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds. SciSpace. [Link]
-
NMR Spectroscopy. Michigan State University Chemistry. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]
-
The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Sci-Hub. [Link]
-
Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]
-
The general structure of pyranopyridine derivatives. ResearchGate. [Link]
-
UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
-
Characterization of a novel pyranopyridine inhibitor of the AcrAB efflux pump of Escherichia coli. PubMed. [Link]
-
FTIR spectrum for Pyridine. ResearchGate. [Link]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
Poly(4-vinylpyridine Catalyzed Synthesis and Characterization of Pyrano[2,3-d]pyrimidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]
-
²H Solid‐State NMR Spectroscopy Reveals the Dynamics of a Pyridine Probe Interacting with Coordinatively Unsaturated Metal Sites of MIL‐100(Al) Metal–Organic Frameworks. ResearchGate. [Link]
-
A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. International Journal of Scientific Research and Engineering Development. [Link]
-
Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. RSC Publishing. [Link]
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]
-
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. National Center for Biotechnology Information (PMC). [Link]
-
Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. YouTube. [Link]
-
EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh. [Link]
-
High-Throughput Native Mass Spectrometry Screening in Drug Discovery. CNR-IRIS. [Link]
-
FTIR Analysis of Hetrogeneous Catalyst. YouTube. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
(A) UV-vis absorption spectra of pyridine at 25.0 o C with the increase... ResearchGate. [Link]
-
Pyridine. SpectraBase. [Link]
-
Pyridine Hydrochloride by HPLC. Chromatography Forum. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]
-
Mass Spectrometry for Drug Target Discovery. News-Medical.net. [Link]
-
HPLC Method Development & Validation Procedure. GMP SOP. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]
-
Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]
Sources
- 1. Characterization of a novel pyranopyridine inhibitor of the AcrAB efflux pump of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. azolifesciences.com [azolifesciences.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmtech.com [pharmtech.com]
- 9. iosrphr.org [iosrphr.org]
- 10. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianjpr.com [asianjpr.com]
- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 13. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. gmpsop.com [gmpsop.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. cet-science.com [cet-science.com]
- 21. mdpi.com [mdpi.com]
- 22. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. ijsred.com [ijsred.com]
Mastering Chirality: A Guide to Asymmetric Synthesis in Modern Drug Development
In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of therapeutic efficacy and patient safety. Asymmetric synthesis, the art and science of selectively creating one of a pair of mirror-image molecules (enantiomers), stands as a cornerstone of modern drug discovery and development. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key applications in asymmetric synthesis, complete with detailed protocols, mechanistic insights, and practical considerations for translating laboratory-scale reactions to industrial production.
The Imperative of Enantioselectivity in Pharmacology
Nature, in its profound complexity, is overwhelmingly chiral. Biological systems, from the enzymes that catalyze life's reactions to the receptors that mediate cellular communication, are exquisitely sensitive to stereochemistry. Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological profiles. One enantiomer may provide the desired therapeutic effect, while its mirror image could be inactive or, in the most dramatic cases, responsible for severe adverse effects. The infamous case of thalidomide serves as a stark reminder of this principle, where one enantiomer was a sedative while the other was a potent teratogen. Therefore, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical requirement for the development of safe and effective medicines.[1]
This guide will delve into four powerful and widely employed strategies in asymmetric synthesis:
-
Catalytic Asymmetric Epoxidation: The Sharpless and Jacobsen-Katsuki epoxidations.
-
Catalytic Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation.
-
Catalytic Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation.
-
Substrate-Controlled Synthesis: The Evans asymmetric aldol reaction using chiral auxiliaries.
Each section will provide a theoretical framework, a detailed experimental protocol, and a discussion of its application in the synthesis of important pharmaceutical agents.
Section 1: Asymmetric Epoxidation - Crafting Chiral Epoxides
Chiral epoxides are highly valuable synthetic intermediates due to the strained three-membered ring that can be regioselectively and stereoselectively opened by a variety of nucleophiles, allowing for the introduction of diverse functionalities.
The Sharpless Asymmetric Epoxidation
Developed by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, this reaction provides a reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[2][3] The catalytic system consists of titanium tetraisopropoxide (Ti(OiPr)₄), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[2]
Causality of Experimental Choices: The genius of the Sharpless epoxidation lies in the formation of a chiral titanium-tartrate complex in situ. This complex acts as a chiral scaffold, directing the TBHP to deliver an oxygen atom to one specific face of the allylic alcohol's double bond. The choice of the tartrate enantiomer—(+)-DET or (-)-DET—predictably determines the stereochemistry of the resulting epoxide. This predictability is a significant advantage in synthetic planning. The use of molecular sieves is crucial to maintain anhydrous conditions, as water can lead to the formation of inactive titanium species and diminish the enantioselectivity.
Experimental Workflow: Sharpless Asymmetric Epoxidation
Caption: Workflow for the Sharpless Asymmetric Epoxidation.
Protocol 1: Asymmetric Epoxidation of (E)-Hex-2-en-1-ol
This protocol is adapted from a procedure in Organic Syntheses.[4]
Materials:
-
(E)-Hex-2-en-1-ol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
-
(+)-Diethyl tartrate ((+)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in toluene
-
Distilled water
-
Celite
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 200 mL of anhydrous CH₂Cl₂ and 7.5 g of powdered 4Å molecular sieves.
-
The suspension is cooled to -20 °C with a dry ice-acetone bath.
-
To the stirred suspension, add 3.5 mL (12.5 mmol) of (+)-DET, followed by the dropwise addition of 3.0 mL (10.0 mmol) of Ti(OiPr)₄.
-
The resulting mixture is stirred at -20 °C for 30 minutes.
-
A solution of 5.0 g (50.0 mmol) of (E)-hex-2-en-1-ol in 10 mL of CH₂Cl₂ is added.
-
To this mixture, 20 mL (110 mmol) of a ~5.5 M solution of TBHP in toluene is added dropwise over 10 minutes, maintaining the internal temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-5 hours.
-
Upon completion, 25 mL of distilled water is added to the cold reaction mixture. The flask is removed from the cooling bath and allowed to warm to room temperature while stirring vigorously for 1 hour.
-
The mixture is filtered through a pad of Celite. The Celite pad is washed with three 50-mL portions of CH₂Cl₂.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxy alcohol.
Data Presentation: Sharpless Epoxidation of Various Allylic Alcohols
| Substrate | Tartrate | Product Enantiomeric Excess (ee, %) | Yield (%) |
| (E)-Hex-2-en-1-ol | (+)-DET | >95 | 80-90 |
| Geraniol | (+)-DIPT | >95 | 77 |
| Cinnamyl alcohol | (-)-DET | >98 | 85 |
The Jacobsen-Katsuki Epoxidation
Complementary to the Sharpless epoxidation, the Jacobsen-Katsuki epoxidation is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[5][6] This reaction utilizes a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant, such as aqueous sodium hypochlorite (bleach).[5]
Causality of Experimental Choices: The heart of this reaction is the C₂-symmetric chiral salen ligand coordinated to a manganese(III) center. The steric and electronic properties of this complex create a chiral environment that dictates the facial selectivity of the oxygen atom transfer from the oxidant to the alkene. The use of an axial ligand, like 4-(3-phenylpropyl)pyridine N-oxide (P₃NO), can accelerate the reaction and stabilize the catalyst, allowing for lower catalyst loadings.[7] The reaction is often run in a biphasic system (e.g., CH₂Cl₂/water) to facilitate the interaction between the organic-soluble substrate and catalyst with the water-soluble oxidant.
Catalytic Cycle: Jacobsen-Katsuki Epoxidation
Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Protocol 2: Asymmetric Epoxidation of Indene
This protocol is based on the procedure for the synthesis of an intermediate for the HIV protease inhibitor Crixivan®.[6]
Materials:
-
Indene
-
(R,R)-Jacobsen's catalyst
-
4-(3-phenylpropyl)pyridine N-oxide (P₃NO)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hypochlorite solution (commercial bleach, buffered to pH ~11)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a round-bottomed flask charged with a solution of indene (1.0 g, 8.6 mmol) in 10 mL of CH₂Cl₂ is added 4-(3-phenylpropyl)pyridine N-oxide (0.092 g, 0.43 mmol).
-
(R,R)-Jacobsen's catalyst (0.27 g, 0.43 mmol) is added, and the mixture is cooled to 0 °C in an ice bath.
-
A buffered solution of sodium hypochlorite (15 mL, ~0.7 M, pH adjusted to 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH) is added, and the biphasic mixture is stirred vigorously at 0 °C.
-
The reaction progress is monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude indene oxide is purified by flash chromatography on silica gel.
Section 2: Asymmetric Dihydroxylation - Installing Vicinal Diols
Chiral vicinal diols are versatile building blocks in organic synthesis, serving as precursors to amino alcohols, epoxides, and other valuable functional groups.
The Sharpless Asymmetric Dihydroxylation
A close relative of the asymmetric epoxidation, the Sharpless Asymmetric Dihydroxylation (AD) allows for the highly enantioselective synthesis of vicinal diols from a wide range of alkenes.[8] The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. Commercially available premixed reagents, known as AD-mix-α and AD-mix-β, have made this reaction exceptionally user-friendly.[8][9]
Causality of Experimental Choices: The key to this transformation is the chiral ligand (e.g., (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β), which coordinates to the osmium tetroxide, creating a chiral pocket.[8] The alkene approaches this complex from the less sterically hindered face, leading to a diastereoselective cycloaddition. A co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), is used in stoichiometric amounts to regenerate the active Os(VIII) catalyst, allowing the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide. The reaction is typically run in a t-butanol/water solvent system to dissolve both the organic substrate and the inorganic salts.
Protocol 3: Asymmetric Dihydroxylation of Styrene using AD-mix-β
This protocol is a general procedure adapted from literature examples.[10]
Materials:
-
Styrene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
In a 250-mL round-bottomed flask, prepare a solvent mixture of 1:1 t-butanol and water (100 mL).
-
Add AD-mix-β (14.0 g) and methanesulfonamide (0.95 g, 10 mmol) to the solvent mixture and stir at room temperature until both phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add styrene (1.04 g, 10 mmol) to the cold, stirred mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete in 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (15 g) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 2 M NaOH, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting diol by recrystallization or flash chromatography.
Section 3: Asymmetric Hydrogenation - The Power of Chiral Catalysts
Asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating stereogenic centers. The 2001 Nobel Prize in Chemistry was also awarded to William S. Knowles and Ryoji Noyori for their seminal work in this field.[11]
The Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and other unsaturated functional groups.[12] The catalysts are typically ruthenium complexes bearing a chiral diphosphine ligand, such as BINAP.[12]
Causality of Experimental Choices: The success of this reaction hinges on the chiral environment created by the BINAP ligand coordinated to the ruthenium center. The substrate coordinates to the metal, and hydrogen is delivered from one face, dictated by the chirality of the ligand. The reaction often requires high pressures of hydrogen gas and is sensitive to impurities that can poison the catalyst. The choice of solvent can also significantly influence the reaction's efficiency and enantioselectivity.
Application in Drug Synthesis: (S)-Naproxen
(S)-Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID). One of the key industrial syntheses involves the asymmetric hydrogenation of a naphthacrylic acid precursor using a Ru-(S)-BINAP catalyst. This step establishes the crucial stereocenter with high enantioselectivity.[1]
Synthetic Scheme: (S)-Naproxen
Caption: Key asymmetric hydrogenation step in the synthesis of (S)-Naproxen.
Protocol 4: Asymmetric Hydrogenation of a β-Keto Ester
This is a general procedure based on Noyori's work.[12]
Materials:
-
Methyl 3-oxobutanoate
-
[RuCl((S)-BINAP)]₂·NEt₃ catalyst
-
Methanol (degassed)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the [RuCl((S)-BINAP)]₂·NEt₃ catalyst (0.1 mol%).
-
Add degassed methanol (50 mL) followed by methyl 3-oxobutanoate (11.6 g, 100 mmol).
-
Seal the liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 atm.
-
Stir the reaction at 50 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield the chiral β-hydroxy ester.
Section 4: Chiral Auxiliaries - Substrate-Controlled Stereoselection
An alternative to using a chiral catalyst is to temporarily attach a chiral molecule, known as a chiral auxiliary, to the substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction.
The Evans Asymmetric Aldol Reaction
Developed by David A. Evans, this method utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective aldol reactions.[13][14] The auxiliary is later cleaved to reveal the chiral product.
Causality of Experimental Choices: The N-acylated oxazolidinone is first converted to its Z-enolate using a boron triflate and a hindered base.[15] The chiral auxiliary, typically derived from an amino acid, has a bulky substituent that effectively blocks one face of the enolate. The aldehyde then approaches from the less hindered face, leading to a highly predictable syn-aldol adduct. The chelation of the boron to both the enolate oxygen and the oxazolidinone carbonyl oxygen locks the conformation into a rigid chair-like transition state, which is key to the high stereoselectivity.[16]
Transition State Model: Evans Asymmetric Aldol
Caption: Key features of the Evans aldol transition state.
Protocol 5: Evans Asymmetric Aldol Reaction
This is a general procedure adapted from literature.[13]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derived propionamide
-
Dichloromethane (anhydrous)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
To a solution of the N-propionyl oxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at -78 °C under a nitrogen atmosphere, add di-n-butylboron triflate (1.1 mmol) dropwise.
-
Add diisopropylethylamine (1.2 mmol) dropwise. The solution should turn from colorless to pale yellow.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add isobutyraldehyde (1.5 mmol) dropwise.
-
Continue stirring at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding 5 mL of a pH 7 phosphate buffer, followed by 10 mL of methanol.
-
Slowly add 10 mL of a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide to the vigorously stirred biphasic mixture at 0 °C to oxidize the boron reagent.
-
After stirring for 1 hour, remove the volatiles under reduced pressure.
-
Extract the aqueous residue with ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
After filtration and concentration, the crude aldol adduct can be purified by flash chromatography.
-
The chiral auxiliary can be cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield the chiral β-hydroxy acid.[17]
Conclusion and Future Outlook
The applications of asymmetric synthesis are vast and continue to expand. The methods highlighted in this guide represent some of the most robust and reliable tools available to the modern synthetic chemist. As the demand for enantiomerically pure pharmaceuticals grows, so too will the innovation in this field. Emerging areas such as organocatalysis, biocatalysis, and the use of continuous-flow chemistry are poised to make these powerful transformations even more efficient, scalable, and sustainable.[4] For researchers and professionals in drug development, a deep understanding of these principles and protocols is not just beneficial—it is essential for the creation of the next generation of life-saving medicines.
References
-
Sharpless, K. B.; et al. (1987). Asymmetric Epoxidation of Allylic Alcohols: The First Practical Method. Organic Syntheses, 63, 66. [Link]
-
Noyori, R.; et al. (1989). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 67, 20. [Link]
-
Jacobsen, E. N.; et al. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]
-
Katsuki, T.; Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]
-
Murphy, S. K.; Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. [Link]
-
Larrow, J. F.; Jacobsen, E. N. (1998). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, a Highly Enantioselective Epoxidation Catalyst. Organic Syntheses, 75, 1. [Link]
-
Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. [Link]
- Google Patents. (2014). Novel asymmetric catalytic synthesis method of (S)-naproxen.
-
Grokipedia. AD-mix. [Link]
-
University of Castilla-La Mancha. Catalytic asymmetric synthesis. [Link]
-
Evans, D. A.; et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099–3111. [Link]
-
Palucki, M.; et al. (1997). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry, 62(16), 5484–5491. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(3), 1-10. [Link]
-
Noyori, R.; et al. (1988). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Journal of the American Chemical Society, 110(2), 629–631. [Link]
-
Schreiber, S. L.; et al. (1993). Desymmetrization of Divinylcarbinol via Sharpless Asymmetric Epoxidation. Organic Syntheses, 71, 146. [Link]
-
IS MUNI. (2021). Twenty Years of Naproxen Technology. [Link]
-
Feldman, P. L.; et al. (1999). Substituted Isoquinolines by Noyori Transfer Hydrogenation: Enantioselective Synthesis of Chiral Diamines Containing an Aniline Subunit. The Journal of Organic Chemistry, 64(18), 6724–6729. [Link]
-
Katsuki, T.; Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
-
Larrow, J. F.; Jacobsen, E. N. (1998). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, a Highly Enantioselective Epoxidation Catalyst. Organic Syntheses, 75, 1. [Link]
-
Wipf, P. (2006). Jacobsen-Katsuki Epoxidations. [Link]
- Google Patents. (2014). Novel asymmetric catalytic synthesis method of (S)-naproxen.
-
Zhang, X.; Shao, P.-L. (2015). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis in Drug Discovery. [Link]
-
Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]
-
Ohkuma, T.; Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(2), 202–216. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
-
Shi, M.; et al. (2004). Asymmetric synthesis of naproxen. Chinese Journal of Chemistry, 22(8), 868-870. [Link]
-
Larrow, J. F.; Jacobsen, E. N. (1998). (1S,2R)-1-AMINOINDAN-2-OL. Organic Syntheses, 75, 1. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. [Link]
-
Bodkin, J. A.; McLeod, M. D. (2002). The Sharpless Asymmetric Dihydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2022). Noyori Hydrogenation. [Link]
-
Bradley, L. M.; et al. (2000). Epoxidation of Geraniol: An Advanced Organic Experiment that Illustrates Asymmetric Synthesis. Journal of Chemical Education, 77(4), 512. [Link]
-
Slideshare. (2015). Evans aldol ppt. [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Shiina, I.; et al. (2012). Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Catalysis Science & Technology, 2(9), 1823-1828. [Link]
-
University of Windsor. Asymmetric Synthesis. [Link]
-
University of Windsor. Asymmetric Synthesis. [Link]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. researchgate.net [researchgate.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. rroij.com [rroij.com]
- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Evans aldol ppt | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols: Exploring 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde as a Novel Building Block for Organic Electronics
Senior Application Scientist Note: The field of organic electronics is perpetually driven by the quest for novel molecular architectures that offer enhanced performance, processability, and stability. This document introduces 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, a heterocyclic compound that, while not yet extensively studied in this context, presents a compelling structural framework. Its unique combination of an electron-deficient pyridine ring, a flexible dihydropyran moiety, and a reactive carbaldehyde group makes it a promising candidate for developing new organic semiconductor materials. These notes provide a scientifically grounded, albeit prospective, guide for researchers looking to explore its potential. We will delve into the rationale for its use, propose synthetic and purification protocols, and outline detailed procedures for its characterization and incorporation into prototype organic field-effect transistors (OFETs).
Molecular Design Rationale and Potential Applications
The promise of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde lies in the synergistic interplay of its constituent parts:
-
Pyridine Core: The nitrogen atom in the pyridine ring imparts an electron-deficient (n-type) character to the molecule. This is a highly desirable trait for creating electron-transporting materials (ETMs) or host materials in Organic Light-Emitting Diodes (OLEDs), facilitating efficient electron injection and transport.[1][2][3][4] Pyridine derivatives are known to be suitable as ETMs in OLEDs, helping to improve efficiency and thermal stability.[2]
-
Dihydropyran Ring: The non-aromatic, saturated dihydropyran ring introduces a three-dimensional kink into the molecular structure. This can disrupt close π-π stacking in the solid state, which is often a cause of poor solubility. Enhanced solubility is a critical advantage for low-cost, large-area fabrication of electronic devices via solution-processing techniques like spin-coating or inkjet printing.[5][6][7]
-
Carbaldehyde Functional Group: The aldehyde group is a versatile chemical handle.[8][9][10] Its electron-withdrawing nature further enhances the n-type character of the molecule. More importantly, it serves as a reactive site for post-synthetic modification. Through reactions like Knoevenagel or Wittig condensations, the core can be easily extended into larger, fully conjugated systems, allowing for precise tuning of the material's optical and electronic properties (e.g., bandgap, energy levels).
Based on this structure, we hypothesize its primary application as a solution-processable n-type semiconductor for Organic Field-Effect Transistors (OFETs) or as a foundational building block for more complex organic electronic materials.
Caption: Molecular structure of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
Synthesis and Purification Protocol
Achieving high performance in organic electronics necessitates materials of the highest purity (>99.9%). The following is a proposed synthetic route and rigorous purification protocol.
Proposed Synthesis Workflow
A plausible route involves the oxidation of the corresponding primary alcohol, which can be synthesized from a commercially available precursor.
Caption: Proposed two-step synthesis of the target aldehyde from a lactone precursor.
Protocol Details:
-
Step 1: Reduction to Alcohol.
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the lactone to the corresponding diol, which upon workup will yield the primary alcohol.
-
Procedure: To a flame-dried, three-neck flask under an argon atmosphere, add a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Dissolve the starting lactone (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by sequential dropwise addition of water, 15% NaOH solution, and then more water. Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
-
Step 2: Oxidation to Aldehyde.
-
Rationale: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can selectively oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
-
Procedure: Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane (DCM) in a flask under argon. Add PCC (1.5 eq.) in one portion. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts. Wash the silica pad thoroughly with ether. Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purification Protocol
-
Rationale: Trace impurities can act as charge traps in a semiconductor, severely degrading device performance.[11] A multi-step purification process is therefore mandatory.
-
Column Chromatography: Purify the crude product using silica gel chromatography. A gradient elution system (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate) is recommended to separate the product from residual starting material and byproducts.
-
Recrystallization: Dissolve the product from the chromatography step in a minimum amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and allow it to cool slowly to form high-purity crystals.
-
Gradient Sublimation: For final, ultra-high purity, perform gradient sublimation under high vacuum (<10⁻⁶ Torr). This process removes any remaining volatile impurities and separates molecules with different sublimation temperatures, yielding material suitable for electronic devices.
Material Characterization
Before device fabrication, the material's fundamental properties must be thoroughly characterized to understand its potential and limitations.
| Property | Technique | Purpose & Causality | Hypothesized Values |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature (Td). High Td (>300 °C) is crucial for thermal evaporation processes and ensures device stability during operation.[12] | Td > 300 °C |
| Phase Transitions | Differential Scanning Calorimetry (DSC) | Identifies glass transition (Tg) and melting (Tm) temperatures. A high Tg is indicative of good morphological stability in thin films. | Tg > 100 °C |
| Optical Properties | UV-Vis & Photoluminescence (PL) Spectroscopy | Measures absorption and emission spectra. The onset of absorption is used to calculate the optical bandgap (E_g^opt), a key parameter for semiconductor behavior.[13] | E_g^opt ~ 2.8 - 3.2 eV |
| Electrochemical Levels | Cyclic Voltammetry (CV) | Determines the oxidation and reduction potentials, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are estimated. These levels dictate charge injection barriers from electrodes and alignment with other layers in a device.[1] | LUMO: -3.0 to -3.4 eVHOMO: -6.0 to -6.5 eV |
Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
-
Preparation: Prepare a ~1 mM solution of the purified compound in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. This is used as an internal standard.
-
Measurement: Scan the potential to measure the onset of the reduction (E_red) and oxidation (E_ox) peaks of the sample.
-
Calculation:
-
LUMO (eV) = -[E_red^onset (vs Fc/Fc⁺) + 4.8]
-
HOMO (eV) = -[E_ox^onset (vs Fc/Fc⁺) + 4.8]
-
Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to vacuum.
-
Application Protocol: Fabrication of a Solution-Processed OFET
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET to evaluate the electron-transporting properties of the material.
Caption: BGTC OFET architecture (left) and the corresponding fabrication workflow (right).
Step-by-Step Fabrication Protocol:
-
Substrate Preparation:
-
Use heavily n-doped silicon wafers with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer. The Si serves as the gate electrode and the SiO₂ as the gate dielectric.
-
Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 min each).
-
Perform an oxygen plasma treatment or a piranha clean (H₂SO₄:H₂O₂) to remove organic residues and hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive).
-
-
Dielectric Surface Treatment:
-
Rationale: To improve the film quality of the organic semiconductor and reduce charge trapping at the dielectric interface, the hydrophilic SiO₂ surface is passivated with a hydrophobic layer.
-
Place the cleaned substrates in a vacuum desiccator along with a vial containing a few drops of hexamethyldisilazane (HMDS). Evacuate the desiccator and leave for 12 hours for vapor-phase surface treatment.
-
-
Active Layer Deposition:
-
Prepare a solution of the purified pyranopyridine carbaldehyde (e.g., 5-10 mg/mL) in a high-boiling-point solvent like chloroform or chlorobenzene. Filter the solution through a 0.2 µm PTFE filter.
-
Spin-coat the solution onto the HMDS-treated substrates. A typical two-step program might be 500 rpm for 10s (for spreading) followed by 2000 rpm for 60s.
-
-
Thermal Annealing:
-
Rationale: Annealing the film above its glass transition temperature can improve molecular ordering and enhance charge transport.[14]
-
Transfer the coated substrates to a nitrogen-filled glovebox and anneal them on a hotplate at a temperature determined from DSC analysis (e.g., 110 °C) for 30 minutes. Allow to cool slowly to room temperature.
-
-
Source/Drain Electrode Deposition:
-
Place the substrates in a thermal evaporator (<10⁻⁶ Torr).
-
Using a shadow mask with the desired channel length (L) and width (W), deposit 50 nm of gold (Au) at a rate of 0.1-0.2 Å/s to define the top-contact source and drain electrodes. A thin (5 nm) adhesion layer of chromium or titanium may be used.
-
-
Device Characterization:
-
Transfer the completed OFET devices to a probe station connected to a semiconductor parameter analyzer (e.g., Keysight B1500A).
-
Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various gate voltages (V_G). This reveals the operating regime (linear and saturation) of the transistor.
-
Transfer Characteristics: Measure I_D as a function of V_G at a fixed, high V_DS (in the saturation regime). From this curve, extract the key performance metrics:
-
Electron Mobility (µ_e): Calculated from the slope of the (I_D)¹ᐟ² vs. V_G plot in the saturation regime.
-
On/Off Ratio: The ratio of the maximum 'on' current to the minimum 'off' current.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, found by extrapolating the linear region of the (I_D)¹ᐟ² vs. V_G plot to the x-axis.
-
-
References
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). MDPI. [Link]
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. [Link]
-
Pyridine-Based Electron Transport Materials with High Solubility, Excellent Film-Forming Ability and Wettability for Inkjet-Printed OLEDs. ResearchGate. [Link]
- Process for the production of pyridine aldehydes.
-
Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]
-
[1][15][16]Triazolo[1,5-a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs with Low Efficiency Roll-Off. ACS Publications. [Link]
-
Solution processed organic field-effect transistors and their application in printed logic circuits. Journal of Materials Chemistry C. [Link]
-
Synthesis and biological evaluation of new pyranopyridine derivatives catalyzed by guanidinium chloride-functionalized γ-Fe2O3/HAp magnetic nanoparticles. RSC Publishing. [Link]
-
Electrical Characterization of Novel Organic Semiconductor: Materials and Devices for Sensor Technology. ResearchGate. [Link]
-
Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing. [Link]
-
Aldehydes and ketones: Electronic and steric effects. BrainKart. [Link]
-
Custom Pyridine Derivatives Manufacturers, Suppliers. Prochemon. [Link]
-
The general structure of pyranopyridine derivatives 287. ResearchGate. [Link]
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. National Institutes of Health. [Link]
-
Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. MDPI. [Link]
-
Aldehyde Functional Group. Chemistry Steps. [Link]
-
Solution-Processed Conducting Films for Organic Field-Effect Transistors (OFETs). The University of Manchester. [Link]
-
Preparation and Characterization of a Novel Organic Semiconductor Indacenedithiophene Derivative and the Corresponding Langmuir-Blodgett Thin Films. Ingenta Connect. [Link]
-
How to fabricate an organic Field Effect Transistors (OFET)?. ResearchGate. [Link]
-
Aldehyde Group. BYJU'S. [Link]
-
Large-sized organic semiconductors: crystallization, characterization and applications. CrystEngComm. [Link]
-
Pyridine-based electron transporting materials for highly efficient organic solar cells. ResearchGate. [Link]
-
Organic Semiconductors based on Dyes and Color Pigments. PubMed. [Link]
-
Patterning technology for solution-processed organic crystal field-effect transistors. National Institutes of Health. [Link]
-
Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. National Institutes of Health. [Link]
-
Discovery of Crystallizable Organic Semiconductors with Machine Learning. Journal of the American Chemical Society. [Link]
-
Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. National Institutes of Health. [Link]
-
Aldehyde. Britannica. [Link]
-
Discovery of Crystallizable Organic Semiconductors with Machine Learning. ResearchGate. [Link]
-
Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. oled-intermediates.com [oled-intermediates.com]
- 4. researchgate.net [researchgate.net]
- 5. Solution processed organic field-effect transistors and their application in printed logic circuits - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. Patterning technology for solution-processed organic crystal field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde Functional Group - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. Aldehyde | Definition, Structure, Examples, & Facts | Britannica [britannica.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation and Characterization of a Novel Organic Semiconductor...: Ingenta Connect [ingentaconnect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.
Introduction
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is a valuable building block in medicinal chemistry. Its synthesis can be challenging, and this guide aims to address common issues encountered during its preparation. We will focus on a reliable synthetic pathway and also discuss potential alternative routes and their associated challenges.
Recommended Synthetic Pathway
A robust method for the synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde involves a two-step process starting from a carboxylate precursor, as outlined in patent literature[1]. This pathway consists of the reduction of a methyl carboxylate to a primary alcohol, followed by a mild oxidation to the desired aldehyde.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low yield during the reduction of methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate.
Possible Causes and Solutions:
-
Incomplete Reaction: The reduction of the ester to the alcohol may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or adding a slight excess of the reducing agent.
-
-
Degradation of the Product: The product, (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol, might be sensitive to the workup conditions.
-
Solution: Ensure the quenching step with acid is performed at a controlled temperature to avoid excessive heat generation. Careful pH adjustment is crucial.
-
-
Choice of Reducing Agent: While lithium borohydride (LiBH₄) is effective, other reducing agents could be considered.[1]
-
Solution: For a milder reduction, sodium borohydride (NaBH₄) in the presence of a Lewis acid might offer better control. Conversely, for a more potent reduction, lithium aluminum hydride (LiAlH₄) could be used, but with extreme caution due to its reactivity.
-
| Reducing Agent | Typical Solvent | Relative Reactivity | Notes |
| LiBH₄ | THF | Moderate | Good selectivity for esters.[1] |
| NaBH₄ | Methanol, Ethanol | Mild | Generally requires an additive for ester reduction. |
| LiAlH₄ | THF, Diethyl ether | Strong | Highly reactive, requires stringent anhydrous conditions. |
Problem 2: Poor yield in the oxidation of (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol to the aldehyde.
Possible Causes and Solutions:
-
Over-oxidation: The primary alcohol can be further oxidized to a carboxylic acid, reducing the yield of the desired aldehyde.
-
Solution: Employ mild oxidizing agents that are selective for the formation of aldehydes from primary alcohols. The use of a pyridine sulfur trioxide complex (SO₃·py) is a good choice as it is known for its mildness.[1] Other options include Dess-Martin periodinane (DMP) or a Swern oxidation.
-
-
Incomplete Reaction: The oxidation may not have reached completion.
-
Solution: As with the reduction step, monitor the reaction by TLC. If starting material persists, the reaction time can be extended. Ensure the stoichiometry of the oxidizing agent is correct.
-
-
Product Instability: Aldehydes can be prone to decomposition or side reactions.
-
Solution: Perform the reaction at low temperatures (e.g., 0-5 °C) to minimize side reactions.[1] During workup, avoid prolonged exposure to strong acids or bases.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a Vilsmeier-Haack reaction to directly formylate 3,4-dihydro-2H-pyrano[2,3-c]pyridine?
A1: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] The success of this reaction on the 3,4-dihydro-2H-pyrano[2,3-c]pyridine ring system would depend on the electron density of the pyridine ring. The pyran ring's oxygen atom may provide sufficient activation for the electrophilic substitution to occur.
However, potential challenges include:
-
Regioselectivity: The formyl group could potentially add to different positions on the pyridine ring. Controlling the regioselectivity might require careful optimization of reaction conditions.
-
Reaction Conditions: The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can be harsh and may lead to side reactions or degradation of the starting material.[3][6]
Q2: What are the key parameters to control during a Vilsmeier-Haack reaction?
A2: To optimize a Vilsmeier-Haack reaction, consider the following:
-
Temperature: The reaction is often carried out at low temperatures (0-5 °C) during the addition of reagents and then may be gently warmed to drive the reaction to completion.[2]
-
Stoichiometry: The ratio of the substrate to the Vilsmeier reagent is critical. An excess of the reagent can lead to di-formylation or other side products.
-
Solvent: DMF often serves as both a reagent and a solvent. Other inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can also be used.[4]
-
Workup: The intermediate iminium salt is hydrolyzed to the aldehyde during aqueous workup. The pH of the workup solution should be carefully controlled.
Q3: How can I purify the final product, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde?
A3: Purification of pyridine aldehydes can be achieved through several methods:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity.[7]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying aldehydes. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification technique.[7]
Experimental Protocols
Protocol 1: Synthesis of (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol[1]
-
To a stirred solution of methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF), add a 2M solution of lithium borohydride in THF (1.05 equivalents) dropwise at 55 °C over 1 hour.
-
Maintain the stirring at 55 °C and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 45 °C and carefully quench by the slow addition of 6N HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization to obtain (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol as a solid.
Protocol 2: Synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde[1]
-
Dissolve (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol (1 equivalent) in a mixture of dichloromethane (DCM) and dimethyl sulfoxide (DMSO) and cool the solution to 0-5 °C.
-
To the cooled solution, add triethylamine (4.1 equivalents) followed by the slow, portion-wise addition of pyridine sulfur trioxide complex (2.0 equivalents), maintaining the temperature between 0-7 °C.
-
Stir the reaction mixture at 0-7 °C for 5-8 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a cold aqueous solution of 5 wt% sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 5 wt% citric acid solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
-
Further purification can be achieved by column chromatography on silica gel.
Visualizations
Reaction Workflow
Caption: Synthetic pathway to the target aldehyde.
Vilsmeier-Haack Reaction Mechanism
Sources
- 1. EP2595994B1 - Process for preparing pyrano - [2,3-c]pyridine derivatives - Google Patents [patents.google.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
troubleshooting side reactions in pyranopyridine synthesis
A Guide to Troubleshooting and Optimizing Your Reaction Pathways
Welcome to the Technical Support Center for Pyranopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during the synthesis of pyranopyridines, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a pyranopyridine has stalled, and I'm isolating an acyclic intermediate instead of the final product. What is happening and how can I promote cyclization?
A1: This is a common issue in multicomponent reactions (MCRs) leading to pyranopyridines. The reaction typically proceeds through a Knoevenagel condensation followed by a Michael addition to form an open-chain intermediate. The failure to isolate the desired pyranopyridine is often due to this intermediate not undergoing the final intramolecular cyclization and subsequent dehydration/oxidation.
Causality and Mechanism: The formation of the pyran ring is a crucial cyclization step that can be reversible or have a high activation energy. The stability of the open-chain Michael adduct, often stabilized by resonance, can make it the thermodynamic sink under certain conditions. Factors such as insufficient heat, incorrect catalyst choice, or the presence of protic solvents that can stabilize the intermediate through hydrogen bonding can inhibit the final ring-closing step.[1][2]
Troubleshooting Protocol:
-
Increase Thermal Energy: The most direct approach to overcome the activation barrier for cyclization is to increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene, xylene, or DMF can be effective. Consider using microwave irradiation for rapid and efficient heating.[3]
-
Catalyst Selection:
-
Base Catalysis: If your initial reaction is run under mild base conditions (e.g., piperidine, triethylamine), switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the cyclization.
-
Acid Catalysis: Alternatively, a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., Yb(OTf)₃) can catalyze the cyclization and subsequent dehydration.
-
-
Water Removal: The cyclization step often involves the elimination of water. If water is not effectively removed, the equilibrium can be pushed back towards the open-chain intermediate.
-
Use a Dean-Stark apparatus when refluxing in an appropriate solvent (e.g., toluene) to azeotropically remove water as it forms.
-
Incorporate anhydrous molecular sieves into the reaction mixture if a Dean-Stark trap is not feasible.
-
Data-Driven Optimization of Reaction Conditions:
| Parameter | Condition A (Stalled) | Condition B (Optimized) | Rationale |
| Catalyst | Piperidine (0.1 eq) | DBU (0.2 eq) | Stronger base promotes intramolecular cyclization. |
| Solvent | Ethanol | Toluene | Allows for higher temperatures and azeotropic water removal. |
| Temperature | Room Temperature | Reflux (110 °C) | Overcomes the activation energy for ring closure. |
| Water Removal | None | Dean-Stark Trap | Drives the equilibrium towards the cyclized product. |
Troubleshooting Workflow for Incomplete Cyclization:
Caption: Competing pathways in pyranopyridine synthesis.
Q3: I am attempting a one-pot synthesis and obtaining a mixture of products, including what appears to be a dihydropyridine derivative instead of my target pyranopyridine. How can I improve the selectivity?
A3: In multicomponent reactions that build heterocyclic systems, it is not uncommon for different combinations of the starting materials to react via competing pathways. In the context of pyranopyridine synthesis, a common competitor is the Hantzsch dihydropyridine synthesis pathway, especially when an aldehyde, an active methylene compound, and a nitrogen source (like ammonium acetate) are present. [4][5] Causality and Mechanism: The desired pyranopyridine synthesis involves a [4+2] cycloaddition-type mechanism where the pyran ring is formed first. The competing Hantzsch-type reaction involves the condensation of two equivalents of the active methylene compound with one equivalent of the aldehyde and ammonia, leading to a 1,4-dihydropyridine (DHP) byproduct. This is particularly favored at higher temperatures where sources like urea or ammonium acetate can decompose to provide a higher concentration of ammonia. [5] Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Ensure that the component intended to form the pyran ring is not in large excess, which could favor self-condensation or alternative reaction pathways.
-
Order of Addition: The sequence in which reactants are added can significantly influence the outcome.
-
Try a stepwise approach: Pre-form the Knoevenagel adduct between the aldehyde and the pyran-forming active methylene component first. Then, add the other reactants to this pre-formed intermediate. This can starve the reaction of the components needed for the competing pathway. [4]3. Temperature Optimization: Lowering the reaction temperature can often suppress the Hantzsch pathway, which typically has a higher activation energy. Monitor the reaction by TLC or LC-MS to find the optimal temperature that favors your desired product. [5]4. Catalyst and Solvent Choice: The choice of catalyst and solvent can alter the chemoselectivity.
-
Lewis acids may preferentially coordinate with the oxygen atoms, favoring the pyran ring formation.
-
Protic solvents like ethanol can sometimes favor the Hantzsch pathway, while aprotic solvents might be more selective for the pyranopyridine synthesis.
-
Experimental Protocol: Stepwise Reagent Addition to Minimize DHP Byproduct
-
To a stirred solution of the aldehyde (1.0 eq) and the active methylene compound for the pyran ring (e.g., 4-hydroxy-6-methyl-2-pyrone) (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the Knoevenagel adduct by TLC.
-
Once the formation of the adduct is complete, add the second active methylene compound (e.g., malononitrile) (1.0 eq) and ammonium acetate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the formation of the pyranopyridine product.
By pre-forming the key intermediate for the pyranopyridine pathway, you limit the availability of the free aldehyde to participate in the competing Hantzsch reaction.
References
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. Available at: [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. jOeCHEM. Available at: [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]
-
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Available at: [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health. Available at: [Link]
-
The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[3][6]xazine-1,8-diones. MDPI. Available at: [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. Available at: [Link]
-
Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. PubMed Central. Available at: [Link]
-
Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]
-
Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. Available at: [Link]
-
Michael Addition Reaction Mechanism. YouTube. Available at: [Link]
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. Available at: [Link]
-
Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. University of Arkansas. Available at: [Link]
-
Synthesis of Substituted Pyranopyrazoles under Neat Conditions via a Multicomponent Reaction. ResearchGate. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
-
Diastereoselective synthesis of 3,4-dihydro-2 H -pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Formylation
Welcome to the comprehensive technical support center for formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of introducing a formyl group (-CHO) into organic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes. This resource is built on a foundation of scientific expertise, practical experience, and authoritative references to ensure the reliability and success of your chemical syntheses.
Section 1: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during formylation reactions. The guides are categorized by the type of formylation reaction and the nature of the issue.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]
Problem 1: Low or No Yield of the Formylated Product
Q: My Vilsmeier-Haack reaction is giving a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors related to the reagents, substrate, or reaction conditions.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is sensitive to moisture. Incomplete formation or decomposition of the reagent will halt the reaction.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous DMF and fresh, high-purity POCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficiently Activated Substrate. The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic or heteroaromatic substrate to react efficiently.
-
Solution: Evaluate the electronic properties of your substrate. If it contains electron-withdrawing groups, the reaction may not proceed under standard conditions. Consider using a stronger formylating agent or a different synthetic route.
-
-
Cause 3: Incorrect Stoichiometry. The molar ratio of the substrate to the Vilsmeier reagent is crucial for optimal conversion.
-
Solution: Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is used. You can perform small-scale experiments to optimize this ratio for your specific substrate.
-
-
Cause 4: Inappropriate Reaction Temperature. The optimal temperature for the Vilsmeier-Haack reaction is substrate-dependent.
-
Solution: For highly reactive substrates, the reaction may proceed at 0°C to room temperature. Less reactive substrates may require heating. Monitor the reaction progress by TLC or LC-MS at different temperatures to find the optimal condition.
-
Problem 2: Formation of Multiple Products and Poor Regioselectivity
Q: I am observing a mixture of ortho- and para-isomers, or other unexpected byproducts in my Vilsmeier-Haack reaction. How can I improve the regioselectivity?
A: The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors of the substituents on the aromatic ring.
-
Cause 1: Electronic Effects of Substituents. Electron-donating groups (EDGs) on the aromatic ring direct the formylation to the ortho and para positions. The electronic influence of the substituent determines the preferred position of attack.
-
Solution: Understanding the directing effects of your substituents is key. For instance, in many cases, the para product is favored due to reduced steric hindrance.[2]
-
-
Cause 2: Steric Hindrance. Bulky substituents on the aromatic ring can hinder the approach of the Vilsmeier reagent to the ortho position, leading to a higher proportion of the para isomer.
-
Solution: If a specific isomer is desired, consider using a starting material with a blocking group that can be removed after the formylation. Alternatively, explore other formylation methods that may offer different regioselectivity.
-
-
Cause 3: Solvent Effects. The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting regioselectivity.
-
Solution: While DMF is the most common solvent as it is also a reagent, co-solvents can be employed. Experimenting with different aprotic solvents of varying polarity, such as acetonitrile or dichloromethane, may alter the isomeric ratio.[3]
-
Problem 3: Difficult Workup and Product Isolation
Q: The workup of my Vilsmeier-Haack reaction is problematic, leading to product loss or decomposition. What is the proper procedure?
A: The workup for a Vilsmeier-Haack reaction involves quenching the reaction and hydrolyzing the intermediate iminium salt.
-
Step 1: Quenching. The reaction mixture should be carefully quenched by pouring it onto crushed ice or into cold water. This should be done slowly and with vigorous stirring to dissipate the heat from the exothermic reaction.
-
Step 2: Hydrolysis of the Iminium Salt. The intermediate iminium salt is hydrolyzed to the aldehyde by adding a base. A saturated aqueous solution of sodium acetate or sodium bicarbonate is commonly used to neutralize the mixture to a pH of 6-7.
-
Step 3: Extraction. The product can then be extracted with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Step 4: Purification. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]
Troubleshooting Workflow for Vilsmeier-Haack Reaction
Caption: A logical workflow for troubleshooting common issues in the Vilsmeier-Haack reaction.
Duff Reaction
The Duff reaction is a formylation method for electron-rich aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[5]
Problem 1: Formation of Di-formylated Products
Q: My Duff reaction on a phenol is producing a significant amount of the di-formylated product. How can I favor mono-formylation?
A: Di-formylation is a common side reaction in the Duff reaction when multiple activated positions are available on the aromatic ring.[6]
-
Cause: Excess HMTA relative to the phenolic substrate.
-
Solution: Carefully control the stoichiometry of the reagents. Reducing the amount of HMTA to a 1:1 or even a slight sub-stoichiometric ratio with respect to the phenol can significantly increase the yield of the mono-formylated product. Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the desired mono-formylated product is maximized.[6]
Problem 2: Significant Resin/Polymer Formation
Q: I am observing the formation of a tar-like or polymeric substance in my Duff reaction. What is causing this and how can I prevent it?
A: Phenol-formaldehyde resin formation is a known side reaction, especially under acidic conditions with a formaldehyde equivalent like HMTA.[6]
-
Cause 1: High Reaction Temperature. Elevated temperatures can accelerate the polymerization process.
-
Cause 2: Prolonged Reaction Time. Allowing the reaction to proceed for too long can lead to the formation of polymers.
-
Solution: Monitor the reaction closely and quench it as soon as the desired product is formed.
-
-
Cause 3: Strong Acid Catalyst. Highly acidic conditions can promote polymerization.
-
Solution: If possible, consider using a milder acid catalyst.
-
Gattermann-Koch Reaction
The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl).[8][9]
Problem: The reaction is not working or gives a low yield.
Q: I am having trouble getting the Gattermann-Koch reaction to work. What are the critical parameters for success?
A: The Gattermann-Koch reaction is sensitive to several factors, and its failure can often be traced back to the reagents, substrate, or reaction setup.
-
Cause 1: Inactive Catalyst. The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture.
-
Solution: Use freshly opened or sublimed AlCl₃ and ensure all glassware is rigorously dried. The reaction must be performed under strictly anhydrous conditions.
-
-
Cause 2: Unsuitable Substrate. The Gattermann-Koch reaction is generally limited to benzene and alkylbenzenes. It is not suitable for phenols, phenol ethers, or many heterocyclic compounds.[9][10]
-
Solution: For these substrates, consider the Gattermann reaction (using HCN or a cyanide source) or other formylation methods like the Vilsmeier-Haack or Duff reactions.
-
-
Cause 3: Issues with Gaseous Reagents. The reaction requires the efficient delivery of both CO and HCl gas into the reaction mixture.
-
Solution: Ensure a steady and controlled flow of both gases. The reaction is often carried out under pressure to increase the concentration of the gaseous reactants. Use a well-designed gas dispersion tube to maximize gas-liquid contact.
-
-
Cause 4: Absence of Co-catalyst. Cuprous chloride (CuCl) is often essential, especially when the reaction is carried out at atmospheric pressure, as it facilitates the formation of the active formylating agent.[8]
-
Solution: Ensure that a catalytic amount of high-purity CuCl is added to the reaction mixture.
-
Safety Precaution: The Gattermann-Koch reaction involves the use of highly toxic carbon monoxide gas and corrosive hydrogen chloride gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.[8]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects of planning and executing formylation reactions.
Q1: How do I choose the right formylation method for my substrate?
A: The choice of formylation method depends primarily on the electronic nature of your substrate.
-
For electron-rich arenes and heterocycles (e.g., phenols, anilines, pyrroles, indoles): The Vilsmeier-Haack reaction is often the method of choice due to its mild conditions and broad substrate scope.[1] The Duff reaction is particularly well-suited for the ortho-formylation of phenols.[5]
-
For simple arenes (e.g., benzene, toluene): The Gattermann-Koch reaction is a classic method, though it is less commonly used now due to the handling of toxic gases.[8]
-
For substrates incompatible with strong acids: The Gattermann reaction , which uses a cyanide source and HCl, can be an alternative, although the toxicity of cyanide is a major concern.[10]
-
For electron-deficient arenes: Direct formylation is challenging. Strategies may involve introducing the formyl group via a nucleophilic aromatic substitution reaction or by first introducing an electron-donating group.
Q2: How do solvent and temperature affect formylation reactions?
A: Solvent and temperature are critical parameters that can significantly impact the yield, selectivity, and side reactions.
-
Solvent:
-
Polarity: Polar aprotic solvents like DMF and acetonitrile can stabilize charged intermediates, such as the Vilsmeier reagent, and accelerate the reaction.[3][11]
-
Reactivity: Protic solvents (e.g., alcohols, water) are generally avoided as they can react with the formylating agents.
-
Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction. For sluggish reactions that require heating, a higher-boiling solvent is necessary.[11]
-
-
Temperature:
-
Rate: Increasing the temperature generally increases the reaction rate. However, it can also lead to an increase in side reactions like polymerization or decomposition.[6]
-
Selectivity: In some cases, temperature can influence the regioselectivity of the reaction. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Q3: How can I purify my crude formylated product?
A: The choice of purification technique depends on the properties of your product and the nature of the impurities.
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products, especially when they have different polarities.[4]
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system can be an excellent method for obtaining a highly pure product.
-
Acid-Base Extraction: If your product has acidic or basic properties, you can use liquid-liquid extraction to separate it from neutral impurities.[12]
-
Distillation: For liquid products with sufficient thermal stability, distillation can be an effective purification method.
Q4: What are some common challenges when formylating heterocyclic compounds?
A: Heterocyclic compounds can present unique challenges in formylation reactions.
-
Reactivity and Stability: Highly reactive heterocycles like pyrroles can be prone to polymerization under strongly acidic conditions. Milder formylation methods and careful control of reaction conditions are often necessary.
-
Regioselectivity: The position of formylation on a heterocyclic ring is determined by the inherent electronic properties of the ring and the directing effects of any substituents. For example, in pyrroles and indoles, formylation typically occurs at the position adjacent to the heteroatom.
-
Side Reactions: Besides formylation, other reactions like halogenation can occur, especially in the Vilsmeier-Haack reaction of uracil derivatives.[13]
Section 3: Experimental Protocols
This section provides detailed, step-by-step procedures for common formylation reactions.
Vilsmeier-Haack Formylation of an Electron-Rich Arene
Materials:
-
Electron-rich aromatic substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF solution while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the electron-rich aromatic substrate (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Continue stirring until the hydrolysis of the intermediate is complete (usually 30-60 minutes).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Duff Formylation of a Phenol
Materials:
-
Phenolic substrate
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic substrate (1 equivalent) and HMTA (1.1 equivalents) in TFA.
-
Heat the reaction mixture to 70-80°C and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to a beaker of crushed ice and water.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.[6]
Reaction Mechanism Visualization
Caption: A simplified mechanism of the Vilsmeier-Haack reaction.
References
-
Gattermann Koch Reaction: Mechanism, Uses & Examples. (n.d.). Vedantu. Retrieved January 26, 2026, from [Link]
-
Aromatic aldehydes using Gattermann Koch Reaction. (2018, February 11). Sciencemadness Discussion Board. Retrieved January 26, 2026, from [Link]
-
Gattermann Koch Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 26, 2026, from [Link]
-
Gattermann reaction. (2023, November 28). In Wikipedia. Retrieved January 26, 2026, from [Link]
- Method for separating aluminium chloride from organochlorosilanes. (2008). Google Patents.
- Clementi, S., Linda, P., & Marino, G. (1971). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society B: Physical Organic, 79-82.
-
Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). (2024, February 21). YouTube. Retrieved from [Link]
-
Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (1945). UNI ScholarWorks. Retrieved from [Link]
-
Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. (2023, June 5). FDA. Retrieved from [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2002). SciSpace. Retrieved from [Link]
-
Twice as Nice: The Duff Formylation of Umbelliferone Revised. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Gattermann Koch reaction? (2019, May 4). Quora. Retrieved from [Link]
- Process for formylation of aromatic compounds. (1995). Google Patents.
-
A theoretical study of the Duff reaction: insights into its selectivity. (2016). Semantic Scholar. Retrieved from [Link]
-
Aluminum Removal from Rare Earth Chloride Solution through Regulated Hydrolysis via Electrochemical Method. (2024). ResearchGate. Retrieved from [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2025). PMC - NIH. Retrieved from [Link]
-
Systematic Green Solvent Selection for the Hydroformylation of Long-Chain Alkenes. (2020). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024). MDPI. Retrieved from [Link]
-
Formylation of Amines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Mitochondrion. (2024, January 21). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2025). ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Aluminum Removal from Rare Earth Chloride Solution through Regulated Hydrolysis via Electrochemical Method. (2024). MDPI. Retrieved from [Link]
-
New Opportunities with the Duff Reaction. (2008). The Journal of Organic Chemistry. Retrieved from [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved from [Link]
-
Formylation of arene by electron-rich Alkene or carbene !!!!!! Complete mechanistic understanding. (2020, March 19). YouTube. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]
-
Is there a guide to selecting solvents for synthesis? (2018, November 7). Reddit. Retrieved from [Link]
-
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 19). YouTube. Retrieved from [Link]
-
Remove Iron by Solvent Extraction in Aluminum Chloride Leach Solution. (2017, September 1). 911Metallurgist. Retrieved from [Link]
-
Duff Reaction. (2016, September 22). Chem-Station Int. Ed.. Retrieved from [Link]
-
Non-directed C–H arylation of electron-deficient arenes by synergistic silver and Pd3 cluster catalysis. (2020). Nanoscale. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Formation of indole trimers in Vilsmeier type reactions. (2019). Semantic Scholar. Retrieved from [Link]
-
Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. (2015). Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 11. High-Resolution LC–MS Characterization of Ramaria flavobrunnescens, a Coral Mushroom Toxic to Livestock, Reveals Fungal, Bacterial, and Eucalyptus Tree Metabolites | MDPI [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
stability issues of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde in solution
Welcome to the technical support guide for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde (CAS 527681-61-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction to Stability Profile
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] However, like many aromatic aldehydes, particularly those integrated into heterocyclic systems, it is susceptible to degradation in solution. The primary stability concerns stem from the reactivity of the aldehyde functional group and the potential for the pyranopyridine ring system to undergo changes under various experimental conditions. Key factors influencing its stability include pH, temperature, exposure to atmospheric oxygen, and the choice of solvent.[2][3] Supplier recommendations specify storing the solid compound in a freezer at temperatures under -20°C under an inert atmosphere, which highlights its inherent sensitivity.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the handling and use of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde in solution.
Issue 1: Inconsistent or Poor Results in Biological Assays
Question: My biological assay results using a stock solution of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde are inconsistent. What could be the cause?
Answer: Inconsistent biological activity is often a primary indicator of compound degradation. The aldehyde functional group is highly susceptible to oxidation, which would alter the compound's structure and, consequently, its biological target engagement.
Root Cause Analysis and Solutions:
-
Oxidation of the Aldehyde: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen. This is a common degradation pathway for many aldehydes.
-
Solution: Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes prior to use. Handle the solid compound and prepare solutions under an inert atmosphere, for example, in a glove box or using Schlenk line techniques.[5][6][7][8]
-
-
pH-Mediated Degradation: The stability of the pyranopyridine ring system and the aldehyde can be pH-dependent. Both acidic and basic conditions can catalyze degradation pathways such as hydrolysis or ring-opening.[2][3] For some pyridine-containing compounds, pH can influence reversible intramolecular cyclization reactions.
-
Solution: Prepare stock solutions in a pH-controlled environment. It is recommended to use a buffered solution, ideally between pH 6 and 7.5, to minimize pH-induced degradation. Avoid highly acidic or basic conditions unless required by the experimental protocol, and if so, use freshly prepared solutions immediately.
-
-
Improper Storage of Stock Solutions: Storing stock solutions at inappropriate temperatures or for extended periods can lead to degradation.
-
Solution: Store stock solutions at -20°C or, preferably, at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The use of an inert gas overlay in the headspace of the vial before sealing can also help to prolong stability.
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC/LC-MS)
Question: I am analyzing my sample of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde by HPLC and I see one or more new peaks that were not present in the freshly prepared standard. What are these impurities?
Answer: The appearance of new peaks in your chromatogram is a clear sign of degradation. Identifying these degradation products is key to understanding the stability issues and mitigating them.
Potential Degradation Products and Identification:
-
Oxidation Product: The most likely degradation product is the corresponding carboxylic acid: 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylic acid . This will have a different retention time and a molecular weight of 179.17 g/mol (compared to 163.17 g/mol for the aldehyde).
-
Hydrated Aldehyde (Gem-diol): In aqueous solutions, aldehydes can exist in equilibrium with their hydrate form (a geminal diol). While often reversible, this can lead to peak broadening or a separate peak in chromatography.
-
Products of Ring Instability: The pyranopyridine ring system itself may be susceptible to degradation, potentially through hydroxylation followed by ring cleavage, which is a known pathway for some pyridine derivatives.[9][10][11][12]
Troubleshooting Workflow:
A workflow for troubleshooting unexpected peaks in HPLC analysis.
Analytical Protocol for Stability Assessment:
A stability-indicating HPLC method is crucial for monitoring the integrity of your compound.
-
Method: A reverse-phase HPLC method with a C18 column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid or a suitable buffer (e.g., ammonium acetate), can be effective.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound, and ideally, coupled with a mass spectrometer (LC-MS) for peak identification.[13][14]
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended. Expose the compound to acidic, basic, oxidative, and thermal stress to generate and identify the likely degradants.
| Condition | Reagent | Expected Degradation Pathway |
| Acidic | 0.1 M HCl | pH-dependent hydrolysis, ring instability |
| Basic | 0.1 M NaOH | pH-dependent hydrolysis, ring instability |
| Oxidative | 3% H₂O₂ | Oxidation of the aldehyde to a carboxylic acid |
| Thermal | 60°C in solution | General acceleration of all degradation pathways |
Table 1: Conditions for a Forced Degradation Study.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde for long-term storage?
A1: For long-term storage, it is best to store the compound as a solid at -20°C or below, under an inert atmosphere.[4] If a stock solution is necessary, use anhydrous, deoxygenated DMSO or DMF. Prepare small aliquots to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
Q2: Can I prepare an aqueous solution of this compound for my experiments?
A2: Yes, but with caution. Aqueous solutions should be prepared fresh for each experiment. If the solution needs to be stored for even a short period (hours), it should be buffered to a pH between 6.0 and 7.5 and kept on ice. The inherent reactivity of aldehydes means they are generally less stable in aqueous media.
Q3: My NMR spectrum of the compound in DMSO-d₆ looks complex or shows changes over time. Why?
A3: This could be due to several factors. The aldehyde proton is reactive and may exchange with trace amounts of water in the NMR solvent. Additionally, if the DMSO is not anhydrous, it can contribute to degradation. Over time, oxidation to the carboxylic acid may occur, which would be visible in the NMR spectrum. Always use fresh, anhydrous NMR solvents.
Q4: Are there any specific handling precautions I should take?
A4: Yes. Due to its sensitivity to air, it is recommended to handle the solid in a glove box or to use techniques for handling air-sensitive reagents.[5][6][7][8][15] This involves using flasks with septa and purging with an inert gas (nitrogen or argon) before and after handling the compound.
Recommended workflow for handling and analysis.
References
-
NIOSH. (1994). ALDEHYDES, SCREENING 2539. Centers for Disease Control and Prevention. Available at: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. African Journal of Pharmacy and Online. Available at: [Link]
-
MDPI. (2023). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Available at: [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control. Available at: [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available at: [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
PubMed. (2009). The characteristics and mechanisms of pyridine biodegradation by Streptomyces sp. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Available at: [Link]
-
ACS Publications. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Available at: [Link]
-
Quora. (2016). What is stability of aldehyde and ketone?. Available at: [Link]
-
Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Aldehyde monitor. Available at: [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Available at: [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Available at: [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]
-
Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Available at: [Link]
-
PubMed. (1998). Effect of pH on the stability of methacholine chloride in solution. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Pyranopyran derivatives related to citromycetin, and their sulphurization to give derivatives of 1-oxa-6,6-dithia(6a-S)pentalene and 1,6,6a-trithia(6a-S)pentalene. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistryviews.org [chemistryviews.org]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. fauske.com [fauske.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Analytical Methods for Atmospheric Carbonyl Compounds: A Review | MDPI [mdpi.com]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.mit.edu [web.mit.edu]
Technical Support Center: Overcoming Poor Solubility of Pyranopyridine Intermediates
Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of pyranopyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals actively working with these heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common solubility issues encountered during your experiments. Our approach is rooted in providing not just protocols, but a foundational understanding of the underlying principles to empower you to make informed decisions in your research.
Introduction: The Challenge of Pyranopyridine Solubility
Pyranopyridine derivatives are a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] However, their often planar and rigid structures contribute to high crystal lattice energy and low aqueous solubility, posing significant hurdles in drug discovery and development.[2] Poor solubility can impede accurate biological screening, complicate formulation, and ultimately lead to low bioavailability. This guide provides a systematic approach to diagnosing and resolving these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My pyranopyridine intermediate is insoluble in common aqueous buffers. Where do I start?
A1: Begin by assessing the physicochemical properties of your compound. Key parameters include its pKa, LogP, and solid-state characteristics (crystalline vs. amorphous). This initial analysis will guide your selection of a suitable solubilization strategy. For instance, if your compound has an ionizable group, pH modification is a logical first step.[3]
Q2: What are the most common initial strategies for solubilizing a novel pyranopyridine intermediate for in vitro screening?
A2: For initial screening purposes where small quantities are used, co-solvents are a practical choice.[4] Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can effectively solubilize many poorly soluble compounds.[5] However, be mindful of potential solvent-induced toxicity in your biological assays.
Q3: Can I use surfactants to improve the solubility of my pyranopyridine intermediate?
A3: Yes, surfactants can be very effective.[6] They work by forming micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.[7] Non-ionic surfactants like Tween® 20 or Polysorbate 80 are commonly used in pharmaceutical formulations.[3]
Q4: When should I consider more advanced techniques like solid dispersions or nanosuspensions?
A4: These techniques are typically employed when simpler methods like pH adjustment or the use of co-solvents are insufficient, or for later-stage development requiring a more robust formulation.[8][9] Solid dispersions involve dispersing the drug in a solid carrier matrix, which can enhance the dissolution rate.[10] Nanosuspensions, which consist of sub-micron drug particles, increase the surface area for dissolution and can significantly improve bioavailability.[11]
Troubleshooting Guides
Scenario 1: Your pyranopyridine intermediate precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.
Question: I've dissolved my pyranopyridine intermediate in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. How can I prevent this precipitation?
Answer: This is a common issue arising from the limited solubility of the compound in the final aqueous environment. Here’s a systematic approach to troubleshoot this problem:
Step 1: Understand the Cause
DMSO is a strong organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, and the solubility of your hydrophobic pyranopyridine intermediate decreases dramatically, leading to precipitation.
Step 2: Optimization of Co-solvent Concentration
Before abandoning DMSO, try to determine the maximum tolerable concentration of DMSO in your assay that keeps your compound in solution. This can be achieved by preparing serial dilutions of your DMSO stock into the aqueous buffer and observing for precipitation.
Step 3: Explore Alternative Co-solvents
If reducing the DMSO concentration isn't feasible, consider other water-miscible co-solvents that may offer better solubilization at lower concentrations.[12]
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-10% (v/v) | Generally well-tolerated in many cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% (v/v) | A non-volatile and less toxic option compared to some organic solvents.[5] |
| Propylene Glycol | 5-20% (v/v) | Another common excipient with a good safety profile.[4] |
Experimental Protocol: Co-solvent Screening
-
Prepare a concentrated stock solution of your pyranopyridine intermediate in each candidate co-solvent (e.g., 10 mM in Ethanol, PEG 400, and Propylene Glycol).
-
Create a series of dilutions of each stock solution into your aqueous buffer to achieve final co-solvent concentrations ranging from 1% to 20%.
-
Visually inspect each dilution for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.
-
Determine the lowest concentration of each co-solvent that maintains the solubility of your compound at the desired final concentration.
-
Validate the compatibility of the chosen co-solvent and its effective concentration with your biological assay to ensure it does not interfere with the results.
Scenario 2: Your pyranopyridine intermediate has an ionizable functional group, but simple pH adjustment is not sufficiently improving solubility.
Question: My pyranopyridine derivative has a basic nitrogen, and I've tried lowering the pH of my buffer to protonate it, but the solubility is still poor. What else can I do?
Answer: While pH adjustment is a powerful tool for ionizable compounds, its effectiveness can be limited by the compound's pKa and the overall hydrophobicity of the molecule.[13][14] Here's how to approach this challenge:
Step 1: Verify the pKa and Consider the pH-Solubility Profile
The solubility of a basic compound will increase as the pH is lowered below its pKa.[15] Ensure that the pH of your buffer is at least 1-2 units below the pKa of the basic functional group for optimal protonation and solubility. It's beneficial to experimentally determine the pH-solubility profile of your compound.
Step 2: Salt Formation
If direct pH adjustment is insufficient, forming a salt of your pyranopyridine intermediate can significantly improve its aqueous solubility and dissolution rate.[16]
Experimental Protocol: Salt Formation for Solubility Enhancement
-
Acid Selection: Choose a pharmaceutically acceptable acid to form the salt. Common choices include hydrochloric acid (for a hydrochloride salt), sulfuric acid (for a sulfate salt), or organic acids like tartaric or citric acid.
-
Stoichiometry: Dissolve your pyranopyridine intermediate (the free base) in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Acid Addition: Add a stoichiometric equivalent of the selected acid (or a slight excess) to the solution. The salt will often precipitate out of the organic solvent.
-
Isolation and Characterization: Isolate the precipitated salt by filtration, wash with a small amount of the organic solvent, and dry under vacuum. Confirm the formation of the salt using techniques like NMR, FT-IR, and melting point analysis.
-
Solubility Assessment: Determine the aqueous solubility of the newly formed salt and compare it to the free base.
Step 3: The Prodrug Approach
If salt formation is not viable or does not provide the desired solubility, a prodrug strategy can be employed.[17][18][19] This involves chemically modifying the pyranopyridine intermediate to attach a polar, water-soluble moiety.[20] This promoiety is designed to be cleaved in vivo to release the active parent drug.[21]
Diagram: Prodrug Strategy for Solubility Enhancement
Caption: A workflow for the prodrug approach to enhance solubility.
Scenario 3: Conventional methods have failed, and you need a robust formulation for in vivo studies.
Question: I've tried co-solvents, pH adjustment, and surfactants with limited success. My pyranopyridine intermediate is still not soluble enough for my planned animal studies. What are my next options?
Answer: When conventional methods are insufficient, advanced formulation strategies that modify the physical state of the drug are necessary. Solid dispersions and nanosuspensions are two powerful techniques to consider.[8][22]
1. Solid Dispersions
In a solid dispersion, the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[23] This can lead to a reduction in drug crystallinity, increased wettability, and a higher dissolution rate.[24][25]
Diagram: Mechanism of Solid Dispersion
Caption: The process of forming a solid dispersion to improve drug dissolution.
Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation
-
Carrier Selection: Choose a suitable hydrophilic carrier, such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC).
-
Solvent Selection: Identify a common volatile solvent that dissolves both your pyranopyridine intermediate and the chosen carrier.
-
Dissolution: Dissolve the drug and carrier in the solvent in the desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Characterize the solid dispersion for amorphicity (using DSC or PXRD) and assess its dissolution rate compared to the pure drug.
2. Nanosuspensions
Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.[9][11] The reduction in particle size leads to an increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution velocity.[22]
Table: Comparison of Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the solvent.[4] | Simple and quick for early-stage screening. | Potential for in vitro assay interference and in vivo toxicity. |
| pH Adjustment | Ionizes the drug molecule.[3] | Effective for compounds with ionizable groups. | Limited by the pKa of the drug and physiological pH. |
| Surfactants | Forms micelles to encapsulate the drug.[6] | Can significantly increase apparent solubility. | Potential for toxicity and foaming. |
| Solid Dispersions | Reduces drug crystallinity and increases wettability.[24] | Can lead to significant improvements in dissolution. | Potential for physical instability (recrystallization). |
| Nanosuspensions | Increases surface area for dissolution.[11] | Applicable to a wide range of poorly soluble drugs. | Requires specialized equipment for production. |
Conclusion
Overcoming the poor solubility of pyranopyridine intermediates is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can effectively enhance the solubility of these promising compounds, thereby accelerating their journey through the drug discovery and development pipeline.
References
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). The general structure of pyranopyridine derivatives 287. Retrieved from [Link]
-
PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
-
PMC - NIH. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Retrieved from [Link]
-
PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]
-
LLS Health. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved from [Link]
-
ResearchGate. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Retrieved from [Link]
-
PubMed. (n.d.). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Retrieved from [Link]
-
MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Retrieved from [Link]
-
ResearchGate. (n.d.). strategies to increase solubility and bioavailability of drugs. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]
-
NIH. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]
-
PMC - NIH. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Solubilizing the Insoluble. Retrieved from [Link]
-
Eurasian Chemical Communications. (2021). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. Retrieved from [Link]
-
Scientist Solutions. (n.d.). The important role and application of surfactants in pharmaceutical formulations. Retrieved from [Link]
-
PubMed Central. (2018). Parenteral nanosuspensions: a brief review from solubility enhancement to more novel and specific applications. Retrieved from [Link]
-
NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]
-
PubMed. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. Retrieved from [Link]
-
MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Retrieved from [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
Scientist Solutions. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Solubility Enhancement Techniques by Solid Dispersion. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Prodrug strategies to overcome poor water solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology | Request PDF. Retrieved from [Link]
-
Journal of Drug Discovery and Therapeutics. (n.d.). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Retrieved from [Link]
Sources
- 1. echemcom.com [echemcom.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. ajprd.com [ajprd.com]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 15. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. longdom.org [longdom.org]
- 23. japer.in [japer.in]
- 24. jddtonline.info [jddtonline.info]
- 25. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of Heterocyclic Aldehyde Synthesis
Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up of heterocyclic aldehyde synthesis. These molecules are pivotal building blocks in pharmaceuticals, agrochemicals, and material science, making their efficient and safe production at scale a critical endeavor[1][2][3]. Transitioning a synthesis from a laboratory flask to a multi-liter reactor is rarely a linear process of simply multiplying reagent quantities.[4][5] Unforeseen variables related to thermodynamics, kinetics, and mass transport often emerge, leading to decreased yields, altered impurity profiles, and significant safety hazards.[4][5][6]
This guide is structured to provide you, the dedicated researcher and process chemist, with practical, field-proven insights in a direct question-and-answer format. We will dissect common problems, explain the underlying chemical and engineering principles, and offer robust troubleshooting strategies to ensure your scale-up is successful, safe, and reproducible.
Section 1: Core Scale-Up Challenges - Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions encountered when planning a scale-up campaign.
Q1: My bench-scale reaction gives a 95% yield. Can I expect the same on a 10 L scale?
A1: Not necessarily. It is a common misconception that yields will remain constant during scale-up.[4] The primary reason for potential yield loss is the change in the surface-area-to-volume ratio.[5] In a larger reactor, this ratio decreases significantly, which impairs heat transfer.[5][7] Poor heat dissipation can lead to localized hotspots, promoting side reactions and thermal degradation of your product or reagents, thus lowering the overall yield.[4][5] Furthermore, mixing efficiency, which is crucial for maintaining homogeneity, becomes more challenging in larger vessels, potentially leading to incomplete reactions or the formation of byproducts.[4][8]
Q2: What is the single most critical factor to consider before scaling up an exothermic reaction for a heterocyclic aldehyde synthesis?
A2: Without a doubt, it is thermal safety . Many formylation reactions, such as the Vilsmeier-Haack reaction commonly used for this purpose, can be highly exothermic and may involve thermally unstable intermediates.[9] A reaction that is easily managed in a small flask with an ice bath can generate heat far too quickly for a large reactor's cooling system to handle, leading to a dangerous thermal runaway.[6][9] Before any significant scale-up, a thorough thermal hazard assessment, ideally using reaction calorimetry, is essential to understand the heat of reaction, maximum heat release rate, and the potential for secondary decomposition reactions.[10][11][12]
Q3: Why is the color of my scaled-up reaction different from the lab-scale version, even though I used the same reagents?
A3: A color change often indicates a different impurity profile. Minor side reactions that were negligible at the gram scale can become significant at the kilogram scale.[4] This "impurity amplification" can be caused by several factors:
-
Longer reaction or heating times: Larger volumes take longer to heat and cool, providing more time for side reactions to occur.
-
Localized overheating: As mentioned, poor heat transfer can create hotspots where degradation or alternative reaction pathways are favored.[5]
-
Inefficient mixing: Pockets of high reagent concentration can lead to the formation of different byproducts.[8]
-
Raw material impurities: The impurity profile of a larger batch of starting material may differ from the small bottle used for initial experiments.
Q4: My product is precipitating during the reaction at scale, which didn't happen in the lab. What's going on?
A4: This is typically a result of altered solubility parameters due to localized concentration or temperature gradients. In a large, imperfectly mixed reactor, adding a reagent or antisolvent can create localized areas of supersaturation, inducing premature precipitation.[4] Similarly, if the reaction mixture cools unevenly, the product may crash out on colder surfaces of the reactor. This can be problematic as it can lead to poor crystal form, occlusion of impurities, and difficulties with final product isolation.
Section 2: Troubleshooting Guide - In-Depth Problem Solving
This section delves into specific problems you might encounter during your scale-up experiments, providing detailed explanations and actionable solutions.
Thermal Management & Exotherm Control
Q: My reactor temperature is overshooting the set point during reagent addition, and I'm concerned about a runaway reaction. What are my immediate and long-term solutions?
A: Temperature overshoot is a critical warning sign of inadequate heat removal. The rate of heat generation from your reaction is exceeding the rate of heat removal by the reactor's cooling system.
Immediate Actions:
-
Stop the Feed: Immediately halt the addition of the limiting reagent.
-
Maximize Cooling: Ensure the reactor's cooling jacket is at its maximum flow rate and lowest possible temperature.
-
Emergency Quenching (if necessary and planned for): If the temperature continues to rise uncontrollably, have a pre-determined and validated quenching procedure ready. This could involve adding a cold, inert solvent or a chemical quencher.
Long-Term Solutions & Root Cause Analysis:
The core issue is that the heat generation is too rapid for the given scale. Here’s how to systematically address it:
-
Causality: The Vilsmeier-Haack reaction, for instance, involves the formation of a highly reactive electrophile (the Vilsmeier reagent), and its subsequent reaction with an activated heterocyclic ring is often highly exothermic.[9][13] At the lab scale, the high surface-area-to-volume ratio allows for rapid heat dissipation into the surrounding environment (e.g., an ice bath). In a large reactor, this ratio is much lower, and the heat becomes trapped within the reaction mass.[5]
-
Troubleshooting Protocol:
-
Perform Reaction Calorimetry: This is non-negotiable for safe scale-up.[10][14] A reaction calorimeter will provide critical data on the total heat of reaction (ΔHrxn), the maximum rate of heat release (qmax), and the adiabatic temperature rise (ΔTad). This data allows you to engineer a safe process.[12]
-
Switch to a Semi-Batch Process: Instead of adding all reagents at once (batch process), add the most reactive reagent slowly over time (semi-batch). This allows you to control the rate of reaction and, therefore, the rate of heat generation, matching it to the reactor's cooling capacity.
-
Reduce Reagent Concentration: Diluting the reaction mixture increases the thermal mass, meaning there is more solvent to absorb the heat generated, resulting in a smaller temperature rise.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature will decrease the reaction rate and, consequently, the rate of heat generation.
-
Below is a decision workflow for managing exothermic reactions during scale-up.
Caption: Decision workflow for managing thermal excursions.
Mixing, Mass Transfer, and Reagent Addition
Q: I'm seeing significant byproduct formation near the point of reagent addition in my scaled-up batch. How can I improve mixing to ensure a more uniform reaction?
A: This phenomenon, known as "meso-mixing," occurs when the rate of reaction is faster than the rate at which the added reagent is dispersed throughout the bulk of the reaction mixture. This creates localized zones of high concentration, which can favor undesired side reactions.
-
Causality: In a small flask, a magnetic stir bar can create turbulent flow that mixes the contents almost instantaneously. In a large reactor, achieving such rapid homogenization is much more difficult.[8] The type of impeller, its speed (RPM), and the location of the addition point are all critical factors.[8] Poor mixing can lead to lower yields, poor selectivity, and an increase in impurities.[8]
-
Troubleshooting Protocol:
-
Optimize Agitation:
-
Impeller Selection: For many organic syntheses, a pitched-blade turbine or a retreat curve impeller is more effective than a simple anchor stirrer. Consult with a chemical engineer to select the best impeller for your reactor geometry and the viscosity of your reaction medium.
-
Agitator Speed: Increase the agitator speed. However, be mindful of creating a vortex, which can decrease mixing efficiency. Baffles in the reactor can help prevent this.
-
-
Optimize Reagent Addition:
-
Subsurface Addition: Instead of adding the reagent to the surface, use a dip tube to introduce it below the surface, preferably near the impeller where turbulence is highest. This promotes rapid dispersion.
-
Dilute the Reagent: Adding a diluted stream of the reagent can help to prevent high local concentrations upon addition.
-
-
Model the System: For critical processes, computational fluid dynamics (CFD) modeling can simulate the mixing within your reactor and help identify the optimal addition point and agitation parameters before you even run the experiment.
-
Product Isolation & Purification Challenges
Q: My heterocyclic aldehyde product oiled out during crystallization at scale, whereas it formed nice crystals in the lab. How do I troubleshoot this?
A: "Oiling out" or liquid-liquid phase separation during crystallization is a common and frustrating scale-up problem. It typically happens when the system enters a metastable zone where the solute has a higher propensity to form an amorphous oil rather than an ordered crystalline lattice.
-
Causality: This is often triggered by a combination of factors that are more pronounced at scale:
-
Higher Impurity Levels: Impurities can inhibit nucleation and crystal growth, favoring the formation of an oil.[15]
-
Rapid Cooling/Antisolvent Addition: The slower heat transfer and less efficient mixing in a large reactor can lead to non-uniform cooling or pockets of high supersaturation, pushing the system into the oiling-out region.[4]
-
Insufficient Agitation: Proper agitation is needed to keep the forming crystals suspended and to ensure uniform temperature and concentration.
-
-
Troubleshooting Protocol for Crystallization:
-
Slow Down the Process: Decrease the cooling rate or slow the addition rate of the antisolvent. This gives the molecules more time to orient themselves into a crystal lattice.
-
Increase Agitation: A higher stir rate can provide the mechanical energy needed to break up oil droplets and encourage nucleation.
-
Add Seed Crystals: Introducing a small amount of the desired crystalline material when the solution is slightly supersaturated can provide a template for crystal growth and bypass the kinetic barrier to nucleation.
-
Solvent System Optimization: You may need to re-optimize your solvent/antisolvent system. A solvent in which the product is slightly less soluble might be beneficial.
-
Purity Check: Ensure the purity of the material going into the crystallization is consistent with the lab-scale runs. An unexpected impurity might be the culprit.[15][16]
-
Quantitative Data Example: Impact of Scale on Cooling Time
| Parameter | Lab Scale (250 mL Flask) | Pilot Scale (50 L Reactor) |
| Volume | 0.15 L | 40 L |
| Surface Area | ~0.018 m² | ~1.5 m² |
| Surface Area / Volume | ~120 m⁻¹ | ~37.5 m⁻¹ |
| Typical Cooling Time (80°C to 20°C) | ~15 minutes | ~2-3 hours |
This table illustrates the drastic reduction in the surface-area-to-volume ratio and its direct impact on cooling time, a key factor in controlling crystallization.
Section 3: Protocols for Safe Scale-Up
Protocol 1: Preliminary Thermal Hazard Assessment
This protocol should be performed before scaling any new or modified synthesis beyond the 1 L scale.
-
Literature Review: Thoroughly search for any reported thermal hazards associated with your reagents or reaction class (e.g., Vilsmeier-Haack, nitrations).[9]
-
Calculate Adiabatic Temperature Rise (ΔTad):
-
Estimate the heat of reaction (ΔHrxn) using literature values or computational tools (e.g., CHETAH).
-
Determine the heat capacity (Cp) of your reaction mixture. For many organic solvents, this is approximately 1.8 - 2.2 J/g·K.
-
Calculate ΔTad using the formula: ΔTad = (-ΔHrxn) / (m * Cp) , where 'm' is the total mass of the reaction mixture.
-
Safety Guideline: If ΔTad is greater than 50°C, a full reaction calorimetry study is strongly recommended before proceeding.
-
-
Identify Potential Side Reactions: Consider what could happen if the reaction temperature exceeds the desired setpoint. Could a solvent start to boil? Could a starting material or product begin to decompose?
-
Plan for Failure: Develop a clear plan for what to do in case of a cooling failure. This should include identifying a suitable quenching agent and a safe procedure for its addition.
Section 4: Safety and Regulatory Considerations
Q: What are my responsibilities regarding Process Safety Management (PSM) when scaling up the synthesis of a potentially hazardous chemical?
A: If you are working with highly hazardous chemicals above certain threshold quantities, you may be subject to regulations like OSHA's Process Safety Management (PSM) standard (29 CFR 1910.119).[17][18] PSM is a comprehensive program designed to prevent catastrophic releases of toxic, reactive, flammable, or explosive chemicals.[19][20]
Key elements of a PSM program relevant to scale-up include:
-
Process Hazard Analysis (PHA): A systematic evaluation of the potential hazards associated with the process. This is where you would use data from your thermal hazard assessment.
-
Written Operating Procedures: Detailed, step-by-step instructions for conducting the synthesis safely.
-
Management of Change (MOC): A formal procedure for reviewing any changes to the process, such as a change in scale, reagents, or equipment, to ensure that no new hazards are introduced.
-
Emergency Planning and Response: A detailed plan for responding to emergencies, including fires, spills, and runaway reactions.[21]
Even if your scale does not fall under mandatory PSM regulations, adopting its principles is a best practice for ensuring a safe scale-up.[19][22]
References
- Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026).
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). PubMed Central.
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
- Scale-Up of a Vilsmeier Formylation Reaction. (n.d.).
- Scale-Up Challenges for Intermediates: A Practical Guide. (n.d.).
- Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. (2023).
- Process safety management of highly hazardous chemicals. (n.d.). OSHA.
- Protein purification and crystallization artifacts: The tale usually not told. (n.d.). PMC - NIH.
- Reaction Calorimetry Guide. (n.d.). Mettler Toledo.
- Dominance of heat transfer limitations in conventional sol-gel synthesis of LTA revealed by microcrystallization. (n.d.).
- What are issues/things to consider when scaling up reactions from the lab to a factory?. (n.d.). Reddit.
- Troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
- 6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). PMC - NIH.
- Process Safety Management (PSM): OSHA Standards & Safety. (2023). Sigma-HSE.
- An Introduction to Reaction Calorimetry. (2018). Syrris.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo.
- Information on the Reaction Calorimetry applic
- Process Safety Management - Overview. (n.d.).
- Process Safety Management of Highly Hazardous Chemicals. (n.d.).
- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025).
- A Structured Approach To Cope with Impurities during Industrial Crystalliz
- Mixing and Mass Transfer | Reaction R
- A Guide to OSHA's Process Safety Management (PSM) Standard. (2025).
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021).
Sources
- 1. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
- 11. syrris.com [syrris.com]
- 12. fauske.com [fauske.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. syrris.com [syrris.com]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1910.119 - Process safety management of highly hazardous chemicals. | Occupational Safety and Health Administration [osha.gov]
- 18. Process Safety Management - Overview | Occupational Safety and Health Administration [osha.gov]
- 19. Process Safety Management (PSM): OSHA Standards & Safety [sigma-hse.us]
- 20. safetyculture.com [safetyculture.com]
- 21. Process Safety Management of Highly Hazardous Chemicals - International Brotherhood of Teamsters [teamster.org]
- 22. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
Technical Support Center: Minimizing Byproduct Formation in Multi-Step Synthesis
Welcome to the Technical Support Center dedicated to a critical challenge in chemical synthesis: the minimization of byproduct formation. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of multi-step synthesis. Here, we move beyond theoretical knowledge to provide actionable, field-proven insights and troubleshooting protocols to enhance the purity, yield, and efficiency of your synthetic routes.
Our philosophy is grounded in the principle that a well-designed experiment is a self-validating one. By understanding the "why" behind each experimental choice, you can proactively mitigate the formation of unwanted impurities, leading to more robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding byproduct formation. For more detailed troubleshooting, please refer to the subsequent guides.
Q1: My reaction is generating an unexpected byproduct. What is the first step I should take?
A1: The immediate priority is to gather as much information as possible about the byproduct and the reaction conditions. Before attempting any significant changes, perform a thorough analysis of your crude reaction mixture. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and crude Nuclear Magnetic Resonance (NMR) can provide initial insights into the number and relative polarity of the byproducts.[1][2] It's crucial to compare the analytical profile of your current reaction with a previous successful run, if available, to identify any deviations.
Q2: How can I quickly assess the impact of reaction parameters on byproduct formation?
A2: A One-Factor-at-a-Time (OFAT) approach can be an efficient initial strategy.[3] This involves systematically varying a single parameter—such as temperature, concentration, or catalyst loading—while keeping all other conditions constant.[3] For instance, running small-scale parallel reactions at different temperatures can quickly indicate if the byproduct formation is sensitive to thermal conditions.[4][5] This method, while not as comprehensive as a full Design of Experiments (DoE), can provide rapid and valuable directional information for optimization.
Q3: What are some common sources of impurities that are often overlooked?
A3: Beyond the immediate reaction chemistry, several factors can introduce impurities:
-
Starting Material Purity: Always verify the purity of your starting materials. Impurities in the initial reactants can carry through or participate in side reactions.
-
Solvent Quality: Solvents can contain stabilizers or impurities (e.g., water, peroxides) that can interfere with the reaction. Using freshly purified or high-purity solvents is recommended.
-
Atmospheric Contamination: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: Are there any "green chemistry" approaches to minimizing byproducts?
A4: Absolutely. Green chemistry principles are highly relevant to byproduct minimization.[6] Key strategies include:
-
Catalysis: Employing highly selective catalysts can significantly reduce the formation of undesired byproducts and increase reaction efficiency.[7]
-
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product inherently minimizes waste and byproducts.
-
Safer Solvents: Choosing environmentally benign solvents can reduce the generation of hazardous waste.[6] Water, ionic liquids, and solvent-free reactions are increasingly explored options.[6]
In-Depth Troubleshooting Guides
This section provides a more comprehensive, structured approach to identifying, characterizing, and mitigating byproduct formation.
Guide 1: Systematic Identification and Characterization of Byproducts
A fundamental principle of troubleshooting is to thoroughly understand the problem before attempting to solve it. This guide outlines a systematic workflow for identifying and characterizing unknown byproducts.
Workflow for Byproduct Identification
Caption: Workflow for the systematic identification and characterization of byproducts.
Step-by-Step Protocol for Byproduct Analysis
-
Initial Analytical Screening:
-
Objective: To determine the number of components in the crude mixture and obtain preliminary information on their properties.
-
Methodology:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent.
-
Analyze the sample using multiple analytical techniques to get a comprehensive overview.[8] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can quantify the relative amounts of product and byproducts, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides crucial molecular weight information.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds.[8]
-
-
-
Byproduct Isolation for Structural Elucidation:
-
Objective: To obtain a pure sample of the byproduct for detailed structural analysis.
-
Methodology:
-
Based on the analytical screening, select an appropriate purification technique.[10] Preparative HPLC is a powerful tool for isolating impurities, even at small scales.[11] Flash column chromatography is a standard technique for larger quantities.[1] Crystallization can be an effective method if the byproduct is a solid.[12][13]
-
-
-
Structural Elucidation:
-
Objective: To determine the exact chemical structure of the isolated byproduct.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can reveal the connectivity of atoms within the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, which allows for the determination of the molecular formula.
-
Other Spectroscopic Techniques: Infrared (IR) spectroscopy can identify functional groups, while UV-Visible spectroscopy can provide information about chromophores.
-
-
Data Summary: Comparison of Analytical Techniques
| Technique | Primary Use | Sensitivity | Information Provided |
| GC-MS | Identification of volatile and semi-volatile byproducts | High (ng/mL to pg/mL) | Molecular weight and fragmentation pattern |
| HPLC | Separation and quantification of a wide range of byproducts | Moderate to High (µg/mL to ng/mL) | Retention time, relative quantity |
| LC-MS | Identification and quantification of a broad range of compounds | High | Molecular weight, retention time, relative quantity |
| NMR | Unambiguous structural elucidation | Lower (requires µg to mg) | Detailed atomic connectivity and stereochemistry |
This table is adapted from information available in BenchChem's comparative guide.[8]
Guide 2: Reaction Optimization to Minimize Byproduct Formation
Once a byproduct has been identified, the next step is to modify the reaction conditions to disfavor its formation. This guide explores key parameters that can be adjusted to improve reaction selectivity.
Key Reaction Parameters and Their Impact
-
Temperature and Reaction Time (Kinetic vs. Thermodynamic Control):
-
Causality: Many reactions have competing pathways leading to different products. The product that forms faster is the "kinetic product," while the more stable product is the "thermodynamic product."[14][15] By adjusting the temperature and reaction time, you can often favor one over the other.[14]
-
Troubleshooting:
-
If the byproduct is the thermodynamic product (more stable), running the reaction at a lower temperature for a shorter duration may favor the formation of the desired kinetic product.[14][16]
-
If the byproduct is the kinetic product (forms faster), running the reaction at a higher temperature for a longer period can allow the reaction to reach equilibrium and favor the more stable thermodynamic product.[14][16]
-
-
Caption: Energy profile for kinetic vs. thermodynamic products.
-
Solvent Effects:
-
Causality: The solvent can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[17][18] Solvent properties like polarity, proticity, and viscosity can all play a role.[4][17]
-
Troubleshooting:
-
Polarity: If the transition state leading to the desired product is more polar than the starting materials, a more polar solvent may increase the reaction rate.
-
Protic vs. Aprotic: Protic solvents can hydrogen bond and may solvate charged species, which can either be beneficial or detrimental depending on the mechanism.
-
Screening: Conduct a solvent screen using a range of solvents with different properties (e.g., toluene, acetonitrile, THF, DMF) to identify the optimal medium for your reaction.
-
-
-
Concentration of Reactants:
-
Causality: The concentration of reactants can influence the reaction order and the relative rates of competing reaction pathways.[4] For example, a bimolecular side reaction will be more sensitive to changes in concentration than a unimolecular main reaction.
-
Troubleshooting:
-
If a byproduct is formed from the dimerization of a starting material, lowering the concentration of that reactant may reduce the rate of byproduct formation.
-
Conversely, if the desired reaction is of a higher order than the side reaction, increasing the concentration may be beneficial.
-
-
Guide 3: Advanced Purification Strategies
When reaction optimization is insufficient to completely eliminate a byproduct, advanced purification techniques are necessary.
Protocol for Method Development in Preparative HPLC
-
Analytical Method Development:
-
Develop a robust analytical HPLC method that provides good separation between your desired product and the byproduct(s).
-
Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions.
-
-
Method Scouting and Optimization:
-
Use the analytical method as a starting point for preparative scale-up.
-
Optimize the loading capacity to maximize throughput without sacrificing resolution.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by analytical HPLC to ensure purity.
-
Pool the pure fractions and remove the solvent to isolate the final product.
-
Alternative Purification Techniques
| Technique | Principle | Best Suited For |
| Crystallization | Difference in solubility between the product and impurities. | Purifying solid compounds, especially at large scale. |
| Distillation | Separation based on differences in boiling points. | Purifying volatile liquids. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Chiral separations and purification of thermally labile compounds. |
Process Analytical Technology (PAT) in Byproduct Minimization
For large-scale and manufacturing processes, Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[19][20][21]
By integrating real-time analytical tools (e.g., in-situ IR, Raman spectroscopy) into the reaction vessel, you can:
-
Monitor Reaction Progress: Track the consumption of reactants and the formation of products and byproducts in real-time.
-
Identify Deviations: Immediately detect any deviations from the desired reaction profile.
-
Implement Control Strategies: Use the real-time data to adjust process parameters and maintain optimal conditions, thereby minimizing byproduct formation.[20][21]
The adoption of PAT principles enables a shift from "testing to quality" to "building in quality," which is a cornerstone of modern pharmaceutical development and manufacturing.[22][23]
References
-
Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Dolan, J. W. (2017). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Leah4sci. (2023, December 7). Multi-Step Reactions & Synthesis (Live Recording) Pre-Finals Organic Chemistry Practice Session. YouTube. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
MDPI. (2020, November 18). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions | Process Development Strategies. Retrieved from [Link]
-
NIH. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 31). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Retrieved from [Link]
-
ResearchGate. (2018, January 4). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? Retrieved from [Link]
-
StudySmarter. (2024, August 27). Reaction Optimization: Definitions & Examples. Retrieved from [Link]
-
SynThink. (n.d.). Understanding and Controlling Process Impurities in Pharmaceuticals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Process analytical technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
Sources
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. 5 Ways To Teach Purification And Separation Of A Mixture [labster.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. jackwestin.com [jackwestin.com]
- 16. reddit.com [reddit.com]
- 17. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. Process analytical technology - Wikipedia [en.wikipedia.org]
- 20. longdom.org [longdom.org]
- 21. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 22. fda.gov [fda.gov]
- 23. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Signal Overlap in Pyranopyridine Structures
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of pyranopyridine structures. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with NMR signal overlap during the characterization of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and expert insights to help you resolve complex spectra and confidently elucidate the structure of your pyranopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is ¹H NMR signal overlap so common in pyranopyridine structures?
Signal overlap in the ¹H NMR spectra of pyranopyridine derivatives is a frequent challenge due to a combination of structural and electronic factors. The fused ring system often results in a number of protons residing in similar chemical environments, leading to closely spaced chemical shifts. Protons on the pyridine and pyran rings, as well as on various substituents, can have overlapping multiplets, making definitive assignment from a 1D spectrum alone nearly impossible. This is particularly true in the aromatic region and in aliphatic regions with multiple stereocenters.
Q2: My aromatic proton signals are a complex, overlapping multiplet. What is the first step I should take to resolve them?
When faced with a crowded aromatic region, the most effective initial step is to employ two-dimensional (2D) NMR techniques. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the ideal starting point. This experiment reveals which protons are scalar-coupled to each other, typically through two or three bonds. By identifying these coupling networks, you can begin to piece together the spin systems within your molecule. For instance, you can trace the connectivity of protons around the pyridine or a substituted phenyl ring.
A ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment can provide even more comprehensive information by showing correlations between all protons within a spin system, not just those that are directly coupled.[1] This is especially useful for identifying larger, interconnected networks of protons, such as those in alkyl chains or sugar moieties that might be attached to the pyranopyridine core.
Q3: I've run a COSY, but some key cross-peaks are still ambiguous due to overlap. What's the next logical experiment?
If homonuclear correlation experiments like COSY and TOCSY are insufficient, the next step is to use heteronuclear correlation experiments to spread the signals out into a second dimension based on the chemical shifts of the attached carbons. The ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable here.[2] It correlates each proton signal with the signal of the carbon atom to which it is directly attached. Since ¹³C spectra typically have a much wider chemical shift dispersion than ¹H spectra, this technique is excellent for resolving overlapping proton signals.[2] For example, two protons that overlap in the 1D ¹H spectrum will likely be attached to carbons with different ¹³C chemical shifts, resulting in well-separated cross-peaks in the HSQC spectrum.[3]
Q4: How can I confirm the overall connectivity and assign quaternary carbons in my pyranopyridine structure?
To establish long-range connectivities and assign quaternary carbons (which do not have attached protons and are therefore invisible in an HSQC spectrum), the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential.[4] This experiment shows correlations between protons and carbons that are typically two or three bonds away. By analyzing the HMBC correlations, you can piece together the entire carbon skeleton of your molecule. For example, you can confirm the fusion of the pyran and pyridine rings by observing correlations from protons on one ring to carbons on the other. You can also definitively assign quaternary carbons by observing correlations from nearby protons.
Troubleshooting Guides & In-Depth Protocols
Issue 1: Persistent Signal Overlap in the Aliphatic Region
Even with 2D NMR, complex stereochemistry in the pyran ring or in aliphatic substituents can lead to persistent signal overlap.
Causality: The chemical shift of a proton is sensitive to the conformational dynamics of the molecule.[4] In solution, pyranopyridine derivatives may exist as a mixture of rapidly interconverting conformers. The observed chemical shift at room temperature is a weighted average of the chemical shifts in each conformation. By changing the temperature, you can alter the populations of these conformers, which can lead to changes in the averaged chemical shifts.[4] These temperature-induced chemical shift changes are often different for different protons, which can be sufficient to resolve overlapping signals.
Experimental Protocol: Variable Temperature ¹H NMR Study
-
Sample Preparation: Prepare your sample in a suitable deuterated solvent with a wide liquid temperature range, such as toluene-d₈ (-95 °C to 111 °C) or dichloromethane-d₂ (-97 °C to 40 °C).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation: Gradually decrease or increase the temperature in increments of 10-20 K. It is crucial to allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum to ensure thermal stability and accurate chemical shifts.[1]
-
Data Acquisition: Record a ¹H spectrum at each temperature. Monitor the changes in chemical shifts and signal multiplicity.
-
Data Analysis: Compare the spectra at different temperatures to identify resolved signals. The temperature at which the best resolution is achieved can then be used for more complex 2D NMR experiments if necessary.
Table 1: Common Solvents for Variable Temperature NMR
| Solvent | Freezing Point (°C) | Boiling Point (°C) |
| Toluene-d₈ | -95 | 111 |
| Dichloromethane-d₂ | -97 | 40 |
| Acetone-d₆ | -94 | 56 |
| Methanol-d₄ | -98 | 65 |
| Tetrahydrofuran-d₈ | -108 | 66 |
Causality: Changing the NMR solvent can induce changes in chemical shifts due to solvent-solute interactions, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS). Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant upfield or downfield shifts of protons depending on their spatial orientation relative to the solvent molecule's ring current. This can be a powerful tool for resolving accidental signal degeneracy.
Experimental Protocol: Solvent Titration Study
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆.
-
Solvent Selection: Choose a second solvent with different properties (e.g., an aromatic solvent like C₆D₆ or a hydrogen-bonding solvent like CD₃OD).
-
Titration: Add small aliquots of the second deuterated solvent to your NMR tube containing the initial solution.
-
Data Acquisition: Acquire a ¹H spectrum after each addition, ensuring thorough mixing.
-
Data Analysis: Monitor the changes in chemical shifts. Even small additions of a different solvent can sometimes be enough to resolve overlapping signals.
Issue 2: Unambiguous Assignment of Protons and Carbons
A complete and confident assignment of all ¹H and ¹³C signals is crucial for full structural characterization.
A systematic application of a suite of 2D NMR experiments is the most robust method for unambiguous assignment.
Experimental Workflow for Structural Elucidation
Detailed Protocols for Key 2D NMR Experiments
¹H-¹H COSY
-
Setup: Acquire a standard high-resolution ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset (o1p).
-
Experiment Creation: Create a new experiment and load a standard COSY pulse program (e.g., cosygpqf).
-
Parameter Optimization: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals. Use a sufficient number of scans (ns) for good signal-to-noise and an appropriate number of increments (td in F1) for adequate resolution in the indirect dimension.
-
Acquisition: Run the experiment.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.
¹H-¹³C HSQC
-
Setup: Acquire ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.
-
Experiment Creation: Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).
-
Parameter Optimization: Set the ¹H spectral width in F2 and the ¹³C spectral width in F1. The number of increments in F1 will determine the ¹³C resolution. The pulse program is optimized for a one-bond ¹JCH coupling constant of ~145 Hz, which is a good starting point for most organic molecules.
-
Acquisition: Run the experiment.
-
Processing: Process the data with appropriate window functions and 2D Fourier transformation.
¹H-¹³C HMBC
-
Setup: Use the same ¹H and ¹³C spectral parameters as for the HSQC experiment.
-
Experiment Creation: Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Parameter Optimization: The key parameter to consider is the long-range coupling constant (J-HMBC), which is typically set to 8-10 Hz to optimize for two- and three-bond correlations.
-
Acquisition: Run the experiment.
-
Processing: Process the data similarly to the HSQC experiment.
Issue 3: Difficulty in Differentiating Isomers
Pyranopyridine synthesis can sometimes yield regioisomers or stereoisomers that are difficult to distinguish based on connectivity data alone.
Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. A ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment detects these spatial proximities. Cross-peaks in a NOESY/ROESY spectrum indicate that the correlated protons are close to each other, which can be invaluable for determining stereochemistry and differentiating between isomers.
Decision Logic for Isomer Differentiation
Advanced Topics
Computational NMR Prediction
For particularly challenging structures, computational methods can be used to predict ¹H and ¹³C chemical shifts. By calculating the expected spectra for different possible isomers and comparing them to the experimental data, you can gain additional confidence in your structural assignment. Several software packages and web-based tools are available for this purpose.
References
-
MestReNova. (n.d.). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Retrieved from [Link]
- Morris, G. A., & Richards, R. E. (1978). Enhancement of nuclear magnetic resonance signals of insensitive nuclei by polarization transfer. Journal of the American Chemical Society, 100(23), 7416–7418.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Dudley, G. B., & Williams, K. R. (2011). A Guide to Solving NMR Problems.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
- Kay, L. E., & Bax, A. (1989). Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronuclear NMR spectroscopy. Biochemistry, 28(15), 6153–6155.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH.
- Live, D. H., Davis, D. G., Agosta, W. C., & Cowburn, D. (1984). Long range proton-carbon coupling constants as a probe of the conformation of the 10,11-dihydro-5H-dibenzo[a,d]cycloheptene ring system. Journal of the American Chemical Society, 106(21), 6104–6105.
- Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 423-463.
- Giraudeau, P. (2023). Quantitative NMR spectroscopy of complex mixtures.
- Nguyen, T. T. H., Nguyen, T. C., & Le, T. H. (2023). Variable Temperature NMR Experiment Studying Cyanopyridone Structure. Vietnam Journal of Chemistry, 61(5), 601-605.
- Dabrowski, J., Ejchart, A., Rasala, D., & Kraus, W. (1987). Two-dimensional NMR studies of fused N-heterocycles. Magnetic Resonance in Chemistry, 25(4), 338-342.
- Nawrocka, E. K., Urbańczyk, M., Koziński, K., & Kazimierczuk, K. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(57), 35321-35325.
-
The Organic Chemistry Tutor. (2018, May 17). Signal Overlap in NMR Spectroscopy [Video]. YouTube. [Link]
-
University of California, Davis. (n.d.). NMR Facility: 2D NMR. Retrieved from [Link]
-
University of Ottawa. (2014, March 6). Variable Temperature to Improve NMR Resolution. uOttawa NMR Facility Blog. Retrieved from [Link]
- Dabrowski, J., & Witanowski, M. (1984). Assignment of overlapping 1H NMR signals in carp seminal plasma by proton-detected 2D C,H correlation spectroscopy. Journal of Magnetic Resonance, 59(2), 326-329.
- Goodman, J. M. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
- Latypov, S. K., & Samitov, Y. Y. (1993). Conformational analysis of heterocyclic compounds. XXX. Application of variable-temperature 1H NMR spectroscopy to the study of the conformational equilibrium of 1,3-dithiane and its derivatives. Russian Chemical Bulletin, 42(1), 77-81.
-
Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment. Retrieved from [Link]
- Martin, G. E., & Zektzer, A. S. (1988). Long-range two-dimensional heteronuclear chemical shift correlation. Magnetic Resonance in Chemistry, 26(8), 631-652.
- Macura, S., & Ernst, R. R. (1980). Elucidation of cross relaxation in liquids by two‐dimensional N.M.R. spectroscopy. Molecular Physics, 41(1), 95-117.
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
Sources
- 1. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 2. Assignment of overlapping (1)H NMR signals in carp seminal plasma by proton-detected 2D C,H correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variable Temperature NMR Experiment Studying Cyanopyridone Structure | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 4. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Definitive Guide to the Structural Validation of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde: An X-ray Crystallography-Centric Comparison
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic scaffolds like 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, a compound of interest for its potential biological activities, precise structural validation is not merely a formality but a critical prerequisite for understanding its reactivity, intermolecular interactions, and ultimately, its function. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this pyranopyridine derivative, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the experimental workflow of X-ray diffraction and compare its outputs with those of other widely used spectroscopic methods, offering a comprehensive perspective for researchers in the field.
The Imperative of Unambiguous Structure: The Case of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
The synthesis of complex organic molecules can often yield a variety of isomers or unexpected rearrangement products. In the case of the pyranopyridine core, the precise regiochemistry of the aldehyde group and the stereochemistry of the dihydropyran ring are crucial determinants of its biological and chemical properties. While techniques like NMR and mass spectrometry provide valuable insights into the connectivity and formula of a molecule, they can sometimes be insufficient for irrefutable proof of its three-dimensional arrangement. This is where the power of X-ray crystallography becomes indispensable.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction stands as the most powerful and definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the material, we can map the electron density within the crystal and thereby determine the precise location of each atom in the molecule.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps, each critical for the final outcome.
Figure 1. A generalized workflow for single-crystal X-ray crystallography.
Step-by-Step Protocol for Crystallization and Data Collection:
-
Synthesis and Purification: The initial synthesis of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is typically achieved through a multi-step reaction sequence, often culminating in a final cyclization reaction. Purification to >99% purity, as confirmed by techniques like HPLC and NMR, is crucial for obtaining high-quality crystals.
-
Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or dichloromethane/hexane). Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals suitable for X-ray diffraction.
-
Crystal Selection and Mounting: A well-formed, single crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined against the experimental data to optimize the atomic coordinates, bond lengths, bond angles, and thermal parameters, resulting in a final, highly accurate three-dimensional structure.
Crystallographic Data for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
The following table summarizes hypothetical but realistic crystallographic data for the title compound.
| Parameter | Value |
| Chemical Formula | C9H9NO2 |
| Formula Weight | 163.17 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.123(3) |
| c (Å) | 9.456(2) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 787.9(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.376 |
| R-factor (%) | 4.2 |
| Goodness-of-fit | 1.05 |
Orthogonal Validation: A Multi-Technique Approach
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy employs a suite of spectroscopic techniques that provide complementary information about the molecule in solution and confirm its bulk purity and identity.
Figure 2. An integrated workflow for the comprehensive validation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, one would expect to see distinct signals for the aromatic protons, the aldehyde proton, and the protons of the dihydropyran ring.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments provide crucial information about the connectivity between protons (COSY), which proton is attached to which carbon (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the complete assignment of the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer insights into its fragmentation pattern, which can be used to piece together the structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For our target compound, characteristic peaks would be expected for the C=O stretch of the aldehyde, the C=N and C=C stretches of the pyridine ring, and the C-O stretch of the pyran ring.
Comparative Analysis of Validation Techniques
The following table provides a direct comparison of the strengths and limitations of each technique in the context of validating the structure of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Infrared Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment, stereochemistry in solution | Molecular weight, molecular formula (HRMS) | Presence of functional groups |
| Definitive Nature | Unambiguous and definitive | Often definitive for connectivity, can be ambiguous for complex stereochemistry | Provides molecular formula, not full structure | Confirmatory for functional groups, not definitive for overall structure |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) | Solid or liquid |
| Experimental Difficulty | High (crystal growth can be a major bottleneck) | Moderate | Low to moderate | Low |
| Throughput | Low | High | High | High |
Conclusion
The structural validation of a novel molecule like 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR, MS, and IR spectroscopy provide essential and complementary data regarding the connectivity, molecular formula, and functional groups present in the molecule, single-crystal X-ray crystallography remains the undisputed gold standard for the unambiguous determination of its three-dimensional structure. The detailed atomic-level information provided by X-ray crystallography is invaluable for understanding the structure-activity relationships of this and other important heterocyclic compounds, thereby guiding future efforts in drug design and development. The integration of these techniques, as outlined in this guide, represents a robust and reliable strategy for the comprehensive characterization of novel chemical entities.
References
-
Title: Crystal Structure Determination. Source: Wikipedia. URL: [Link]
-
Title: X-ray crystallography. Source: Wikipedia. URL: [Link]
-
Title: Nuclear Magnetic Resonance Spectroscopy. Source: Wikipedia. URL: [Link]
-
Title: Mass spectrometry. Source: Wikipedia. URL: [Link]
-
Title: Infrared spectroscopy. Source: Wikipedia. URL: [Link]
A Comparative Guide to the Synthetic Routes of Pyranopyridines: A Senior Application Scientist's Perspective
The pyranopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents. The efficient construction of this privileged heterocyclic system is, therefore, a critical focus for synthetic and medicinal chemists. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies for assembling pyranopyridines, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each approach. The discussion is supported by experimental data and detailed protocols to empower researchers in selecting and optimizing the ideal route for their specific drug discovery and development endeavors.
Multi-Component Reactions (MCRs): The Power of Convergence
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecular architectures, including pyranopyridines.[1] These one-pot reactions, where three or more starting materials combine in a single synthetic operation, offer significant advantages in terms of reduced reaction times, minimized waste production, and operational simplicity.[1]
Mechanistic Rationale and Experimental Causality
The majority of MCRs leading to pyranopyridines proceed through a domino sequence of reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization. The choice of catalyst and reaction conditions is paramount in directing the reaction pathway and achieving high yields.
A common MCR for the synthesis of 2-amino-4H-pyranopyridines involves the reaction of an aldehyde, malononitrile, and a suitable active methylene pyridine derivative. The reaction is often catalyzed by a base, such as piperidine or a solid-supported catalyst, which facilitates the initial condensation and subsequent cyclization steps. The use of green solvents, like water or ethanol, and the application of microwave irradiation can further enhance the efficiency and environmental friendliness of these reactions.[2]
Advantages and Limitations
The primary advantage of MCRs lies in their convergence and efficiency, allowing for the rapid generation of molecular diversity from simple starting materials. This is particularly valuable in the context of library synthesis for high-throughput screening. However, the one-pot nature of MCRs can sometimes lead to challenges in reaction optimization and purification, especially if side reactions occur. The substrate scope can also be a limitation for certain MCRs.
Tandem and Cascade Reactions: Elegance in Synthesis
Tandem or cascade reactions, where a single event triggers a sequence of transformations to form the final product without the need for isolating intermediates, represent an elegant and efficient approach to pyranopyridine synthesis.[3] These reactions often lead to a significant increase in molecular complexity in a single, one-pot operation.[4]
Mechanistic Insights and Key Transformations
A classic example of a tandem reaction for pyranopyridine synthesis is the Michael-Aldol condensation.[3] In this sequence, a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is followed by an intramolecular Aldol reaction to construct the pyran ring. The careful design of the starting materials is crucial to ensure the desired tandem sequence occurs.
Another powerful tandem approach involves a [4+2] cycloaddition (Diels-Alder reaction) followed by a subsequent cyclization or rearrangement to furnish the pyranopyridine core.[5] The choice of diene and dienophile, as well as the reaction conditions, dictates the regioselectivity and stereoselectivity of the final product.
Strategic Advantages and Considerations
The key advantage of tandem reactions is the ability to construct complex polycyclic systems with high efficiency and stereocontrol in a single step.[6] This approach minimizes the number of synthetic steps and purification procedures, leading to higher overall yields and reduced waste. However, the successful design of a tandem reaction requires a deep understanding of the reactivity of the functional groups involved to ensure the desired reaction cascade proceeds selectively.
Intramolecular Cyclization: Forging the Heterocyclic Ring
Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of pyranopyridines. This approach involves the formation of the pyran ring from a pre-functionalized pyridine precursor containing the necessary reactive groups.
Mechanistic Pathways and Driving Forces
Intramolecular cyclization reactions to form pyranopyridines can be triggered by various conditions, including acid or base catalysis, or thermal activation.[7] A common strategy involves the intramolecular cyclization of a pyridine derivative bearing a side chain with an electrophilic center (e.g., an aldehyde or ketone) and a nucleophilic group on the pyridine ring or another part of the side chain.[7] The regioselectivity of the cyclization is determined by the relative positions of the reacting functional groups.
Versatility and Limitations
Intramolecular cyclization offers a high degree of control over the final structure of the pyranopyridine, as the precursor can be designed and synthesized with specific functionalities in place. This method is particularly useful for the synthesis of complex and highly substituted pyranopyridines. The main limitation of this approach is that it often requires a multi-step synthesis of the cyclization precursor, which can be time-consuming and may result in lower overall yields compared to convergent methods like MCRs.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has revolutionized the field of synthetic chemistry by offering a rapid and efficient alternative to conventional heating methods.[8] The application of microwave irradiation to the synthesis of pyranopyridines can lead to dramatic reductions in reaction times, increased yields, and improved product purity.[2]
The "Microwave Effect": More Than Just Heating
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8] This can result in reaction rate accelerations that are not solely attributable to the increase in temperature, a phenomenon often referred to as the "microwave effect." This can be particularly advantageous for reactions that are slow or require harsh conditions under conventional heating.
Practical Advantages and Implementation
The use of microwave synthesis is compatible with many of the synthetic routes discussed above, including MCRs and intramolecular cyclizations.[2] The ability to perform reactions in sealed vessels under controlled temperature and pressure allows for the use of low-boiling point solvents at temperatures above their normal boiling points, further accelerating reaction rates.
Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route to a particular pyranopyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired level of efficiency and greenness. The following table provides a comparative summary of the key features of the discussed synthetic routes.
| Parameter | Multi-Component Reactions (MCRs) | Tandem/Cascade Reactions | Intramolecular Cyclization | Microwave-Assisted Synthesis |
| Efficiency | High (convergent, one-pot) | Very High (multiple bond formations in one step) | Variable (depends on precursor synthesis) | Significantly enhances the efficiency of other methods |
| Atom Economy | Excellent | Excellent | Good | Not directly applicable, but reduces byproducts |
| Versatility | High for generating libraries | Moderate to High (substrate-dependent) | High (good for complex targets) | Applicable to a wide range of reactions |
| Reaction Time | Generally short | Often very short | Can be long due to precursor synthesis | Drastically reduced |
| Yields | Good to Excellent | Good to Excellent | Variable | Often improved |
| Scalability | Can be challenging to optimize | Can be challenging to scale up | Generally good | Good for lab-scale, specialized equipment for large scale |
| Greenness | Can be very green (one-pot, green solvents) | Inherently green (high efficiency) | Less green if precursor synthesis is long | Very green (reduced energy consumption and waste) |
Detailed Experimental Protocols
Protocol 1: Multi-Component Synthesis of a 2-Amino-4H-pyrano[2,3-b]pyridine Derivative
This protocol is a representative example of a three-component reaction to synthesize a pyranopyridine derivative.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
3-cyano-4,6-dimethyl-2-pyridone (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 3-cyano-4,6-dimethyl-2-pyridone (1.0 mmol) in ethanol (10 mL), add piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure pyranopyridine derivative.
-
Typical yields for this type of reaction range from 80-95%.
Protocol 2: Microwave-Assisted Synthesis of a Tetrahydro-8H-pyrano[3,2-b]pyridine Derivative[2]
This protocol illustrates the significant rate enhancement achieved through microwave irradiation.
Materials:
-
Substituted 2-amino-3-cyano-4H-chromene (1 mmol)
-
Cyclohexanone (1.3 mmol)
-
Anhydrous AlCl₃ (catalytic amount)
-
DMF (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-amino-3-cyano-4H-chromene (1 mmol), cyclohexanone (1.3 mmol), and a catalytic amount of anhydrous AlCl₃ in DMF (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature of 120°C for 5-10 minutes.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure product.
-
This microwave-assisted method can provide excellent yields in a fraction of the time required for conventional heating.[2]
Conclusion and Future Outlook
The synthesis of pyranopyridines continues to be an active area of research, driven by the significant biological activities of this heterocyclic scaffold. Multi-component and tandem reactions offer the most efficient and convergent routes for the rapid construction of pyranopyridine libraries, making them invaluable tools in drug discovery. Intramolecular cyclization remains a powerful strategy for the synthesis of more complex and specifically functionalized targets. The integration of green chemistry principles, particularly the use of microwave-assisted synthesis and environmentally benign solvents and catalysts, will undoubtedly shape the future of pyranopyridine synthesis. As our understanding of the reaction mechanisms deepens, the development of even more sophisticated and selective synthetic methodologies can be anticipated, further empowering the discovery of novel pyranopyridine-based therapeutics.
References
-
El-Sayed, N. N. E., et al. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 28(15), 5891. [Link]
-
Al-Tel, T. H., et al. (2013). Tandem multicomponent reactions toward the design and synthesis of novel antibacterial and cytotoxic motifs. Current Medicinal Chemistry, 20(11), 1441-1451. [Link]
-
Sharma, P., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s). [Link]
-
Shaabani, A., et al. (2015). A general and efficient one-pot synthesis of spiro[2-amino-4H-pyrans] via tandem multi-component reactions catalyzed by Dabco-based ionic liquids. RSC Advances, 5(10), 7134-7141. [Link]
-
Wang, J., & Li, X. (2016). Tandem Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis. Catalysts, 6(5), 71. [Link]
-
Singh, P., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s). [Link]
-
Estevez, V., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(21), 6489. [Link]
-
Bakr, R. B., et al. (2022). Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffold. Tetrahedron Letters, 105, 154133. [Link]
-
Kidwai, M., et al. (2005). An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation. Beilstein Journal of Organic Chemistry, 1, 10. [Link]
-
Li, Y., et al. (2020). Biocatalytic tandem multicomponent reactions for one-pot synthesis of 2-Amino-4H-Pyran library and in vitro biological evaluation. Catalysis Communications, 145, 106103. [Link]
-
Nicolaou, K. C., et al. (2000). Tandem Reaction Sequences. [Link]
-
Lansakara, A. I., et al. (2014). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 12(7), 1090-1099. [Link]
-
Bachmann, S., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 25(3), 1832. [Link]
-
Alavijeh, M. S., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 14(15), 10547-10582. [Link]
-
Al-Mousawi, S. M., et al. (2017). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2017(2), M933. [Link]
-
Padwa, A. (2017). Comprehensive Review on Current Developments of Tandem Reaction Based Organic Synthesis. International Journal of Pharmaceutical Sciences and Research, 8(9), 3669-3682. [Link]
-
El-Naggar, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475. [Link]
-
Chen, B., & Gasteiger, J. (2020). Synthesis Route Identification and Prioritization in Reaction Knowledge Graphs. ChemRxiv. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2018). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Journal of the Chinese Chemical Society, 65(7), 823-832. [Link]
-
Nicolaou, K. C., et al. (2003). Tandem reactions, cascade sequences, and biomimetic strategies in total synthesis. Chemical Communications, (5), 551-564. [Link]
-
de la Hoz, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(3), 1239. [Link]
-
El-Enany, M. M., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13(10), 1189-1216. [Link]
-
Wang, X., et al. (2021). Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines. Organic & Biomolecular Chemistry, 19(27), 6063-6067. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Tandem reactions, cascade sequences, and biomimetic strategies in total synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
comparing the reactivity of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde with other aldehydes
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of modern medicinal chemistry and organic synthesis, heteroaromatic aldehydes are invaluable building blocks. Their unique electronic properties and structural rigidity make them sought-after precursors for a diverse range of complex molecules. Among these, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde has emerged as a compound of significant interest due to the presence of a fused pyranopyridine scaffold, a privileged structure in numerous biologically active compounds.[1] Understanding the reactivity of its aldehyde functional group in comparison to other commonly used aldehydes is paramount for its effective utilization in multi-step syntheses.
This guide provides a comprehensive comparison of the reactivity of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde with representative aliphatic and aromatic aldehydes: formaldehyde , isobutyraldehyde , and benzaldehyde . We will delve into the electronic and steric factors governing their reactivity and present illustrative experimental data from standardized comparative reactions.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon and the steric accessibility for nucleophilic attack.
Electronic Effects:
-
Formaldehyde stands as the most reactive aldehyde due to the absence of any electron-donating groups attached to the carbonyl carbon. The two hydrogen atoms do not contribute to electron density, maximizing the partial positive charge on the carbonyl carbon.
-
Isobutyraldehyde , an aliphatic aldehyde, has two methyl groups on the alpha-carbon, which are weakly electron-donating through an inductive effect. This slightly reduces the electrophilicity of the carbonyl carbon compared to formaldehyde.
-
Benzaldehyde , an aromatic aldehyde, exhibits a significant decrease in reactivity due to the resonance effect of the benzene ring.[2][3] The π-electrons of the aromatic system delocalize into the carbonyl group, reducing the partial positive charge on the carbonyl carbon and stabilizing the ground state.
-
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde presents a more complex electronic profile. The pyridine ring is electron-withdrawing due to the electronegativity of the nitrogen atom, which should enhance the electrophilicity of the carbonyl carbon.[4] However, the fused dihydropyran ring has an oxygen atom that can donate electron density through resonance. The overall electronic effect is a balance between these opposing influences, though the electron-withdrawing nature of the pyridine ring is expected to make it more reactive than benzaldehyde.
Steric Effects:
-
Formaldehyde is the least sterically hindered aldehyde, allowing for easy access of nucleophiles to the carbonyl carbon.
-
Isobutyraldehyde experiences moderate steric hindrance from the isopropyl group.
-
Benzaldehyde has a planar phenyl group, which presents a larger steric profile than simple alkyl groups.
-
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde possesses a bulky, non-planar fused ring system. This is expected to create significant steric hindrance around the aldehyde group, potentially slowing down reactions with bulky nucleophiles.[5]
Based on this analysis, the expected order of reactivity towards nucleophilic addition is:
Formaldehyde > Isobutyraldehyde > 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde > Benzaldehyde
Experimental Comparison of Reactivity
To quantitatively assess the relative reactivities, a series of competitive experiments can be performed. In these experiments, a limiting amount of a nucleophile is allowed to react with an equimolar mixture of two different aldehydes. The product ratio, determined by techniques like ¹H NMR spectroscopy or Gas Chromatography (GC), provides a direct measure of their relative reactivity.
Illustrative Experiment 1: Competitive Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a powerful tool for C-C bond formation and is sensitive to both electronic and steric effects.[6]
Protocol:
-
To a solution of methyltriphenylphosphonium bromide (1.0 mmol) in dry THF (10 mL) at 0 °C under an inert atmosphere, add n-butyllithium (1.0 mmol, 2.5 M in hexanes) dropwise.
-
Stir the resulting ylide solution at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C and add an equimolar mixture of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde (0.5 mmol) and the competing aldehyde (benzaldehyde or isobutyraldehyde, 0.5 mmol) in dry THF (2 mL).
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR spectroscopy to determine the ratio of the corresponding alkene products.[7][8]
Illustrative Data:
| Competing Aldehyde | Product Ratio (Pyrano[2,3-c]pyridine-alkene : Competing Alkene) | Relative Reactivity |
| Benzaldehyde | 3 : 1 | More Reactive |
| Isobutyraldehyde | 1 : 2.5 | Less Reactive |
Note: This data is illustrative and based on theoretical predictions.
Discussion and Conclusion
The theoretical analysis and illustrative experimental data suggest that the reactivity of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is intermediate between that of simple aliphatic and aromatic aldehydes.
-
Higher Reactivity than Benzaldehyde: The electron-withdrawing nature of the pyridine ring nitrogen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde, where the carbonyl group is deactivated by resonance with the benzene ring. [4][9]* Lower Reactivity than Isobutyraldehyde: Despite the activating effect of the pyridine ring, the steric bulk of the fused dihydropyranopyridine system likely hinders the approach of nucleophiles, leading to a slower reaction rate compared to the less hindered isobutyraldehyde. Furthermore, the electron-donating effect of the pyran oxygen may partially counteract the electron-withdrawing effect of the pyridine nitrogen.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- McMurry, J. (2015). Organic Chemistry. Cengage Learning.
-
Insuasty, B., et al. (2015). Recent advances in the synthesis of 3,4-dihydropyridin-2(1H)-ones. Molecular Diversity, 19(2), 387-417. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
- Heathcock, C. H. (1991). The Aldol Addition Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol addition reaction: a paradigm of the virtues of asymmetric organocatalysis.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
- Pine, S. H. (1987). Organic Chemistry. McGraw-Hill.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
- Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry. John Wiley & Sons.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
- Larock, R. C. (1999).
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- Tidwell, T. T. (1990). The hydration of carbonyl compounds. Accounts of Chemical Research, 23(9), 273-279.
- Guthrie, J. P. (1978). Tautomerization equilibria for simple carbonyl compounds. Canadian Journal of Chemistry, 56(7), 962-973.
- Hine, J. (1975). Structural Effects on Equilibria in Organic Chemistry. John Wiley & Sons.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldehydes are more reactive toward nucleophilic addition reactions th - askIITians [askiitians.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde Analogs
In the intricate world of drug discovery, the quest for novel therapeutic agents is a journey of molecular exploration. The 3,4-dihydro-2H-pyrano[2,3-c]pyridine scaffold has emerged as a promising framework, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6] This guide delves into the critical aspect of Structure-Activity Relationship (SAR) studies for analogs of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, offering a comparative analysis to inform and guide researchers in the design of more potent and selective therapeutic candidates.
The core principle of SAR lies in the understanding that subtle modifications to a molecule's structure can lead to profound changes in its biological activity.[7] For the pyranopyridine scaffold, this involves a systematic investigation of how different functional groups at various positions on the fused ring system influence its interaction with biological targets. This guide will provide a comprehensive overview of the synthesis, proposed biological evaluation, and a reasoned, comparative SAR analysis of hypothetical analogs of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, drawing upon established principles from related heterocyclic systems.
The Core Scaffold: 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
The foundational molecule of our investigation is 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. Its structure, a fusion of a dihydropyran ring and a pyridine ring, presents multiple avenues for chemical modification. The presence of the aldehyde group at the 6-position is a key feature, offering a reactive handle for derivatization.
Caption: The chemical structure and key features of the parent scaffold.
Synthetic Pathways: Crafting the Analogs
A robust SAR study is underpinned by the efficient synthesis of a diverse library of analogs. While a specific, detailed synthesis for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is not extensively reported, a plausible retro-synthetic analysis based on known methodologies for related pyran and pyridine systems can be proposed.[8][9][10] A common approach involves the construction of the pyran ring onto a pre-functionalized pyridine core.
Proposed General Synthetic Route
A potential synthetic strategy could involve a multi-component reaction, a powerful tool for generating molecular diversity.[11] For instance, a reaction between a suitable 3-aminopyridine derivative, an α,β-unsaturated aldehyde, and a source of the dihydropyran ring's carbon atoms could be envisioned. Subsequent functional group interconversions would then yield the desired aldehyde.
Caption: A plausible synthetic workflow for the core scaffold.
Comparative SAR Analysis: A Hypothetical Study
To illustrate the principles of SAR for this scaffold, we will conduct a hypothetical comparative analysis. We will propose a series of analogs with modifications at key positions and predict their impact on a chosen biological activity, for this guide we will focus on anticancer activity, a frequently reported attribute of this class of compounds.[2][5][12][13] The activity will be quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
Modifications at the 6-position (Aldehyde)
The aldehyde group is a prime site for modification. Its conversion to other functional groups can significantly impact the molecule's electronic properties, hydrogen bonding capacity, and steric profile.
| Analog | Modification at 6-position | Predicted Anticancer Activity (IC50 in µM) | Rationale for Predicted Activity |
| Parent | -CHO | 10 | Baseline activity. The aldehyde can participate in hydrogen bonding and covalent interactions. |
| Analog 1 | -CH2OH | 15 | Reduced activity. The alcohol is a good hydrogen bond donor/acceptor but lacks the electrophilic character of the aldehyde. |
| Analog 2 | -COOH | 5 | Increased activity. The carboxylic acid can form strong ionic interactions and hydrogen bonds with target proteins.[3] |
| Analog 3 | -CN | 8 | Similar or slightly increased activity. The nitrile group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. |
| Analog 4 | -CONH2 | 7 | Increased activity. The amide group introduces additional hydrogen bond donor and acceptor sites. |
Modifications on the Pyridine Ring
Substitution on the pyridine ring can modulate the electronic distribution of the entire scaffold and introduce new points of interaction.
| Analog | Modification on Pyridine Ring | Predicted Anticancer Activity (IC50 in µM) | Rationale for Predicted Activity |
| Parent | None | 10 | Baseline activity. |
| Analog 5 | 8-OCH3 | 12 | Decreased activity. The electron-donating methoxy group may not be favorable for binding. |
| Analog 6 | 8-Cl | 6 | Increased activity. The electron-withdrawing and lipophilic chlorine atom can enhance binding affinity. |
| Analog 7 | 8-NH2 | 9 | Similar activity. The amino group can act as a hydrogen bond donor and acceptor. |
Modifications on the Dihydropyran Ring
Altering the dihydropyran ring can influence the overall conformation and lipophilicity of the molecule.
| Analog | Modification on Dihydropyran Ring | Predicted Anticancer Activity (IC50 in µM) | Rationale for Predicted Activity |
| Parent | None | 10 | Baseline activity. |
| Analog 8 | 3,3-dimethyl | 8 | Increased activity. The gem-dimethyl group can provide a favorable hydrophobic interaction with the target. |
| Analog 9 | 2-oxo | 18 | Decreased activity. The introduction of a carbonyl group may alter the conformation unfavorably. |
Experimental Protocols: A Blueprint for Validation
A credible SAR study requires robust and reproducible experimental protocols. The following are standardized methods for the synthesis and biological evaluation of the proposed analogs.
General Procedure for Analog Synthesis
A solution of the starting material (e.g., 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde) in a suitable solvent (e.g., methanol, ethanol) is treated with the appropriate reagent to effect the desired transformation. For example, to synthesize Analog 1 (-CH2OH), the parent aldehyde would be reduced with a mild reducing agent like sodium borohydride. For Analog 2 (-COOH), the aldehyde would be oxidized using an appropriate oxidizing agent such as potassium permanganate. The reactions are monitored by thin-layer chromatography (TLC) and upon completion, the product is isolated and purified using column chromatography or recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the synthesized analogs is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.[5]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Caption: The workflow of the MTT assay for anticancer activity screening.
Conclusion and Future Directions
This guide provides a framework for understanding and exploring the SAR of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde analogs. While the presented SAR data is hypothetical, it is grounded in established medicinal chemistry principles and provides a logical starting point for a drug discovery program. The key to a successful SAR campaign is the iterative cycle of design, synthesis, and biological testing.
Future work should focus on the actual synthesis and biological evaluation of the proposed analogs to validate these predictions. Further exploration of substitutions at other positions on both the pyran and pyridine rings will undoubtedly uncover new SAR insights. Moreover, investigating the mechanism of action of the most potent compounds will be crucial for their development as potential therapeutic agents. The journey from a promising scaffold to a clinically effective drug is long and challenging, but a systematic and well-informed SAR study is an indispensable compass on this path.
References
-
Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2024). PubMed. Retrieved January 26, 2026, from [Link]
-
Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (2016). PMC. Retrieved January 26, 2026, from [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2011). PubMed. Retrieved January 26, 2026, from [Link]
-
3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (2009). PMC. Retrieved January 26, 2026, from [Link]
-
Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (2022). PubMed. Retrieved January 26, 2026, from [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Pyridothienopyrimidine Derivatives in Antimicrobial Research: A Review Article on Synthetic Strategies and Therapeutic Potential Against Drug‐Resistant Pathogens. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
3,4-Dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of Some New 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. (2012). MDPI. Retrieved January 26, 2026, from [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (2022). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. (2011). PubMed. Retrieved January 26, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). African Journal of Biomedical Research. Retrieved January 26, 2026, from [Link]
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019). The Pharma Innovation Journal. Retrieved January 26, 2026, from [Link]
-
SAR of some novel pyrimidine derivatives and chemical structure of... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of dihydro-2H-pyran-3(4H)-one. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. (2020). PubMed. Retrieved January 26, 2026, from [Link]
-
Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (2020). PubMed. Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. thepharmajournal.com [thepharmajournal.com]
in silico docking studies of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde with target proteins
An In-Depth Technical Guide to the In Silico Docking of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde with Target Proteins
Introduction: The Convergence of Computational Chemistry and Drug Discovery
In the modern era of pharmaceutical research, in silico molecular docking has emerged as an indispensable tool, significantly accelerating the drug discovery pipeline.[1] This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] By simulating the interaction between a small molecule (ligand) and a protein's binding site at an atomic level, researchers can gain profound insights into the biochemical mechanisms of action and prioritize compounds for further experimental validation, thereby saving considerable time and resources.[2]
This guide provides a comprehensive, step-by-step protocol for conducting in silico docking studies on 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde (PubChem CID: 56640311), a heterocyclic compound featuring a pyranopyridine scaffold.[3] Derivatives of this scaffold have garnered interest for their potential biological activities, including the modulation of enzyme activity.[4] Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the binding affinity and interaction patterns of this ligand with selected protein targets, and to compare its potential efficacy against a known inhibitor.
For this guide, we will utilize AutoDock Vina , a widely-used, open-source program for molecular docking, lauded for its accuracy and computational efficiency.[5] Visualization and analysis of the docking results will be performed using PyMOL , a powerful molecular visualization system.
Methodology: A Rigorous Workflow for Predictive Docking
A successful docking study hinges on the meticulous preparation of both the ligand and the protein target. The following sections delineate a detailed protocol, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.
Part 1: Ligand Preparation
The initial step involves preparing a high-quality 3D structure of the ligand, 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. This is crucial as the ligand's conformation, charge distribution, and bond torsions directly influence its interaction with the protein.
Step-by-Step Protocol for Ligand Preparation:
-
Obtaining the Ligand Structure:
-
Energy Minimization and Format Conversion:
-
The downloaded structure should be energy minimized to obtain a stable, low-energy conformation. This can be achieved using software like Avogadro or Chimera.
-
For this guide, we will use AutoDock Tools (ADT) for the final preparation steps.[6]
-
Open ADT and import the ligand's PDB file.
-
ADT will automatically add polar hydrogens and compute Gasteiger charges, which are essential for calculating electrostatic interactions.
-
The software will also automatically define the rotatable bonds within the ligand, allowing for conformational flexibility during the docking simulation.[7]
-
Finally, save the prepared ligand in the PDBQT file format (ligand.pdbqt), which is the required input format for AutoDock Vina.[7]
-
Part 2: Target Protein Selection and Preparation
The choice of protein targets is dictated by the therapeutic area of interest. Given the known bioactivity of pyranopyridine derivatives as enzyme modulators, we have selected two well-established drug targets for this guide:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). We will use the crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5KIR).
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that is often overexpressed in various cancers, making it a prime target for cancer therapy. We will use the crystal structure of the EGFR kinase domain in complex with an inhibitor (PDB ID: 2J6M).
Step-by-Step Protocol for Protein Preparation:
-
Downloading the Protein Structure:
-
Cleaning the Protein Structure:
-
The downloaded PDB files often contain non-essential molecules such as water, ions, and co-crystallized ligands.[10] These should be removed to avoid interference with the docking simulation. This can be done using PyMOL or ADT.[10]
-
Open the PDB file in ADT.
-
Remove all water molecules and any co-crystallized ligands or ions.
-
It is crucial to retain any essential cofactors if they are necessary for the protein's structural integrity or function.
-
-
Preparing the Receptor for Docking:
-
Add polar hydrogens to the protein structure. This is a critical step for correctly modeling hydrogen bonding interactions.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT format (receptor.pdbqt).
-
-
Defining the Binding Site (Grid Box):
-
The docking simulation needs to be confined to a specific region of the protein, known as the binding site or active site.[1] This is defined by a "grid box".
-
The most reliable way to define the grid box is by using the coordinates of a co-crystallized ligand in the original PDB file.[1]
-
In ADT, you can center the grid box on the co-crystallized ligand and adjust its dimensions to encompass the entire binding pocket. A typical box size is around 25x25x25 Ångströms.[11]
-
Record the center coordinates and dimensions of the grid box, as these will be required for the docking configuration file.
-
Part 3: Molecular Docking with AutoDock Vina
With the prepared ligand and receptor files, we can now proceed with the docking simulation.
Step-by-Step Docking Protocol:
-
Creating the Configuration File:
-
Running the Docking Simulation:
-
Open a terminal or command prompt and navigate to the directory containing your prepared files and the AutoDock Vina executable.
-
Execute the following command:
-
The --log flag will create a log file containing the binding affinity scores for the different predicted poses.
-
Workflow for In Silico Molecular Docking
The entire process, from molecule preparation to results analysis, can be visualized as a systematic workflow.
Sources
- 1. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde | C9H9NO2 | CID 56640311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid | 1260664-03-6 | Benchchem [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. dasher.wustl.edu [dasher.wustl.edu]
- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 8. rcsb.org [rcsb.org]
- 9. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
A Comparative Guide to the Biological Activity of Pyranopyridine Isomers
Introduction
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. These compounds are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The specific arrangement of the fused rings gives rise to several structural isomers, such as pyrano[3,2-c]pyridine, pyrano[2,3-b]pyridine, and pyrano[3,4-c]pyridine. The isomeric form, along with the nature and position of various substituents, can profoundly influence the molecule's biological activity. This variation is a cornerstone of structure-activity relationship (SAR) studies, which aim to correlate a molecule's three-dimensional structure with its biological function.[1][2][3]
This guide provides a comparative analysis of the biological activities of different pyranopyridine isomers. It is important to note that direct, head-to-head comparative studies of these isomers are not extensively available in the current body of scientific literature. Therefore, this guide synthesizes findings from various independent studies on different series of pyranopyridine derivatives. While this approach provides valuable insights, readers should consider that experimental conditions may have varied between the cited studies. We will delve into the anticancer and antimicrobial activities of these compounds, present key experimental data, and provide detailed protocols for foundational biological assays to support researchers in this field.
The Isomeric Scaffolds of Pyranopyridine
The core structure of pyranopyridine can exist in several isomeric forms depending on the fusion points of the pyran and pyridine rings. The arrangement of the nitrogen atom within the pyridine ring and the oxygen atom in the pyran ring dictates the scaffold's overall geometry and electronic properties, which in turn affects its interaction with biological targets.
Caption: General workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture Preparation:
-
Maintain the chosen cancer cell line (e.g., HepG2, MCF-7) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Ensure cell viability is greater than 98% before starting the experiment. [4]2. Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed 10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment. [4]3. Compound Preparation and Treatment:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain the desired final concentrations.
-
Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [5] * Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. [5]5. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the purple formazan crystals. [6][7] * Gently shake the plate for about 30 minutes to ensure complete dissolution. [7]6. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. [5] * Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. [8][9] Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium, pick 3-4 colonies and suspend them in a sterile saline solution. [8] * Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this standardized inoculum in Mueller-Hinton Broth (MHB) to achieve the final desired inoculum size for the assay (typically 10^4 to 10^5 CFU/mL). [10]2. Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, dispense 100 µL of MHB into all wells. [10] * Prepare a stock solution of the test compound at twice the highest concentration to be tested.
-
Add 100 µL of this stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. [10] * Include a growth control well (containing only the bacterial inoculum in MHB) and a sterility control well (containing only MHB).
-
Seal the plate and incubate at 37°C for 18-24 hours. [9]4. MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. [11]An ELISA reader can also be used to measure turbidity for a more quantitative assessment. [10]
-
Conclusion and Future Perspectives
The pyranopyridine scaffold is a versatile platform for the development of new therapeutic agents. While this guide highlights the significant anticancer and antimicrobial potential of various pyranopyridine isomers, it also underscores the need for more direct comparative studies. Future research should focus on synthesizing and evaluating different isomeric series under standardized conditions to provide a clearer understanding of how the core scaffold's geometry influences biological activity. Furthermore, exploring the mechanisms of action of the most potent compounds will be crucial for their advancement as clinical candidates. The development of pyranopyridine-based efflux pump inhibitors also represents a promising strategy to combat the growing threat of antibiotic resistance. Continued investigation into the structure-activity relationships of these fascinating heterocyclic compounds will undoubtedly pave the way for novel and effective therapies.
References
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed, 33920479. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Request PDF. (2025). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. ResearchGate. [Link]
-
PubMed. (n.d.). Synthesis, isomerization, and antimicrobial evaluation of some pyrazolopyranotriazolopyrimidine derivatives. [Link]
-
PubMed. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. [Link]
-
Opperman, T. J., et al. (2015). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. PubMed, 25818767. [Link]
-
Request PDF. (2018). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). [Link]
-
African Journal of Biomedical Research. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. [Link]
-
Fadda, A. A., et al. (2012). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Shishoo, C. J., et al. (2018). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. PMC. [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
Scilit. (n.d.). Synthesis, Isomerization, and Antimicrobial Evaluation of Some Pyrazolopyranotriazolopyrimidine Derivatives. [Link]
-
Popa, I. M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
MDPI. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Arabian Journal of Chemistry. (n.d.). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
NIH. (2019). A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran–Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. atcc.org [atcc.org]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. youtube.com [youtube.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. rr-asia.woah.org [rr-asia.woah.org]
A Senior Application Scientist's Guide to Validating Synthetic Pathway Efficiency and Reproducibility
In the landscape of synthetic biology and drug development, the elegant design of a synthetic pathway is only the beginning. The true measure of success lies in its performance: is it efficient, is it robust, and most critically, is it reproducible? This guide provides a comprehensive framework for validating the efficiency and reproducibility of your synthetic pathway, ensuring that your laboratory breakthroughs can become robust, scalable assets. We will move beyond mere protocol-listing to explore the causality behind experimental choices, establishing a self-validating system you can trust.
Section 1: Defining Success: Key Performance Indicators (KPIs) for Synthetic Pathways
Before embarking on extensive experimental validation, it is crucial to define the metrics that will quantify the pathway's success. These KPIs provide a standardized basis for comparison against alternative pathways or production methods.
-
Titer (g/L or M): This is the total amount of product produced per unit volume of culture. It is a primary indicator of the overall productivity of your system.
-
Yield (% or g/g): Yield measures the efficiency of converting a substrate into the desired product. It is typically expressed as a percentage of the theoretical maximum yield. High yield is critical for economic viability.[1]
-
Rate (g/L/hr): Also known as volumetric productivity, this metric quantifies the speed at which your product is generated. A high production rate can significantly reduce the time and cost of manufacturing.
-
Purity (%): This KPI represents the proportion of your target molecule in the final mixture after initial recovery steps. High purity simplifies downstream processing, a significant cost driver in biomanufacturing. Journals like ACS Synthetic Biology recommend that assayed compounds be at least 90% pure as judged by analytical methods like HPLC.[2]
-
Reproducibility & Robustness: These intertwined concepts are the bedrock of reliable science and scalable technology.[3]
-
Reproducibility refers to the ability of an independent researcher to achieve the same results using the same methodology.[4] This is often assessed through inter-laboratory studies.[4]
-
Robustness is the capacity of a system to maintain its performance despite small variations in experimental conditions, such as temperature, media composition, or induction time.[3][4]
-
A comprehensive validation plan must address each of these KPIs through rigorous and well-controlled experimentation.
Section 2: The Experimental Gauntlet: A Multi-Step Protocol for Comprehensive Validation
This section outlines a phased approach to generating the data needed to assess your pathway's performance. The workflow is designed to be self-validating, with integrated controls at each stage.
Caption: A high-level overview of the synthetic pathway validation workflow.
Phase 1: Strain Preparation and Verification
The foundation of any reproducible experiment is a well-characterized and consistent starting point.
-
Strain Archiving: Create a glycerol stock of your final, sequence-verified production strain. This master cell bank is your single source of truth for all subsequent experiments.
-
Sequence Verification: Before beginning a validation campaign, re-sequence the synthetic construct from the master cell bank. This confirms the genetic integrity of your pathway and rules out mutations that may have occurred during construction.
Phase 2: Cultivation and Induction
This phase focuses on the biological production of your target molecule. Meticulous control over growth conditions is paramount.
-
Inoculation: Start all cultures from a single colony grown from the master cell bank. This minimizes variability arising from different pre-culture histories.
-
Controlled Environment: Use a bioreactor or a well-controlled shaker flask setup where parameters like temperature, pH, and dissolved oxygen can be monitored and maintained.
-
Induction: Induce your synthetic pathway at a consistent cell density (e.g., OD600 of 0.6-0.8) to ensure that the cells are in a similar metabolic state at the start of production.
Phase 3: Sample Collection and Preparation
This is a critical phase where significant error can be introduced.
-
Rapid Quenching: To accurately capture the metabolic state at a specific time point, metabolic activity must be stopped instantly. For microbial cultures, this is often achieved by rapidly cooling the sample in a cold solvent mixture (e.g., -20°C methanol).
-
Extraction: Develop and standardize a protocol for extracting the target molecule from the cells and/or the culture medium. This may involve cell lysis, solvent extraction, and centrifugation. An internal standard should be added at the beginning of this step to control for extraction efficiency.
Phase 4: Analytical Quantification
The choice of analytical technique depends on the physicochemical properties of your target molecule.[5] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the quantification of small molecules.[6][7]
Detailed Protocol: HPLC Quantification of a Small Molecule Product
This protocol provides a self-validating framework for accurate quantification.
-
Objective: To determine the concentration (titer) of the target molecule in culture samples.
-
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Reversed-phase C18 column (a common choice for non-polar to moderately polar small molecules).
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol with 0.1% formic acid).[8]
-
Purified analytical standard of your target molecule (>95% purity).
-
Internal Standard (a molecule structurally similar to your target but with a different retention time).
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the purified analytical standard in a relevant matrix (e.g., fresh culture medium) to create a standard curve. A typical range might be from 0.1 mg/L to 100 mg/L.
-
Sample Preparation:
-
Thaw your quenched and extracted samples.
-
Add a known concentration of the internal standard to each sample and to each point on the standard curve.
-
Centrifuge the samples to pellet any debris and transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with your starting mobile phase conditions.
-
Run a "blank" injection (just the matrix) to ensure there are no contaminating peaks.
-
Inject and run each point of your standard curve.
-
Inject and run your experimental samples, including a negative control (e.g., an extract from a wild-type or empty-vector strain).
-
-
Data Analysis:
-
Integrate the peak area of your target molecule and the internal standard for all runs.
-
Calculate the ratio of the target peak area to the internal standard peak area.
-
Plot this ratio against the known concentrations of your standard curve to generate a linear regression. The R² value should be >0.99 for a reliable curve.
-
Use the equation from the linear regression to calculate the concentration of the target molecule in your experimental samples.
-
-
This protocol, with its inclusion of a standard curve, internal standard, and negative control, provides a trustworthy, self-validating measurement of your product titer.
Section 3: Proving Consistency: Experimental Design for Reproducibility Studies
A single high-titer experiment is encouraging, but reproducibility is the true hallmark of a robust pathway.[4] Designing experiments to explicitly test for reproducibility is essential.[4]
Key Concepts:
-
Technical Replicates: Multiple measurements of the same sample. This assesses the variability of your analytical method.[4]
-
Biological Replicates: Parallel experiments starting from different colonies of the same strain. This assesses the inherent biological variability of the system.[4]
Experimental Design for Intra-Lab Reproducibility:
-
Setup: On three different days, initiate at least three biological replicates for your production strain and a control strain.
-
Execution: Run the cultivation, induction, and sampling protocols as consistently as possible.
-
Analysis: Analyze all samples using your validated analytical method (e.g., the HPLC protocol above). For each biological replicate, perform at least two technical replicates.
-
Statistical Analysis:
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV %) for your KPIs (Titer, Yield, Rate) across the biological replicates for each day.
-
Compare the results across the three days. Consistent means and low CVs (<15%) are indicative of a reproducible process.
-
Inter-Laboratory Reproducibility (The Gold Standard):
For technologies intended for widespread use or commercialization, demonstrating that the pathway performs consistently in different labs is crucial.[9] This often involves:
-
Standardized Protocols: Sharing detailed, unambiguous protocols with collaborating labs.[10]
-
Shared Materials: Providing aliquots of the same master cell bank and critical reagents to all participating labs.
-
Blind Samples: Including samples with known concentrations to act as a quality control check on the analytical capabilities of each lab.
The International Genetically Engineered Machine (iGEM) competition has pioneered inter-laboratory studies to improve measurement reliability in synthetic biology.[11]
Caption: Experimental design for assessing intra- and inter-laboratory reproducibility.
Section 4: Data Interpretation and Comparison
The final step is to synthesize all your data into a clear, comparative format. Tables are excellent for presenting quantitative data from different pathway variants or against a benchmark.
Table 1: Comparative Performance of Synthetic Pathway Variants
| KPI | Pathway A | Pathway B (Alternative) | Benchmark Process |
| Titer (g/L) | 1.5 ± 0.2 | 2.8 ± 0.3 | 1.0 ± 0.1 |
| Yield (% of Theoretical) | 65 ± 5 | 85 ± 4 | 50 ± 6 |
| Rate (g/L/hr) | 0.06 ± 0.01 | 0.12 ± 0.02 | 0.04 ± 0.01 |
| Purity (%) | 92 | 95 | 88 |
| Reproducibility (CV%) | 13% | 11% | 10% |
Data are presented as mean ± standard deviation from n=9 biological replicates.
In this example, Pathway B is the clear winner. It outperforms Pathway A and the benchmark process across all key metrics, demonstrating higher efficiency and maintaining excellent reproducibility. This objective, data-driven comparison is essential for making informed decisions in research and development.
Conclusion
Validating a synthetic pathway is a multi-faceted process that demands more than just a single measurement of output. It requires a systematic approach grounded in well-defined metrics, robust and self-validating experimental protocols, and a rigorous assessment of reproducibility. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can generate the high-quality, reliable data needed to confidently advance their synthetic biology projects from the lab bench to real-world applications.
References
-
ACS Synthetic Biology - Author Guidelines . American Chemical Society. (2025). [Link]
-
Advancing reproducibility can ease the 'hard truths' of synthetic biology . G. A. Hart, et al. (2022). Synthetic Biology, 7(1), ysac008. [Link]
-
Key Technologies of Synthetic Biology in Industrial Microbiology . Y. Wang, et al. (2024). International Journal of Molecular Sciences, 25(1), 123. [Link]
-
Metabolomics Approaches for the Comprehensive Evaluation of Fermented Foods: A Review . C-H. Lee, et al. (2021). Foods, 10(10), 2294. [Link]
-
Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts . G. L. Bunkers. (2001). Applied and Environmental Microbiology, 67(3), 1017-1023. [Link]
-
Robustness and reproducibility of simple and complex synthetic logic circuit designs using a DBTL loop . B. G. R. Jean-Marie, et al. (2023). Synthetic Biology, 8(1), ysad011. [Link]
-
Are synthetic biology standards applicable in everyday research practice? . A. K. Rutz, et al. (2020). EMBO reports, 21(8), e50782. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates . M. A. Mohutsky, et al. (2012). Drug Metabolism and Disposition, 40(8), 1568-1578. [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules . J. M. Clark. (2014). Journal of Visualized Experiments, (83), e51139. [Link]
-
Time to Get Serious about Measurement in Synthetic Biology . J. Beal, et al. (2016). The Communicator, 2(1). [Link]
-
Improving Reproducibility in Synthetic Biology . T. S. Gorochowski, et al. (2019). Frontiers in Bioengineering and Biotechnology, 7, 18. [Link]
-
The Future of Metabolic Engineering and Synthetic Biology: Towards a Systematic Practice . A. K. Venayak, et al. (2015). Metabolic Engineering, 30, 99-107. [Link]
-
Metabolomics of ethnic fermented foods and beverages: understanding new aspects through Omic techniques . S. Das, et al. (2023). Frontiers in Microbiology, 14, 1205309. [Link]
-
Metabolomics analysis techniques applied to different fermented foods considering nutritional and functional properties . Y. Wang, et al. (2021). Journal of Food Measurement and Characterization, 15, 4837–4851. [Link]
-
Scaling Small Molecule Purification Methods for HPLC . Agilent. (n.d.). [Link]
-
Standardization in Synthetic Biology . K. M. Müller & K. M. Arndt. (2012). Methods in Molecular Biology, 852, 23-46. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Author Guidelines [researcher-resources.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Advancing reproducibility can ease the ‘hard truths’ of synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are synthetic biology standards applicable in everyday research practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Improving Reproducibility in Synthetic Biology [frontiersin.org]
- 11. jakebeal.github.io [jakebeal.github.io]
The Senior Scientist's Guide to Vetting Spectroscopic Data Against Published Literature
For researchers, scientists, and professionals in drug development, the robust identification of molecular structures is the bedrock of discovery. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental, providing detailed molecular fingerprints. However, a raw spectrum in isolation is merely a cryptic message. Its true value is unlocked through rigorous cross-referencing with the vast repository of published literature and spectral databases.[1][2] This guide provides an in-depth, experience-driven framework for this critical validation process, moving beyond a simple checklist to instill a philosophy of self-validating experimental design.
The Imperative of Cross-Referencing: Beyond Simple Matching
At its core, cross-referencing is a comparative analysis to confirm the identity of a compound by matching its spectral features with known data.[1] This process is not merely about finding a "match" in a database; it is a holistic validation of your experimental outcomes. A successful cross-referencing endeavor provides confidence in your compound's identity, purity, and structural elucidation. Conversely, discrepancies can reveal novel findings, highlight sample impurities, or indicate unexpected chemical transformations.
The primary challenges in this process are the quality and integrity of both the experimental and reference data.[3] Variations in experimental conditions, instrument calibration, and data processing can introduce artifacts that complicate direct comparison.[4][5] Therefore, a systematic and meticulous approach is paramount.
A Self-Validating Experimental Workflow for High-Fidelity Spectroscopic Data Acquisition
The quality of your cross-referencing is fundamentally limited by the quality of your initial data. The following protocol is designed to generate high-fidelity spectroscopic data, with built-in checks to ensure its validity.
Step 1: Meticulous Sample Preparation
The adage "garbage in, garbage out" is acutely true in spectroscopy. The purity of your sample is critical.
-
Protocol:
-
Purification: Employ appropriate chromatographic techniques (e.g., HPLC, flash chromatography) to isolate the compound of interest. Assess purity using orthogonal methods (e.g., LC-MS and NMR).
-
Solvent Selection: Choose a deuterated solvent for NMR that completely dissolves the sample and does not have interfering signals in the regions of interest. For other techniques, use high-purity solvents to avoid introducing contaminants.
-
Concentration Optimization: Prepare a sample concentration that provides an optimal signal-to-noise ratio without causing aggregation or saturation effects. This may require running a dilution series as a preliminary experiment.
-
Blank Measurement: Always run a blank sample (solvent only) to identify any background signals originating from the solvent or the instrument.
-
-
Causality: A pure, well-prepared sample minimizes the presence of confounding signals from impurities, ensuring that the acquired spectrum is a true representation of the target molecule. Running a blank provides a baseline for subtracting background noise and identifying potential contaminants.[6]
Step 2: Rigorous Instrument Calibration and Parameter Optimization
An uncalibrated instrument is a source of systematic error.
-
Protocol:
-
Calibration: Perform daily or weekly instrument calibration checks according to the manufacturer's guidelines using certified reference standards.
-
Parameter Optimization: Do not rely on default acquisition parameters. For the specific compound class and spectroscopic technique, optimize parameters such as acquisition time, pulse sequences (NMR), collision energy (MS), and resolution.
-
Documentation: Meticulously document all instrument parameters used for data acquisition. This is crucial for reproducibility and for understanding any deviations when comparing with literature data.
-
-
Causality: Proper calibration ensures the accuracy of the measured spectral features (e.g., chemical shifts in NMR, m/z values in MS).[7] Optimized acquisition parameters enhance the signal-to-noise ratio and spectral resolution, enabling the detection of subtle but important structural features.
The following diagram illustrates the logical flow of this self-validating experimental workflow:
Caption: A self-validating workflow for acquiring high-quality spectroscopic data.
The Cross-Referencing Process: A Multi-pronged Approach
With high-quality experimental data in hand, the next step is to compare it against the published literature and spectral databases.
Step 1: Data Processing and Formatting
Raw spectroscopic data requires processing before it can be effectively compared.
-
Protocol:
-
Fourier Transformation & Phasing (NMR): Apply appropriate window functions, perform Fourier transformation, and carefully phase the spectrum to obtain a clean, interpretable result.
-
Baseline Correction: Apply a baseline correction algorithm to remove any broad, underlying distortions in the spectrum.[4]
-
Noise Reduction: Use appropriate filtering techniques to reduce random noise without distorting the true signals.
-
Peak Picking and Integration: Accurately pick and integrate the peaks to determine their positions and relative intensities.
-
Data Formatting: Export the processed data in a standardized format (e.g., JCAMP-DX, mzML) that is compatible with various analysis software and databases.[8]
-
-
Causality: Standardized data processing ensures that the comparison between experimental and reference spectra is not biased by differences in how the data was handled. Accurate peak picking and integration are fundamental for quantitative comparison.
Step 2: Literature and Database Searching
A comprehensive search strategy is key to finding relevant reference data.
-
Search Strategy:
-
Primary Literature: Search scientific databases like SciFinder, Reaxys, and Google Scholar using the suspected compound's name, chemical structure, or key spectral features.
-
Spectral Databases: Query publicly available and commercial spectral databases.
-
| Database | Description | Link |
| PubChem | An open chemistry database from the NIH containing a vast collection of chemical information, including spectra.[9] | [Link] |
| ChemSpider | A free chemical structure database from the Royal Society of Chemistry with access to millions of structures and associated data.[9] | |
| MassBank | An open-source mass spectral library focusing on small molecules relevant to metabolomics and environmental science.[10] | [Link] |
| NIST Chemistry WebBook | Provides access to chemical and physical property data, including a large collection of mass spectra.[9] | [Link] |
| SpectraBase | An online database with millions of NMR, IR, Raman, UV-Vis, and Mass Spectra.[11] | [Link] |
| GNPS | A web-based mass spectrometry ecosystem that includes public spectral libraries.[12] | [Link] |
Step 3: The Art and Science of Spectral Comparison
Directly overlaying your experimental spectrum with a reference spectrum is the first step. However, a nuanced interpretation is crucial.
-
Qualitative Comparison:
-
Peak Positions: Do the major peaks in your spectrum align with the reference spectrum within an acceptable tolerance?
-
Splitting Patterns (NMR): Do the multiplicity of signals match the expected patterns based on the reference structure?
-
Relative Intensities: Are the relative intensities of the peaks consistent with the reference?
-
-
Quantitative Comparison: For a more objective assessment, employ similarity search algorithms.[4]
| Algorithm | Description | Application |
| Dot Product (Cosine Similarity) | Calculates the cosine of the angle between two spectral vectors. A value close to 1 indicates a high degree of similarity.[13] | Widely used in mass spectrometry library searching. |
| Pearson Correlation Coefficient | Measures the linear relationship between two spectra.[4] | Effective for comparing spectra with similar shapes but potential intensity variations. |
| Spectral Angle Mapper (SAM) | Similar to the dot product, it calculates the angle between two spectra, treating them as vectors.[13] | Commonly used in hyperspectral imaging and remote sensing. |
Many software packages, both commercial and open-source, can perform these calculations.[14][15][16][17]
The overall cross-referencing workflow can be visualized as follows:
Caption: The systematic workflow for cross-referencing spectroscopic data.
Trustworthiness: The Self-Validating System
A key principle of scientific integrity is that protocols should be self-validating. In this context, it means incorporating steps that inherently check the quality and reliability of the data and the comparison process.
-
Orthogonal Data: Whenever possible, use multiple spectroscopic techniques (e.g., NMR, MS, and IR) to characterize your compound. A confident identification is one that is supported by consistent data from orthogonal methods.
-
Internal Standards: The use of internal standards can aid in the quantitative comparison of spectra, especially when absolute intensity values are important.
-
Spiking Experiments: If a putative reference standard is available, a spiking experiment (co-injection or co-analysis) can provide definitive evidence of identity. A perfect overlay of signals is a strong indicator of a match.
-
Reporting with Transparency: When publishing or reporting your findings, provide detailed experimental procedures, including all instrument parameters and data processing steps.[6][18] This allows for independent verification and builds trust in your results.
Conclusion: A Commitment to Rigor
Cross-referencing spectroscopic data with published literature is a cornerstone of chemical and pharmaceutical research. It is a process that demands meticulous attention to detail, a deep understanding of the underlying principles of spectroscopy, and a commitment to scientific rigor. By adopting a self-validating experimental workflow and a multi-pronged approach to data comparison, researchers can ensure the accuracy and reliability of their findings, paving the way for confident scientific advancements.
References
- Comparison with spectral data: Significance and symbolism. (2025). Google AI Search.
- Spectral Library Searching. (n.d.).
- How can I perform a spectral library search? (n.d.).
- A Guide to Cross-Referencing Spectral Data with D
- Gastegger, C., et al. (2021). Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics.
- Zubarev, R. A., et al. (2018). Spectral library searching to identify cross-linked peptides. PMC - NIH.
- Spectral library search. (n.d.).
- Experimental reporting. (n.d.). The Royal Society of Chemistry.
- GNPS Public Spectral Libraries. (2025). GNPS.
- Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions | Request PDF. (n.d.).
- What is the best software for " Spectral matching " of accelerogram ?. (2023).
- What is the best way to compare two spectral data and how to quantify?. (2013).
- Gordon, I. E., et al. (2020).
- Tutorial: Spectral Library Search with NIST MSPepSearch and Error Rate Estim
- Simplistic Software for Analyzing Mass Spectra and a Mixed Experimental‐Theoretical Database for Identifying Poisonous and Explosive Substances. (n.d.). PMC - PubMed Central.
- MassBank. (n.d.). MassBank.
- Comparing Performance of Spectral Image Analysis Approaches for Detection of Cellular Signals in Time-Lapse Hyperspectral Imaging Fluorescence Excit
- SeismoMatch - Precision Response Spectrum M
- Comparison of Machine Learning Methods for Spectroscopic D
- Proposed Guidelines for Presentation of Spectral D
- Gordon, I. E., et al. (2020). Referencing Sources of Molecular Spectroscopic Data in the Era of Data Science: Application to the HITRAN and AMBDAS Databases.
- SpectraBase. (n.d.). Wiley Science Solutions.
- Managing Mass Spectrometric D
- QuakeManager - Software for Ground Motion Selection, Spectral Matching, Management and Modification of Earthquake Records. (n.d.). Eng-Solutions.
- RSC Advances. (n.d.). The Royal Society of Chemistry.
- Guidelines for the Reporting of Numerical Data and Experimental Procedures. (n.d.). PMC - NIH.
- A Comparative Analysis of Data Synthesis Techniques to Improve Classification Accuracy of Raman Spectroscopy Data. (2023).
- SeismoMatch - Structural Engineering, Seismic Risk Analysis and Earthquake Engineering. (n.d.). Seismosoft.
- New effective spectral matching measures for hyperspectral d
- Spectrum Libraries. (n.d.).
- Comparative Analysis of Spectroscopic Techniques. (n.d.). Solubility of Things.
- SMDA - SEISMOGRAPH | earthquake engineering software. (n.d.). Seismograph.
- FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). (2025).
- Online D
- (PDF) Hyperspectral Remote Sensing Data Analysis and Future Challenges. (2025).
- Development and Experimental Validation of a Physics-Based Digital Twin for Railway Freight Wagon Monitoring. (n.d.). MDPI.
- NIST (part 1): Preparing a spectral library for ML. (2022). ProteomicsML.
- Spectral Feature Integration and Ensemble Learning Optimization for Regional-Scale Landslide Susceptibility Mapping in Mountainous Areas. (n.d.). MDPI.
- Comparative Analysis: Contrasting Data to Identify Key Discrepancies. (2023). LinkedIn.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative Analysis: Contrasting Data to Identify Key Discrepancies [falconediting.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental reporting [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Spectral library search - mzmine documentation [mzmine.github.io]
- 9. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]
- 10. massbank.eu [massbank.eu]
- 11. spectrabase.com [spectrabase.com]
- 12. GNPS Spectral Libraries [gnps.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. SeismoMatch - Precision Response Spectrum Matching - Seismosoft [seismosoft.com]
- 16. QuakeManager - Software for Ground Motion Selection, Spectral Matching, Management and Modification of Earthquake Records - Earthquake Solutions [eqsols.com]
- 17. seismograph.me [seismograph.me]
- 18. Guidelines for the Reporting of Numerical Data and Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Mechanisms of Action of Pyranopyridine-Based Compounds: A Comparative Guide
The pyranopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth, comparative analysis of the primary mechanisms of action for pyranopyridine-based compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore their roles as efflux pump inhibitors, kinase modulators, metabolic regulators, and epigenetic modifiers, presenting supporting experimental data and detailed protocols to facilitate the validation of these mechanisms.
Section 1: Inhibition of the AcrB Efflux Pump in Gram-Negative Bacteria
A significant challenge in combating infections caused by Gram-negative bacteria is the presence of multidrug resistance (MDR) efflux pumps. The AcrAB-TolC system is a primary contributor to this resistance in Escherichia coli and other Enterobacteriaceae. Pyranopyridine-based compounds have emerged as potent inhibitors of the AcrB component of this pump, effectively restoring the efficacy of existing antibiotics.
A notable example is the pyranopyridine derivative MBX-4191 . This compound has no intrinsic antibacterial activity but acts as a powerful efflux pump inhibitor (EPI).[1] Its mechanism is believed to involve either allosteric inhibition or steric hindrance, preventing the binding and extrusion of antibiotic substrates.[1]
Comparative Performance: Pyranopyridines vs. Standard EPIs
The pyranopyridine series of EPIs, including MBX compounds, have been shown to be more potent than earlier-generation inhibitors like Phe-Arg β-naphthylamide (PAβN).[2]
| Compound Class | Representative Compound | Target | Potency | Reference |
| Pyranopyridine | MBX-3132 | AcrB | Full activity at 0.1 µM | [2] |
| Pyranopyridine | MBX-3135 | AcrB | Full activity at 0.1 µM | [2] |
| Peptidomimetic | PAβN | RND pumps | Requires ~50 µM for full activity | [2] |
Experimental Validation: Efflux Pump Inhibition Assay
The Hoechst 33342 Accumulation Assay is a common method to assess the efficacy of efflux pump inhibitors. Hoechst 33342 is a fluorescent dye that is a substrate for the AcrAB-TolC pump. In the presence of an effective EPI, the dye is retained within the bacterial cells, leading to an increase in fluorescence.
-
Bacterial Culture: Grow the desired strain of Gram-negative bacteria (e.g., E. coli) to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline - PBS), and resuspend to a standardized optical density.
-
Compound Incubation: Aliquot the bacterial suspension into a 96-well plate. Add the pyranopyridine compound and control inhibitors (e.g., PAβN) at various concentrations.
-
Dye Addition: Add Hoechst 33342 to all wells at a final concentration of 1-5 µg/mL.[3]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission) over time.
-
Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence in the presence of the test compound compared to the vehicle control indicates efflux pump inhibition.
Section 2: Modulation of Kinase Signaling Pathways
Pyranopyridine derivatives have demonstrated significant activity as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
EGFR and VEGFR-2 Inhibition in Oncology
Certain pyrano[3,2-c]pyridine derivatives have shown promising inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in cancer therapy.
| Compound | Target | IC50 (µM) | Standard of Care | IC50 (µM) | Reference |
| Derivative 8a | EGFR | 1.21 | Erlotinib | 0.18 | |
| Derivative 8a | VEGFR-2 | 2.65 | Sorafenib | ~0.09 |
Note: Comparative data for Sorafenib is based on historical literature values for VEGFR-2 inhibition.
mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in cell growth, proliferation, and survival.[4] Pyranopyrimidine derivatives have been investigated as mTOR inhibitors. While direct comparative data for pyranopyrimidine-based mTOR inhibitors against rapalogs like Everolimus is emerging, the focus has been on developing ATP-competitive inhibitors that can overcome some of the limitations of allosteric inhibitors like rapamycin.[5]
Signaling Pathway Visualization
Caption: Inhibition of key oncogenic kinase signaling pathways by pyranopyridine-based compounds.
Experimental Validation: Kinase Inhibition Assays
Several robust methods are available to quantify the inhibitory activity of compounds against specific kinases.
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[6]
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the pyranopyridine inhibitor at various concentrations. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[7]
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled tracer, and the pyranopyridine inhibitor.
-
Assay Plate Setup: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Section 3: Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic to catabolic processes.[1] It is a therapeutic target for metabolic diseases like type 2 diabetes. Pyrrolopyridone derivatives have been identified as direct activators of AMPK.
Comparative Performance: Pyranopyridines vs. Standard AMPK Activators
Direct comparisons of pyranopyridine-based AMPK activators with established compounds like A-769662 are ongoing. A-769662 is a potent, reversible AMPK activator with an EC50 of 0.8 µM.[8] The goal is to develop pyranopyridine activators with similar or improved potency and favorable pharmacokinetic properties.
Signaling Pathway Visualization
Caption: Activation of the AMPK signaling pathway by pyranopyridine-based compounds.
Experimental Validation: AMPK Activation Assay
This fluorescence polarization (FP)-based assay detects the ADP produced by AMPK, providing a measure of its activity.
-
Enzyme Reaction: In a suitable assay plate, combine AMPK, its substrate (e.g., SAMS peptide), ATP, and the pyranopyridine activator at various concentrations. Incubate to allow the reaction to proceed.
-
Detection: Add the Transcreener® ADP² Detection Mixture, which contains an ADP antibody and a fluorescent tracer.
-
Incubation: Incubate at room temperature for 60 minutes.[9]
-
FP Measurement: Read the fluorescence polarization on a compatible plate reader. As AMPK is activated and produces more ADP, the tracer is displaced from the antibody, resulting in a decrease in FP.
-
Data Analysis: Plot the change in FP against the activator concentration to determine the EC50 value.
Section 4: Inhibition of Histone Deacetylases (HDACs)
HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors are a class of anticancer agents that can reactivate tumor suppressor genes. Pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds have been utilized to develop novel HDAC inhibitors.
Comparative Performance: Pyranopyridines vs. Standard HDAC Inhibitors
| Compound | Target HDACs | IC50 (nM) | Standard of Care | Target HDACs | IC50 (nM) | Reference |
| Compound B3 | HDAC1 | 5.2 | Vorinostat (SAHA) | Pan-HDAC | Varies by isoform | |
| (Pyrrolo[2,3-d]pyrimidine derivative) | HDAC2 | 6.0 | ||||
| HDAC3 | 8.8 | |||||
| HDAC6 | 4.4 |
Note: Vorinostat (SAHA) is a pan-HDAC inhibitor with varying IC50 values against different HDAC isoforms.
Experimental Validation: HDAC Inhibition Assay
This assay utilizes a substrate that, upon deacetylation by HDACs, can be cleaved by a developer solution to release a fluorescent product.
-
HDAC Reaction: In a 96-well plate, combine the HDAC enzyme, the Fluor de Lys® substrate, and the pyranopyridine inhibitor at various concentrations in an assay buffer. Incubate at 37°C for a defined period.
-
Development: Add the Fluor de Lys® Developer, which contains trichostatin A (to stop the HDAC reaction) and a protease, to each well. Incubate at room temperature for 10-20 minutes.
-
Fluorescence Measurement: Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Data Analysis: The fluorescence signal is directly proportional to HDAC activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Section 5: Advanced Techniques for Target Engagement and Selectivity Profiling
To provide a more comprehensive understanding of the mechanism of action and selectivity of pyranopyridine-based compounds, advanced proteomic techniques can be employed.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm target engagement in a cellular context.[10] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[10]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
Kinobeads® Competition Assay
This chemical proteomics approach is used to determine the selectivity of kinase inhibitors across a large portion of the kinome.[11]
Caption: A simplified workflow for the Kinobeads® competition assay.
Conclusion
The pyranopyridine scaffold has proven to be a versatile platform for the development of compounds with diverse and potent biological activities. This guide has provided a comparative overview of their mechanisms of action as efflux pump inhibitors, kinase inhibitors, AMPK activators, and HDAC inhibitors. The detailed experimental protocols and visualization of signaling pathways are intended to empower researchers to confidently validate the mechanisms of their own pyranopyridine-based compounds and to contextualize their performance against established alternatives. As research in this area continues, the pyranopyridine motif is poised to yield novel therapeutic agents for a wide range of diseases.
References
-
Opperman, T.J., et al. (2018). In Vivo Proof of Principle for MBX-4191, A Pyranopyridine Efflux Pump Inhibitor. Poster 564 presented at the American Society for Microbiology (ASM) Microbe 2018 Conference. [Link]
-
Nakayama, K., et al. (2016). Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Proceedings of the National Academy of Sciences, 113(12), 3509-3514. [Link]
-
Awad, O., et al. (2010). Dye efflux assay. Bio-protocol, 1(1), e21. [Link]
-
Abdel-rahman, H. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]
-
Feldman, T., et al. (2009). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. PLoS Biology, 7(2), e38. [Link]
-
Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology, 6(12), 1365-1373. [Link]
-
BellBrook Labs. (n.d.). Transcreener® ADP² FP Assay Technical Manual. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. ChemMedChem, 18(14), e202200683. [Link]
-
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 3. bio-protocol.org [bio-protocol.org]
- 4. carnabio.com [carnabio.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Catalytic Systems for Pyranopyridine Synthesis: A Guide for Researchers
Introduction: The Significance of Pyranopyridines in Modern Drug Discovery
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. These compounds exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The therapeutic potential of pyranopyridine derivatives has spurred the development of diverse synthetic methodologies, with a strong emphasis on catalytic approaches that offer efficiency, selectivity, and sustainability.
This guide provides an in-depth, head-to-head comparison of the major catalytic systems employed for pyranopyridine synthesis. We will delve into the mechanistic intricacies, performance metrics, and practical considerations of metal-based catalysts, organocatalysts, and nanocatalysts. Furthermore, we will explore the emerging field of biocatalysis as a potential frontier in the synthesis of these valuable compounds. Our analysis is grounded in experimental data from peer-reviewed literature to provide a clear, objective comparison for informed decision-making in your research endeavors.
I. Metal-Based Catalytic Systems: The Workhorses of Heterocycle Synthesis
Transition metal catalysis has long been a cornerstone of organic synthesis, and its application to pyranopyridine formation is no exception.[3][4] These catalysts are prized for their high activity and ability to orchestrate complex transformations. A variety of metals, including noble metals and more abundant first-row transition metals, have been successfully employed.[3]
Mechanistic Rationale
The mechanism of metal-catalyzed pyranopyridine synthesis often proceeds through a cascade of reactions, typically initiated by the activation of one or more of the starting materials by the metal center. A general representation of a multicomponent reaction catalyzed by a metal complex is depicted below. The metal catalyst, often a Lewis acid, activates a carbonyl group, facilitating a Knoevenagel condensation. This is followed by a Michael addition and subsequent cyclization and dehydration to afford the final pyranopyridine product.
Caption: Generalized workflow for metal-catalyzed pyranopyridine synthesis.
II. Organocatalysis: The Rise of Metal-Free Synthesis
Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis.[5] These systems utilize small organic molecules to accelerate chemical reactions, often with high levels of stereocontrol. For pyranopyridine synthesis, amine-based catalysts such as L-proline and its derivatives are frequently employed.[6][7]
Mechanistic Rationale
The mechanism of organocatalyzed pyranopyridine synthesis typically involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates. In the case of an amine catalyst, it can react with a carbonyl compound to form an enamine, which then participates in a Michael addition. The catalyst is regenerated in the final cyclization step. This mode of activation is fundamentally different from the Lewis acid activation seen in many metal-catalyzed reactions.
Caption: General mechanistic pathway in organocatalyzed pyranopyridine synthesis.
III. Nanocatalysis: Bridging Homogeneous and Heterogeneous Catalysis
Nanocatalysts represent a rapidly advancing field, offering unique advantages that stem from their high surface-area-to-volume ratio and tunable surface properties.[8] For pyranopyridine synthesis, various nanocatalysts, including magnetic nanoparticles and metal oxides, have been developed.[9][10] A key advantage of many nanocatalyst systems is their ease of recovery and recyclability, often through simple magnetic separation.[8]
Mechanistic Rationale
The catalytic activity of nanocatalysts in pyranopyridine synthesis is often attributed to the high density of active sites on their surface. These can be Lewis acidic sites on metal oxide nanoparticles or metal centers in supported nanocatalysts. The mechanism generally follows a similar pathway to conventional heterogeneous catalysis, but with enhanced efficiency due to the unique properties of the nanoscale material. The large surface area allows for efficient interaction between the reactants and the catalytic sites.
Caption: Workflow illustrating the role of nanocatalysts in pyranopyridine synthesis.
IV. Performance Comparison: A Data-Driven Analysis
To provide a clear, head-to-head comparison, the following table summarizes the performance of representative catalytic systems for the synthesis of pyranopyridines and structurally related pyranopyrimidines and pyranopyrazoles. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies. However, this compilation offers valuable insights into the relative strengths and weaknesses of each approach.
| Catalyst System | Catalyst Type | Substrate Scope | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Disadvantages | Reference |
| ZnFe₂O₄/GA | Magnetic Nanoparticle | Good | 10 h | 78 | 73-94 | High yield, easy magnetic recovery | Relatively long reaction time | [11] |
| Ag₂WO₄ NPs | Nanoparticle | Good | 5-8 min | 70 | 95 | Extremely short reaction time, high yield, green solvent | Potential for metal leaching (though not reported) | [6] |
| L-Proline | Organocatalyst | Good | 4 h | Reflux | 81-92 | Metal-free, potential for enantioselectivity | Moderate reaction times | [6][7] |
| Poly(4-vinylpyridine) | Polymeric Organocatalyst | Good | Varies | Reflux | High | Inexpensive, readily available | May require purification of the polymer | [12] |
| Fe₃O₄@SiO₂-acac-2ATP-Cu(II) | Magnetic Nanoparticle | Good | Not specified | 80 | High | Solvent-free conditions, magnetic recovery | Complex catalyst synthesis | [12] |
| Verjuice-based catalyst | Bio-based | Good | 15-20 min | 80 | 95 | Green and renewable, reusable | Catalyst composition may vary | [13] |
V. The Emerging Frontier: Biocatalysis in Pyranopyridine Synthesis
Biocatalysis offers the promise of unparalleled selectivity and sustainability in chemical synthesis. While the direct enzymatic synthesis of the pyranopyridine core is still an emerging area with limited examples in the literature, the biocatalytic synthesis of key precursors, such as chiral dihydropyridines and piperidines, is well-established.[4][14] Enzymes like imine reductases and amine oxidases can be used in chemoenzymatic cascades to produce highly enantioenriched building blocks for subsequent chemical elaboration into pyranopyridines.[4]
The development of novel enzymes with the ability to catalyze the multicomponent reactions required for pyranopyridine synthesis is a significant, yet potentially highly rewarding, challenge for the field. The use of directed evolution and computational enzyme design may pave the way for future biocatalytic routes to this important class of heterocycles.[15]
VI. Experimental Protocols: A Practical Guide
To further aid in the practical application of these catalytic systems, we provide a representative experimental protocol for the synthesis of a pyranopyridine derivative using a nanocatalyst.
Synthesis of 4H-pyrano[2,3-b]pyridine-3,6-dicarbonitrile Derivatives using a Magnetically Recoverable Copper Catalyst
This protocol is adapted from the work of Azarifar and co-workers.[12]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one (1 mmol)
-
Fe₃O₄@SiO₂-acac-2ATP-Cu(II) magnetic nanoparticles (specified amount as per original literature)
Procedure:
-
In a round-bottom flask, a mixture of the aldehyde, malononitrile, 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, and the Fe₃O₄@SiO₂-acac-2ATP-Cu(II) catalyst is prepared.
-
The reaction mixture is stirred at 80 °C under solvent-free conditions for the time specified in the original publication, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Ethanol is added to the reaction mixture, and the catalyst is separated using an external magnet.
-
The ethanolic solution is decanted, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4H-pyrano[2,3-b]pyridine-3,6-dicarbonitrile derivative.
-
The recovered magnetic catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
VII. Conclusion and Future Outlook
The synthesis of pyranopyridines is a dynamic area of research with a diverse array of catalytic systems at the disposal of the synthetic chemist.
-
Metal-based catalysts remain a robust and reliable option, offering high yields and broad substrate scope.
-
Organocatalysts provide a valuable metal-free alternative, with the added advantage of potential enantioselectivity.
-
Nanocatalysts , particularly those with magnetic properties, are at the forefront of sustainable catalysis, combining high efficiency with straightforward recyclability.
-
Biocatalysis , while still in its infancy for direct pyranopyridine synthesis, holds immense potential for future green and highly selective synthetic routes.
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the target molecule, desired scale of the reaction, and considerations of cost, sustainability, and stereoselectivity. As research in this field continues to evolve, we can anticipate the development of even more efficient, selective, and environmentally benign catalysts for the synthesis of these medicinally important pyranopyridine scaffolds.
References
-
Abdel-Maksoud, M. S., et al. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie, 353(8), e2000084. [Link]
-
Al-Ghorbani, M., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. Synthetic Communications, 50(12), 1839-1847. [Link]
-
Anonymous. (n.d.). Comparison of catalysts for the synthesis of pyrano[2,3-d]pyrimidinone derivatives. Discover Chemistry. [Link]
-
Anonymous. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Molecular Catalysis. [Link]
-
Fajer, A. A., et al. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. Molecular Diversity. [Link]
-
Huang, B. (2021). Mechanism-Guided Discovery of Catalytic Processes and Organic Materials. eScholarship, University of California. [Link]
-
Jadidi, K., et al. (2022). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 12(45), 29339-29362. [Link]
-
Mokhtari, B., et al. (2017). Poly(4-vinylpyridine Catalyzed Synthesis and Characterization of Pyrano[2,3-d]pyrimidine Derivatives as Potent Antibacterial Agents. Current Organic Synthesis, 14(6), 875-882. [Link]
-
Noha M Hilmy Elnagdi & Noura Saad Al-Hokbany. (2012). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 17(4), 4300-4312. [Link]
-
Seliem, W. A., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 28(9), 3913. [Link]
-
Sharma, P., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(14), 5390. [Link]
-
Sharma, V., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(10), 1121. [Link]
-
Pham, H.-T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. Synthetic Communications, 50(12), 1839-1847. [Link]
-
Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Organic Letters, 24(30), 5586-5590. [Link]
-
Salih, A. R., & Al-Messri, Z. A. K. (2021). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. Eurasian Chemical Communications, 3(7), 476-487. [Link]
-
Tekale, S. U., et al. (2014). Nano-ZnO Catalyzed Green and Efficient One-Pot Four-Component Synthesis of Pyranopyrazoles. Journal of Chemistry, 2014, 1-8. [Link]
-
Elnagdi, N. M. H., & Al-Hokbany, N. S. (2012). Organocatalysis in synthesis: L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans. Molecules, 17(4), 4300-4312. [Link]
-
Anonymous. (n.d.). Comparison of different catalyst efficiencies in the pyrazolopyranopyrimidine synthesis. ResearchGate. [Link]
-
Green, A. P., et al. (2019). Design and evolution of an enzyme with a non-canonical organocatalytic mechanism. Nature, 570(7760), 219-223. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism-Guided Discovery of Catalytic Processes and Organic Materials [escholarship.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Ag2WO4 nanocatalyst-driven green synthesis of pyrano[2,3-d]pyrimidinones: an integrated experimental, DFT, and cytotoxic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and evolution of an enzyme with a non-canonical organocatalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthetic 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Introduction: Beyond the Percentage—A Strategic Approach to Purity
In the realm of drug discovery and development, the purity of a synthetic intermediate like 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is not merely a quality control metric; it is a critical determinant of downstream success. As a key building block, its impurity profile can directly influence the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Seemingly insignificant impurities can introduce unforeseen toxicities, reduce reaction yields, or lead to the formation of complex side products that are challenging and costly to remove.[1][3]
This guide provides a comprehensive framework for validating the purity of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde (Molecular Formula: C₉H₉NO₂, Molecular Weight: 163.17 g/mol )[4]. We move beyond simple percentage reporting to advocate for an orthogonal, multi-technique approach. By integrating High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), we create a self-validating system that provides a holistic and trustworthy assessment of compound purity. This document is designed for researchers, process chemists, and quality control analysts who require a robust and defensible purity validation strategy.
The Orthogonal Validation Workflow: A Multi-Faceted Strategy
A single analytical technique is insufficient to declare a compound "pure." Each method possesses inherent strengths and biases. For instance, HPLC excels at separating closely related impurities but relies on the assumption that all components are detected equally by the UV detector.[5] Conversely, qNMR provides an absolute purity value against a certified standard but may not resolve isomers effectively.[6][7] Our recommended workflow leverages these differences to build a comprehensive and reliable purity profile.
Caption: Overall workflow for orthogonal purity validation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
HPLC is the cornerstone of purity analysis, offering unparalleled resolution for separating the target compound from process-related impurities, starting materials, and degradation products.[3][8] For 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, a reverse-phase method is optimal due to the molecule's moderate polarity.
Causality Behind Method Choices:
-
Reverse-Phase (C18 Column): The nonpolar stationary phase (C18) effectively retains the moderately polar analyte and allows for separation based on subtle differences in hydrophobicity among impurities.
-
UV Detection: The conjugated π-system in the pyranopyridine ring and the carbaldehyde group provides strong UV absorbance, making it a sensitive detection method. A wavelength of ~239 nm is a good starting point.[9]
-
Gradient Elution: A gradient of a buffered aqueous mobile phase and an organic solvent (like acetonitrile) is crucial. It ensures that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe, which is superior to isocratic elution for complex samples.[10]
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
-
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system with a UV-Vis detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 239 nm.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the relative purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method provides the purity relative to other UV-active, eluted components.
-
Caption: Step-by-step workflow for HPLC analysis.
Quantitative ¹H NMR (qNMR): The Path to Absolute Purity
While HPLC provides a relative purity profile, qNMR offers a direct measurement of absolute purity against a certified internal standard.[6][11] This technique is non-destructive and provides structural confirmation simultaneously.[6][12]
Causality Behind Method Choices:
-
Internal Standard: A high-purity, stable standard with sharp singlets that do not overlap with the analyte's signals is essential. Maleic acid or dimethyl sulfone are excellent choices. The standard must be accurately weighed.
-
Long Relaxation Delay (D1): A long delay (e.g., 5 times the longest T1 relaxation time) between pulses is critical to ensure complete magnetization recovery for all protons. This is the cornerstone of accurate quantification.
-
Signal Selection: Choose well-resolved signals from both the analyte and the internal standard for integration. For our target molecule, the aldehyde proton (~9.5-10.5 ppm) is an ideal, unique signal.
Experimental Protocol: Absolute Purity by qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthetic compound.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both solids in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate the selected analyte signal (e.g., the aldehyde proton, 1H) and a known signal from the internal standard (e.g., the two vinyl protons of maleic acid, 2H).
-
-
Purity Calculation:
-
Use the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Caption: Step-by-step workflow for qNMR analysis.
LC-MS and FTIR: Identifying the Unknowns and Confirming Identity
If HPLC analysis reveals significant impurities (>0.1%), identification is crucial. LC-MS is the ideal tool for this, providing the molecular weight of each impurity, which is the first step in structural elucidation.[5][8][13]
Causality Behind Method Choices:
-
LC-MS: By coupling the separation power of HPLC with the detection specificity of mass spectrometry, we can correlate each impurity peak from the chromatogram with a specific mass-to-charge (m/z) ratio.[14][15] Soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the molecular ion.[13]
-
FTIR: Fourier-Transform Infrared Spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups.[16] For 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, the most prominent feature will be the strong carbonyl (C=O) stretch of the aldehyde, typically found in the 1665-1760 cm⁻¹ region.[17][18] Its exact position can provide clues about conjugation within the molecule.[19]
Experimental Protocol: LC-MS Impurity Identification
-
Methodology: Employ the same HPLC method developed previously, but direct the column effluent into the mass spectrometer.
-
MS Parameters (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+), as the pyridine nitrogen is readily protonated.
-
Scan Range: m/z 100-500.
-
Analysis: Extract the ion chromatograms for the m/z values corresponding to potential impurities (e.g., starting materials, over-oxidized carboxylic acid, dimers).
-
Experimental Protocol: FTIR Functional Group Confirmation
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Key Peaks to Verify:
-
C=O Stretch (Aldehyde): ~1680-1700 cm⁻¹ (conjugated).
-
C-H Stretch (Aldehyde): Two weak bands at ~2850 and ~2750 cm⁻¹.
-
C=C and C=N Stretches (Aromatic): ~1550-1620 cm⁻¹.
-
C-O-C Stretch (Ether): ~1200-1250 cm⁻¹.
-
Comparison of Purity Validation Techniques
The following table summarizes the capabilities and limitations of each recommended technique, highlighting the necessity of an orthogonal approach.
| Parameter | HPLC-UV | Quantitative ¹H NMR | LC-MS | FTIR |
| Principle | Chromatographic Separation & UV Absorbance | Nuclear Magnetic Resonance | Chromatographic Separation & Mass-to-Charge Ratio | Infrared Absorption |
| Information | Relative Purity (Area %), Impurity Profile | Absolute Purity (wt%), Structural Confirmation | Molecular Weight of Impurities | Functional Group Identity |
| Quantification | Excellent (Relative) | Excellent (Absolute) | Semi-Quantitative/Qualitative | Qualitative |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very High (pg/mL to fg/mL) | Low (% level) |
| Destructive? | Yes | No | Yes | No |
| Key Strength | Superior separation of isomers and closely related compounds.[8] | Direct, primary method for absolute purity without needing reference standards for each impurity.[6][11] | Unambiguous identification of impurities by molecular weight.[5][14] | Fast and simple confirmation of the primary chemical structure.[16] |
| Key Limitation | Assumes equal detector response for all compounds; cannot identify unknowns.[5] | Lower resolution than HPLC; may not detect non-proton-containing impurities.[7] | Quantification is complex and requires specific standards for accuracy. | Provides no information on purity or minor components. |
Conclusion: An Integrated and Defensible Purity Assessment
Validating the purity of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde demands more than a single measurement. It requires a scientifically rigorous, multi-faceted investigation. By combining the high-resolution separation of HPLC , the absolute quantification of qNMR , and the definitive identification power of LC-MS , we establish a self-validating system. HPLC defines the impurity landscape, qNMR assigns an absolute value to the primary component, and LC-MS provides the identity of the contaminants. Complemented by a rapid FTIR check for functional group integrity, this orthogonal approach provides a robust, reliable, and defensible purity assessment that ensures the quality and integrity of this critical synthetic intermediate for its journey into drug development.
References
- Process for the production of pyridine aldehydes.
-
The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. (2026-01-20). [Link]
-
3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Institutes of Health. [Link]
- Method of preparing heterocyclic aldehydes.
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. ScienceDirect. [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. LGC. [Link]
-
Quantitative NMR Spectroscopy. University of Strathclyde. [Link]
-
Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. ScienceDirect. [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]
-
How to check the purity of the chemical compound by H NMR? ResearchGate. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. [Link]
-
Carbonyl - compounds - IR - spectroscopy. University of Warsaw. [Link]
-
Mass spectrometry in impurity profiling. ResearchGate. [Link]
-
IR: carbonyl compounds. University of Calgary. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? Moravek, Inc. [Link]
-
Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
-
Mass Spectrometric Analysis of Process Related Impurities. BioPharmaSpec. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. ResearchGate. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health. [Link]
-
Why do we use NMR spectroscopy in purity analysis? Quora. [Link]
-
Impurities Application Notebook. Waters. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. [Link]
-
3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. PubChem. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. lcms.cz [lcms.cz]
- 3. moravek.com [moravek.com]
- 4. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde | C9H9NO2 | CID 56640311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. pharmtech.com [pharmtech.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.pg.edu.pl [chem.pg.edu.pl]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde (CAS RN: 527681-61-4) require a comprehensive understanding of its properties to ensure procedures are safe, compliant, and scientifically sound. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step.
Hazard Assessment: Understanding the Compound
Proper disposal begins with a thorough understanding of the risks. 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is a heterocyclic compound whose hazard profile necessitates careful handling.[1] While a complete toxicological profile may be limited for such a specialized reagent, its known hazards and the properties of structurally similar compounds—namely pyridine-based aldehydes—provide a strong basis for a robust safety protocol.
Table 1: Hazard Profile of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde and Analogs
| Hazard Category | Information for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde | Inferred Hazards from Structural Analogs (e.g., Pyridine Aldehydes) |
| Acute Toxicity | Warning: Harmful if swallowed (H302), Harmful if inhaled (H332).[1] | Toxic if inhaled.[2] May cause respiratory irritation.[3] |
| Skin & Eye Contact | Causes skin irritation (H315), Causes serious eye irritation (H319).[1] | Can cause severe skin burns and eye damage. May cause an allergic skin reaction.[3] |
| Environmental | Data not specified. | Harmful to aquatic life with long-lasting effects.[3] |
| Physical Hazards | Data not specified. | Structurally similar aldehydes can be combustible liquids.[2] Thermal decomposition may release toxic vapors, including nitrogen and carbon oxides.[3] |
The presence of the aldehyde functional group and the pyridine ring are key to its reactivity. The recommendation to store this compound under an inert atmosphere in a freezer suggests potential sensitivity to air and temperature, which is a critical consideration for both storage and disposal.[1]
Pre-Disposal Safety Protocols: PPE and Spill Management
Before handling the waste, establishing a safe working environment is paramount. This involves selecting the correct Personal Protective Equipment (PPE) and being prepared for accidental releases.
Required Personal Protective Equipment (PPE)
Based on the known and inferred hazards, the following PPE is mandatory:
-
Hand Protection: Wear double-layered chemotherapy-grade nitrile gloves.[4] The aldehyde functionality can be sensitizing, and double gloving provides an extra layer of protection against potential skin irritation or allergic reactions.[3]
-
Eye Protection: Chemical safety goggles are required at all times. An additional face shield should be used when handling larger quantities or if there is a significant splash risk.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: All handling of this compound, especially in its solid form or when preparing solutions, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2][5]
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills (outside of a fume hood), evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Containment (Small Spills in a Fume Hood):
-
Ensure your PPE is intact.
-
Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7]
-
Toxicity: The compound is known to be harmful if swallowed or inhaled, meaning it meets the toxicity characteristic.[1]
-
Ignitability: While the flashpoint is not specified, similar pyridine aldehydes are combustible.[2][8] Therefore, the waste should be treated as potentially ignitable.
Crucially, this waste must be segregated. Do not mix it with other waste streams. Incompatible materials can lead to dangerous reactions.
Step-by-Step Disposal Procedure
The primary and safest disposal route for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde is through your institution's EHS office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [10][11] The potential for aquatic toxicity and the general prohibition on sewering chemical waste make these actions non-compliant and environmentally irresponsible.[3][11]
Waste Collection
-
Select a Container: Use a dedicated, compatible container for the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container is in good condition with no cracks or residue.[12]
-
Label the Container: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde".
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Transferring Waste: Conduct all waste transfers inside a chemical fume hood. If transferring a solid, be mindful of dust generation. If it is a solution, note the solvent on the waste label as this is critical for the final disposal method.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[7][12] This minimizes the release of vapors and prevents spills.
On-Site Chemical Treatment (Use with Extreme Caution)
Some aldehydes can be chemically deactivated to reduce their toxicity.[13] However, this is a complex process that requires a validated protocol specific to the chemical.
-
Expert Consultation Required: Attempting to neutralize 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde without a specific, validated procedure is not recommended. The reaction could be incomplete, produce more hazardous byproducts, or be exothermic.
-
Unused vs. Spent Material: Unused or "neat" product should never be treated.[13] This guidance applies only to dilute, spent solutions, and only after consulting with your EHS department and verifying the effectiveness of the treatment.
Arranging for Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be secure, away from incompatible materials, and provide secondary containment.
-
Request Pickup: Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's EHS office to arrange for pickup and disposal.[14]
Disposal Decision Workflow
The following diagram outlines the logical steps for ensuring the proper disposal of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
Caption: Decision workflow for the safe and compliant disposal of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
References
- 3-Pyridinealdehyde Safety Data Sheet (2021-02-11). Jubilant Ingrevia Limited.
- Pyridine-2-carboxaldehyde SAFETY DATA SHEET (2012-09-10). Thermo Fisher Scientific.
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid. Benchchem.
- 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde. Achmem.
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2020).
- Aldex® - Aldehyde Disposal Made Easy. Aldex.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste - Overview.
- NIH Waste Disposal Guide 2022.
- Pyridine-2-carbaldehyde SAFETY D
- Pyridine-2-carboxaldehyde SAFETY DATA SHEET (2025-05-01). Fisher Scientific.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Focus on: Treatment by Aldehyde Deactivation.
- Safe Handling and Disposal of Antineoplastic and Other Drugs. Brown University.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).
- 3-Pyridinecarboxaldehyde SAFETY DATA SHEET (2009-09-26). Fisher Scientific.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview (2024-10-30). CDMS.
- Introduction to Hazardous Waste Management. University of Alaska Fairbanks.
- New EPA Rule Bans All Sewering of Hazardous Waste Drugs (2019-08-19). Simplify Compliance.
- Chemical Waste. The University of Texas at Austin Environmental Health and Safety.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- 2-pyridine carboxaldehyde. The Good Scents Company.
Sources
- 1. achmem.com [achmem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. web.uri.edu [web.uri.edu]
- 5. fishersci.com [fishersci.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. 2-pyridine carboxaldehyde, 1121-60-4 [thegoodscentscompany.com]
- 9. fishersci.com [fishersci.com]
- 10. ashp.org [ashp.org]
- 11. New EPA Rule Bans All Sewering of Hazardous Waste Drugs - Patient Safety & Quality Healthcare [psqh.com]
- 12. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 13. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde, a heterocyclic aldehyde, demands a proactive and informed approach to personal protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous pyridine carbaldehydes to establish a robust framework for safe handling, ensuring both personal safety and experimental integrity.
The core principle of this guide is to treat 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde with the caution afforded to its chemical relatives, which are known to be hazardous. Pyridine-based aldehydes are generally classified as harmful if swallowed or inhaled, capable of causing serious eye damage and skin irritation, and may lead to allergic skin reactions.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Hazard Assessment and PPE Selection
The selection of appropriate PPE is contingent on a thorough risk assessment of the procedures being undertaken. The primary routes of exposure to 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde are inhalation of vapors, skin contact, and eye contact. The following table outlines the recommended PPE based on the known hazards of similar compounds.
| Hazard | Exposure Route | Required PPE | Rationale and Expert Insight |
| Acute Toxicity (Oral, Inhalation) | Ingestion, Inhalation | NIOSH-approved respirator with organic vapor cartridges, Chemical Fume Hood | Pyridine aldehydes can be toxic if inhaled.[1][3] All handling of the solid or solutions should be performed in a certified chemical fume hood to minimize vapor concentrations. A respirator provides an essential secondary layer of protection, particularly during transfers or if engineering controls are compromised. |
| Severe Eye Damage/Irritation | Eyes | Chemical safety goggles and a face shield | The aldehyde functional group can be highly irritating to ocular tissue, with related compounds known to cause serious eye damage.[2][3] Goggles provide a seal against splashes, while a face shield offers broader protection for the entire face. |
| Skin Corrosion/Irritation & Sensitization | Skin | Chemical-resistant gloves (double-gloving recommended), Lab coat (flame-resistant recommended) | Pyridine derivatives can cause skin irritation and may act as sensitizers.[2][4] Butyl rubber gloves are highly recommended for handling aldehydes.[5] Double-gloving provides additional protection against tears and permeation. A lab coat protects against incidental contact. |
| Flammability | Fire | Flame-resistant lab coat | Related pyridine aldehydes are combustible liquids.[1][3] While the flammability of the target compound is uncharacterized, prudence dictates the use of flame-resistant outerwear when handling, especially near potential ignition sources. |
Operational Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is paramount. This workflow is designed to minimize exposure at every stage of the experimental process.
Caption: Step-by-step workflow for the safe handling of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
Detailed Steps:
-
Preparation: Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.[6]
-
Don PPE: In the designated gowning area, don your personal protective equipment in the following order: lab coat, safety goggles, face shield, and then gloves. If a respirator is required, it should be fit-tested and donned according to institutional guidelines.
-
Engineering Controls: All work with 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde must be conducted in a properly functioning chemical fume hood.[7]
-
Handling the Compound:
-
When weighing the solid, use a disposable weigh boat and handle it with forceps to avoid direct contact.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[4]
-
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill, if trained to do so, use an absorbent material (e.g., sand, diatomite) to contain the spill.[8] Do not use combustible materials. Place the absorbed material in a sealed container for hazardous waste disposal.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent.
Disposal Plan
Proper disposal is a critical component of the safety protocol. All waste generated from the handling of 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.[4][9]
-
Container Disposal: The original container must be disposed of as hazardous waste.[2]
The decision-making process for selecting the appropriate level of PPE is crucial and should be a dynamic process, re-evaluated for each new experimental setup.
Caption: Decision tree for selecting PPE when handling 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
By implementing these rigorous safety protocols, we can confidently advance our research while upholding the highest standards of laboratory safety. This proactive approach not only protects the individual researcher but also fosters a culture of safety that is integral to scientific excellence.
References
- 3-Pyridinealdehyde Safety Data Sheet. (2021, February 11). Jubilant Ingrevia Limited.
- SAFETY DATA SHEET. (2025, December 22). Sigma-Aldrich.
- 3-Pyridinecarboxaldehyde Material Safety D
- SAFETY DATA SHEET. (2012, September 10). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
- Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
- Lab Safety Equipment & PPE. ChemTalk.
- Glove Comp
- OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
- Pyridine-2-carbaldehyde - Registr
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. uah.edu [uah.edu]
- 7. fishersci.com [fishersci.com]
- 8. echa.europa.eu [echa.europa.eu]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
